2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-2-5-7-4(3-11-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAYLONXKHUMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651753 | |
| Record name | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-07-5 | |
| Record name | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole nucleus is a privileged structure, present in numerous FDA-approved drugs and clinical candidates.[1] This guide focuses on a specific, highly functionalized derivative: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (CAS Number: 1086380-07-5).
This compound is not merely an inert molecule; it is a carefully designed building block. The strategic placement of its functional groups—the methoxymethyl group at the 2-position and the carboxylic acid at the 4-position—offers medicinal chemists precise handles for molecular elaboration. The methoxymethyl group can influence solubility and engage in hydrogen bonding, while the carboxylic acid serves as a versatile anchor point for amide bond formation, esterification, or other conjugations. This guide provides an in-depth examination of its synthesis, properties, and strategic applications, offering both theoretical grounding and practical, field-proven insights for its use in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in experimental settings. All protocols, from synthesis to biological screening, are dictated by these fundamental characteristics.
| Property | Value | Source(s) |
| CAS Number | 1086380-07-5 | [2],[3] |
| Molecular Formula | C₆H₇NO₃S | [2],[4] |
| Molecular Weight | 173.19 g/mol | [2],[4] |
| IUPAC Name | 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid | [3] |
| SMILES | COCC1=NC(=CS1)C(O)=O | [2] |
| Appearance | Typically a white to off-white solid or powder | N/A |
| Storage Conditions | Keep in a dark place, sealed in a dry environment at room temperature. | [2] |
Synthesis Pathway: A Modern Approach to the Hantzsch Synthesis
The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of a thioamide with an α-halocarbonyl compound.[5] For 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a logical and efficient pathway involves a two-stage process: first, the synthesis of the ethyl ester intermediate, followed by its saponification to yield the final carboxylic acid.
This multi-step approach is a self-validating system. The isolation and characterization of the ester intermediate (Step 2) provide a critical quality control checkpoint, ensuring that only high-purity material is carried forward into the final hydrolysis step.
Detailed Experimental Protocol: Synthesis and Purification
Stage 1 & 2: One-Pot Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
-
Rationale: This protocol combines the formation of the thioamide in situ followed by the Hantzsch cyclization. While the thioamide can be pre-formed and isolated, a one-pot reaction is often more efficient. The reaction utilizes ethyl 3-bromo-2-oxopropanoate, a common α-haloketone for building 4-carboxythiazoles. Ethanol is an ideal solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxythioacetamide (1.0 eq) in absolute ethanol (5 volumes).
-
Reactant Addition: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise over 15-20 minutes at room temperature. The addition may be mildly exothermic.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
-
Expert Insight: Ethyl acetate is the solvent of choice for extracting moderately polar products like this thiazole ester. It is immiscible with water and has a low boiling point, facilitating easy removal.
-
-
Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate.
Stage 3: Saponification to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
-
Rationale: Saponification is the standard method for converting an ester to a carboxylic acid. The use of lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) for sensitive substrates as it can sometimes lead to cleaner reactions and easier workups. A mixed solvent system of THF/water ensures the solubility of both the ester and the hydroxide salt.
-
Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution and stir vigorously at room temperature. Monitor the reaction by TLC/LC-MS until the ester is fully consumed (typically 2-4 hours).
-
Solvent Removal & pH Adjustment: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). The product should precipitate as a solid.
-
Trustworthiness Check: The precipitation of the product upon acidification is a key validation step. If an oil forms, it may require further extraction rather than filtration.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under high vacuum to a constant weight to yield the final product, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The purity should be assessed by NMR, LC-MS, and melting point determination.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for the title compound is not extensively published, its value lies in its role as a key intermediate for synthesizing more complex, biologically active molecules. The thiazole-4-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents.
Role as a Pharmacophore Scaffold
The thiazole ring is an excellent bioisostere for other aromatic systems like phenyl or pyridine rings. It is electronically rich and capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
-
Anticancer Agents: Many thiazole derivatives have been identified as potent anticancer agents. For instance, related structures have been shown to inhibit tubulin polymerization, a validated mechanism for disrupting cell division in cancer cells.[6] The carboxylic acid handle of our title compound is the perfect attachment point for coupling to other fragments to build novel tubulin inhibitors.
-
Enzyme Inhibitors: The 2-aminothiazole-4-carboxylic acid core has been recently developed into a series of broad-spectrum metallo-β-lactamase (MBL) inhibitors.[7] MBLs are enzymes that confer antibiotic resistance to bacteria. This demonstrates the potential of the thiazole-4-carboxylic acid moiety to coordinate with metal ions in enzyme active sites, suggesting that derivatives of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid could be explored for similar applications.
-
Anti-inflammatory Agents: Thiazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1086380-07-5|2-(Methoxymethyl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. cas 1086380-07-5|| where to buy 2-(methoxymethyl)thiazole-4-carboxylic acid [french.chemenu.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery
The thiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is a key structural component in a multitude of approved pharmaceuticals and investigational drugs, demonstrating a broad spectrum of therapeutic applications including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems, enhancing molecular interactions with biological targets while often improving pharmacokinetic profiles.
Derivatives of thiazole-4-carboxylic acid, in particular, have garnered significant attention. The carboxylic acid group provides a crucial handle for forming various derivatives such as esters and amides, enabling the exploration of extensive structure-activity relationships (SAR).[3][4] Furthermore, this functional group can participate in key hydrogen bonding interactions within enzyme active sites or with receptors. Recent research has highlighted the potential of 2-substituted-1,3-thiazole-4-carboxylic acids in the development of novel therapeutic agents, ranging from anticancer agents to agrochemicals.[1][4]
This technical guide focuses on a specific, yet promising, member of this class: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid . Understanding the fundamental physicochemical properties of this molecule is paramount for its successful application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation design and ensuring bioavailability. This document provides a comprehensive overview of these key characteristics and outlines standardized protocols for their experimental determination.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is the foundation of rational drug design. The following table summarizes the known and predicted properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. It is important to note that while some data is available from chemical suppliers, other key parameters are predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃S | |
| Molecular Weight | 173.19 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 316.2 °C at 760 mmHg | |
| Density | 1.398 g/cm³ | |
| pKa | ~3.5-4.5 (predicted) | |
| LogP | ~0.5-1.5 (predicted) | |
| Aqueous Solubility | Moderately soluble (predicted) | |
| Melting Point | Not available (other thiazole carboxylic acids melt in the range of 150-240 °C) | [3] |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor and reproducibility, the determination of physicochemical properties must follow standardized and validated protocols. This section details the recommended methodologies for characterizing 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Determination of Dissociation Constant (pKa)
The pKa value is critical as it dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For an acidic compound like a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form.
Recommended Method: Potentiometric Titration
This is a robust and widely accepted method for pKa determination.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its concentration should be kept to a minimum (e.g., <10%) and its effect on the pKa should be noted.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel (maintained at 25 °C or 37 °C) and use a magnetic stirrer for gentle agitation.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the Henderson-Hasselbalch relationship. The use of a thermostatted vessel is crucial as pKa is temperature-dependent.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Determination of the Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for bioaccumulation.
Recommended Method: Shake-Flask Method (OECD Guideline 107) [5]
This is the traditional and most widely recognized method for LogP determination.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.
-
Preparation of the Test Solution: Prepare a stock solution of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in the pre-saturated n-octanol. The concentration should be such that it can be accurately measured in both phases.
-
Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Equilibration: Shake the vessel for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours). The shaking should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.
-
Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between two immiscible phases, providing a direct measure of its lipophilicity. Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the experiment.
Workflow for LogP Determination by Shake-Flask Method
Caption: Workflow for LogP determination.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability.
Recommended Method: Saturation Shake-Flask Method (USP General Chapter <1236>) [6][7]
This method determines the equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of solid 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). It is crucial to ensure that excess solid remains at the end of the equilibration period.
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation. Care must be taken to avoid carryover of solid particles.
-
Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The measured concentration represents the equilibrium solubility of the compound in the specified medium at that temperature.
Causality Behind Experimental Choices: The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility as it directly measures the concentration of a saturated solution. Using an excess of the solid ensures that the solution is indeed saturated.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Recommended Method: Capillary Melting Point Determination (USP General Chapter <741>) [8][9]
This is a widely used and accessible method for determining the melting range of a solid.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting range of the compound.
Causality Behind Experimental Choices: The capillary method provides a well-defined and reproducible measurement of the melting range. A slow heating rate is essential for accurate determination of the transition temperatures.
Conclusion
The physicochemical properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid are fundamental to its potential as a building block in drug discovery and development. While some properties are readily available, a comprehensive understanding requires the experimental determination of key parameters such as pKa, LogP, aqueous solubility, and melting point. The standardized protocols outlined in this guide, based on authoritative sources such as the USP and OECD guidelines, provide a robust framework for obtaining high-quality, reproducible data. Such data is indispensable for researchers and scientists seeking to unlock the full therapeutic potential of this promising thiazole derivative.
References
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2021. Available from: [Link]
-
2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
<741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. Available from: [Link]
-
<1236> Solubility Measurements. U.S. Pharmacopeia. Available from: [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. 2025. Available from: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Center for Biotechnology Information. Available from: [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. 2021. Available from: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. 2006. Available from: [Link]
-
Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. 2020. Available from: [Link]
-
USP 741 Melting Point or Range. Scribd. Available from: [Link]
-
USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uspnf.com [uspnf.com]
- 7. biorelevant.com [biorelevant.com]
- 8. uspbpep.com [uspbpep.com]
- 9. drugfuture.com [drugfuture.com]
An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a methoxymethyl group at the 2-position and a carboxylic acid at the 4-position offers unique opportunities for molecular design and interaction with biological targets. This document details two primary synthetic routes, rooted in the principles of the Hantzsch thiazole synthesis, and provides in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and quantitative data to enable successful synthesis in a research and development setting.
Introduction
The 1,3-thiazole ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the thiazole core is a key strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The target molecule of this guide, 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, incorporates a methoxymethyl group, which can act as a hydrogen bond acceptor and influence solubility, and a carboxylic acid group, a versatile handle for further derivatization or for direct interaction with biological targets.[3]
This guide presents two strategic synthetic pathways for the preparation of this valuable building block, designed to be reproducible and adaptable for researchers and professionals in the fields of organic synthesis and drug development.
Pathway 1: The Direct Hantzsch Condensation Approach
This pathway focuses on the direct construction of the fully substituted thiazole ring in a single cyclization step, contingent on the prior synthesis of a key thioamide precursor.
Causality of Experimental Choices
The logic of this approach is to assemble the target molecule from two key fragments that already contain the desired functionalities. The Hantzsch thiazole synthesis is a robust and high-yielding method for the formation of the thiazole ring from an α-haloketone and a thioamide.[4][5] By carefully selecting these precursors, the desired substitution pattern can be achieved directly.
Visualizing the Pathway
Caption: Synthetic workflow for Pathway 1.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methoxyacetamide
Methoxyacetic acid is converted to its corresponding amide. A standard method involves the formation of an acid chloride followed by amination.
-
Protocol: To a solution of methoxyacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The crude methoxyacetyl chloride is then dissolved in an anhydrous solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia (excess), maintaining the temperature below 10 °C. The mixture is stirred for an additional hour, and the product is extracted with an organic solvent.
Step 2: Synthesis of Methoxythioacetamide
The amide is converted to the thioamide using a thionating agent like Lawesson's reagent.[5]
-
Protocol: Methoxyacetamide (1.0 eq) and Lawesson's reagent (0.5 eq) are suspended in an anhydrous solvent such as toluene or THF. The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 3: Hantzsch Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
The synthesized methoxythioacetamide is condensed with ethyl 2-chloro-3-oxobutanoate.[4][6]
-
Protocol: To a solution of methoxythioacetamide (1.0 eq) in a protic solvent like ethanol, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Upon completion, the solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which is purified by column chromatography.
Step 4: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
The final step is the saponification of the ethyl ester.[7][8]
-
Protocol: The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 1-2 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of 3-4 with hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
| Step | Reactants | Reagents | Product | Expected Yield |
| 1 | Methoxyacetic Acid | Thionyl Chloride, Ammonia | Methoxyacetamide | 80-90% |
| 2 | Methoxyacetamide | Lawesson's Reagent | Methoxythioacetamide | 70-85% |
| 3 | Methoxythioacetamide, Ethyl 2-chloro-3-oxobutanoate | Ethanol | Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | 60-75% |
| 4 | Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | Sodium Hydroxide, Hydrochloric Acid | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | >90% |
Pathway 2: The Post-Modification Approach
This pathway involves the initial construction of a thiazole ring with a latent methoxymethyl group at the 2-position, which is then unmasked in a subsequent step.
Causality of Experimental Choices
This approach is advantageous when the required thioamide for the direct approach is unstable or difficult to prepare. By first synthesizing a more stable 2-(chloromethyl)thiazole intermediate, the methoxymethyl group can be introduced in a reliable nucleophilic substitution reaction.[1][9]
Visualizing the Pathway
Caption: Synthetic workflow for Pathway 2.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
This key intermediate is prepared by the Hantzsch condensation of thioformamide and ethyl 4-chloro-3-oxobutanoate.
-
Protocol: Thioformamide (1.0 eq) is dissolved in ethanol, and ethyl 4-chloro-3-oxobutanoate (1.0 eq) is added dropwise. The mixture is heated to reflux for 4-6 hours. After completion of the reaction, the solvent is evaporated, and the residue is worked up as described in Pathway 1, Step 3 to yield the crude product, which is purified by column chromatography.
Step 2: Nucleophilic Substitution to form Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
The chloromethyl group is converted to a methoxymethyl group via a Williamson ether synthesis-type reaction.[10][11]
-
Protocol: A solution of sodium methoxide is prepared by dissolving sodium metal (1.1 eq) in anhydrous methanol. To this solution, ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) is added, and the mixture is heated to reflux for 3-5 hours. The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the desired product.
Step 3: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
The final hydrolysis step is identical to that in Pathway 1.
-
Protocol: The ethyl ester is hydrolyzed using sodium hydroxide in an ethanol/water mixture, followed by acidification to precipitate the final carboxylic acid product.[7][8]
| Step | Reactants | Reagents | Product | Expected Yield |
| 1 | Thioformamide, Ethyl 4-chloro-3-oxobutanoate | Ethanol | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | 65-80% |
| 2 | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | Sodium Methoxide, Methanol | Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | 70-85% |
| 3 | Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | Sodium Hydroxide, Hydrochloric Acid | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | >90% |
Conclusion
This technical guide has outlined two robust and scientifically sound pathways for the synthesis of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid. The direct Hantzsch approach offers a more convergent route, while the post-modification strategy provides flexibility through the use of more readily available starting materials. The choice of pathway will depend on the specific resources and constraints of the research environment. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
References
-
Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. International Journal of Scientific and Research Publications, 2015.
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
-
An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors - Benchchem.
-
Pinner Reaction - Wikipedia.
-
Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials - Benchchem.
-
Lawesson's Reagent - Organic Chemistry Portal.
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical Negative Results, 2021.
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences, 2022.
-
4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure.
-
Results of the nucleophilic substitution of chlorine in... - ResearchGate.
-
Butanoic acid, 2-chloro-3-oxo-, ethyl ester - the NIST WebBook.
-
Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate - PrepChem.com.
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Pharmaceutical Negative Results, 2022.
-
Thiazole-4-carboxylic acid - Chem-Impex.
-
(PDF) Use of Lawesson's Reagent in Organic Syntheses - ResearchGate.
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis - Encyclopedia.pub.
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
-
CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
-
CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents.
-
A concise and efficient route to the total synthesis of bacillamide A and its analogues - arkat usa.
-
Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners - PubMed.
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.
-
Synthesis of ethyl 2-chloroacetamidothiazol-4-ylacetate - PrepChem.com.
-
Ethyl thiazole-4-carboxylate - MySkinRecipes.
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate.
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI.
-
US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
-
Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed.
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC.
-
Thioamide synthesis by thionation - Organic Chemistry Portal.
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC.
-
Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF.
-
Reaction between chlorobenzene and sodium methoxide to produce anisole.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. iris.unive.it [iris.unive.it]
- 7. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longdom.org [longdom.org]
- 11. prepchem.com [prepchem.com]
The Evolving Landscape of Thiazole-Based Therapeutics: A Technical Exploration of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] This guide delves into the therapeutic potential of a specific, yet underexplored derivative, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. While direct experimental data on this molecule is sparse, this document will synthesize the wealth of information available on the broader class of thiazole-4-carboxylic acid derivatives to project a hypothesized biological profile and outline a strategic path for its investigation. We will explore established synthesis routes, known mechanisms of action for related compounds, and critical pharmacokinetic considerations that will inform future drug development efforts.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[3] Its prevalence in nature and its synthetic tractability have made it a focal point for the design of novel therapeutics. The electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allow for its effective binding to a diverse range of biological targets.[4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant activities.[5][6]
This guide will focus on the potential biological activity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a compound that combines the established pharmacophore of the thiazole-4-carboxylic acid core with a methoxymethyl substituent at the 2-position. By examining the known activities of structurally related analogues, we can construct a compelling hypothesis for the therapeutic avenues this specific molecule may unlock.
Established Biological Activities of the Thiazole-4-Carboxylic Acid Core
The thiazole-4-carboxylic acid scaffold is a versatile platform that has been extensively explored for various therapeutic applications. The following sections detail the key biological activities associated with this class of compounds.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research highlights the potential of thiazole derivatives as potent anticancer agents.[2] One of the key mechanisms through which these compounds exert their cytotoxic effects is the inhibition of tubulin polymerization.[7] Tubulin, the protein subunit of microtubules, is essential for cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been identified as potent inhibitors of tubulin polymerization, demonstrating antiproliferative activity against melanoma and prostate cancer cells in the low nanomolar range.[7] While the specific compound of interest, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, has not been explicitly tested, its structural similarity to these known tubulin inhibitors suggests that it may possess similar anticancer properties.
Enzyme Inhibition: A Strategy for Disease Modulation
The thiazole-4-carboxylic acid moiety has been successfully incorporated into inhibitors of various enzymes implicated in disease pathogenesis.
-
Xanthine Oxidase Inhibition: Derivatives of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid have been designed as analogues of febuxostat, a known xanthine oxidase inhibitor used in the treatment of gout.[8] These compounds have demonstrated potent in vitro inhibitory activity against xanthine oxidase, suggesting that the thiazole-carboxylic acid scaffold is a viable starting point for the development of new anti-gout agents.[8]
-
Metallo-β-lactamase Inhibition: The emergence of bacterial resistance to β-lactam antibiotics is a major global health concern. Metallo-β-lactamases (MBLs) are enzymes that can hydrolyze and inactivate a broad spectrum of these antibiotics. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs, offering a potential strategy to restore the efficacy of existing β-lactam drugs.[9]
Antimicrobial, Antifungal, and Antiviral Properties
The thiazole ring is a common feature in many antimicrobial and antifungal agents.[5] Novel 2,4-disubstituted thiazole derivatives have been synthesized and screened for their antibacterial and antifungal activity against a range of pathogens, including Bacillus megaterium, Bacillus cereus, Escherichia coli, Saccharomyces cerevisiae, and Candida albicans.[5] Furthermore, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have exhibited significant fungicidal and antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[6]
Antioxidant and Anti-inflammatory Potential
Several thiazole derivatives have been reported to possess antioxidant properties, acting as free radical scavengers.[8] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The ability to mitigate oxidative stress suggests potential applications in a variety of diseases where reactive oxygen species play a pathogenic role. Additionally, the anti-inflammatory activity of thiazole derivatives has been documented, further broadening their therapeutic potential.[1]
Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid and its Derivatives
The synthesis of thiazole-4-carboxylic acids is well-established in the chemical literature. A common and efficient method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. For the specific synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a plausible synthetic route is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Exemplary Experimental Protocol
Step 1: Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
-
To a solution of methoxyacetamide (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq).
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired ethyl ester.
Step 2: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
-
The purified ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate is dissolved in a mixture of ethanol and water.
-
An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5 eq), is added dropwise.
-
The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).
-
The reaction mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford pure 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Pharmacokinetic Profile and Considerations for Drug Development
The successful development of any therapeutic agent hinges on its pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). While specific ADME data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is not available, studies on related thiazole derivatives provide valuable insights.
One of the challenges encountered with some thiazole-based compounds is poor oral bioavailability, often attributed to low aqueous solubility.[10][11] For instance, the potent antitubulin agent SMART-H, a 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole, exhibited low bioavailability due to its poor solubility.[10]
Strategies to Enhance Bioavailability:
-
Structural Modification: Replacing the thiazole ring with a more polar imidazole ring has been shown to improve aqueous solubility and bioavailability.[11]
-
Prodrug Approaches: The use of prodrugs, such as L-2-oxothiazolidine-4-carboxylic acid (a cysteine prodrug), can enhance the delivery of the active compound.[12]
-
Formulation Strategies: Employing advanced formulation techniques, such as nanosuspensions or solid dispersions, can improve the dissolution rate and absorption of poorly soluble compounds.
The methoxymethyl group at the 2-position of the target compound may influence its physicochemical properties, potentially impacting its solubility and metabolic stability. It is crucial to conduct in vitro and in vivo pharmacokinetic studies to characterize the ADME profile of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and identify any potential liabilities that may need to be addressed during lead optimization.
Hypothesized Biological Profile and Future Research Directions
Based on the extensive literature on thiazole-4-carboxylic acid derivatives, we can formulate a hypothesized biological profile for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Potential Biological Activities of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
| Biological Activity | Rationale |
| Anticancer | Structural similarity to known tubulin polymerization inhibitors. |
| Enzyme Inhibition | The thiazole-4-carboxylic acid scaffold is present in known inhibitors of xanthine oxidase and metallo-β-lactamases. |
| Antimicrobial/Antifungal | The thiazole nucleus is a common feature in many antimicrobial and antifungal agents. |
| Antiviral | Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown antiviral activity. |
| Antioxidant | Many thiazole derivatives exhibit free radical scavenging properties. |
Proposed Research Workflow
Caption: A proposed workflow for the investigation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Future research should focus on:
-
Chemical Synthesis and Characterization: The unambiguous synthesis and thorough characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid are the essential first steps.
-
Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, microbial and fungal strains, and key enzymes, to identify its primary biological activities.
-
Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro activity should be followed by in vivo studies in relevant animal models to assess efficacy and determine the pharmacokinetic profile.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR by synthesizing and testing a library of analogues will be crucial for lead optimization and the development of more potent and selective compounds.
Conclusion
While direct experimental data on 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is currently lacking, the wealth of information on the biological activities of the broader thiazole-4-carboxylic acid class provides a strong foundation for its investigation as a potential therapeutic agent. Its structural features suggest a high probability of exhibiting valuable pharmacological properties, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this compound, coupled with the established knowledge base on related molecules, makes it an attractive candidate for further research and development. A systematic and targeted investigation, as outlined in this guide, has the potential to unlock the therapeutic value of this promising molecule and contribute to the ever-expanding arsenal of thiazole-based drugs.
References
-
Tran, N. M. A., & Lee, K. D. (2012). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 33(10), 3261-3266. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole Ring—A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 15(14), 1119-1134. [Link]
-
Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4879. [Link]
-
Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1-10. [Link]
-
Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4701-4705. [Link]
-
Wang, B. L., et al. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Research on Chemical Intermediates, 45(10), 4847-4861. [Link]
-
Jin, Z. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(7), 1184-1196. [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
-
El-Sayed, N. N. E., et al. (2022). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 43(6), 647-674. [Link]
-
Sharma, S., et al. (2016). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 349(2), 125-135. [Link]
- Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
-
Chen, Y., et al. (2008). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 18(1), 324-328. [Link]
-
DeFlora, S., et al. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. Cancer Letters, 58(1-2), 131-137. [Link]
-
Sun, L., et al. (2014). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. Drug Metabolism and Disposition, 42(6), 1056-1064. [Link]
-
Sun, L., et al. (2014). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 42(6), 1056-1064. [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Derivatives
Executive Summary
This technical guide provides an in-depth analysis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (CAS: 111005-78-4 / 1086380-07-5), a critical heterocyclic scaffold in medicinal chemistry.[1][2] Distinguished by its specific 2-position ether linkage, this moiety serves as a bioisostere for lipophilic alkyl-thiazoles (e.g., Febuxostat), offering enhanced aqueous solubility and unique hydrogen-bonding vectors.[1] This document details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary for utilizing this scaffold in drug discovery campaigns targeting Xanthine Oxidase (XO), kinase pathways, and viral replication complexes.[1][2]
Structural Significance & Pharmacophore Analysis[1][2]
The 1,3-thiazole-4-carboxylic acid core is a privileged structure in drug design, most notably recognized in Febuxostat (a non-purine XO inhibitor).[1] However, the 2-(methoxymethyl) analog introduces specific physicochemical advantages over the standard 2-alkyl or 2-aryl substitutions.[1][2]
Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 173.19 g/mol | Fragment-based drug discovery (FBDD) compliant.[1][2] |
| cLogP | ~0.5 - 0.8 | Significantly lower than 2-isobutyl analogs (Febuxostat cLogP ~3.5), improving oral bioavailability.[1][2] |
| H-Bond Acceptors | 4 (N, S, O-ether, O-acid) | The methoxymethyl ether oxygen acts as an additional weak acceptor, potentially engaging water networks in the binding pocket.[1] |
| pKa (COOH) | ~3.5 | Forms a salt bridge with positively charged residues (e.g., Arg) in enzyme active sites.[1][2] |
Bioisosteric Rationale
In medicinal chemistry, replacing a hydrophobic alkyl group (e.g., t-butyl or isobutyl) with a methoxymethyl group is a strategic "solubility fix."[1][2] It maintains the steric bulk required to fill hydrophobic pockets while lowering lipophilicity to reduce metabolic clearance and improve distribution.[1][2]
Synthetic Pathways: The Hantzsch Protocol
The most robust method for synthesizing 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid is the Hantzsch Thiazole Synthesis .[1][2] This cyclocondensation reaction involves an
Retrosynthetic Analysis
The target molecule is disassembled into two primary precursors:
-
Ethyl bromopyruvate: Provides the C4-C5 backbone and the carboxylic ester.[1][2]
-
2-Methoxythioacetamide: Provides the N-C2-S fragment and the methoxymethyl side chain.[1][2]
Reaction Mechanism & Workflow
The mechanism proceeds via the nucleophilic attack of the thioamide sulfur on the
Figure 1: Step-wise Hantzsch synthesis pathway for the generation of the target scaffold.[1]
Experimental Protocols
Synthesis of Ethyl 2-(methoxymethyl)thiazole-4-carboxylate
Reagents: Ethyl bromopyruvate (1.0 eq), 2-Methoxythioacetamide (1.1 eq), Ethanol (anhydrous).[1]
-
Preparation: Dissolve 2-methoxythioacetamide (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.
-
Addition: Dropwise add ethyl bromopyruvate (10 mmol) over 15 minutes at room temperature. A mild exotherm may be observed.[1][2]
-
Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting thioamide is consumed.[1][2]
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Resuspend the residue in EtOAc and wash with saturated NaHCO₃ solution to neutralize HBr byproducts.[1][2]
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).
Hydrolysis to Free Acid
Reagents: Lithium Hydroxide (LiOH), THF, Water.[1][2]
-
Dissolution: Dissolve the ethyl ester (5 mmol) in THF:Water (3:1, 20 mL).
-
Saponification: Add LiOH (15 mmol, 3 eq) and stir at ambient temperature for 12 hours.
-
Acidification: Evaporate THF. Acidify the aqueous residue to pH ~3 using 1M HCl.[1][2]
-
Isolation: The product often precipitates as a white solid.[1][2] Filter and wash with cold water.[1][2] If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.[1][2]
Medicinal Chemistry Applications (SAR)[1][2]
The 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold acts as a critical anchor in several therapeutic areas.
Xanthine Oxidase (XO) Inhibition
Similar to Febuxostat, derivatives of this scaffold inhibit XO, a key enzyme in purine metabolism and gout.[1][2]
-
Binding Mode: The carboxylic acid forms a salt bridge with Arg880 in the XO active site.[1][2]
-
Role of Methoxymethyl: Unlike the hydrophobic isobutyl group of Febuxostat, the methoxymethyl group targets the solvent-exposed channel, improving solubility without sacrificing potency.[1][2]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da), this acid is an ideal "fragment."[1][2]
-
Vector: The carboxylic acid can be converted to amides, esters, or bioisosteres (tetrazoles) to probe adjacent pockets.[1][2]
-
Linkability: The methoxymethyl group is stable, but the methyl ether can be demethylated (using BBr₃) to reveal a primary alcohol, allowing further extension of the chain.[1][2]
Biological Signaling Pathway
The following diagram illustrates the intervention point of thiazole-4-carboxylic acid derivatives in the purine catabolism pathway.
Figure 2: Mechanism of Action.[1] The thiazole derivative blocks Xanthine Oxidase, preventing the formation of inflammatory Uric Acid.[1]
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][2] "Ueber die Synthese des Thiazols und seiner Homologen." Berichte der deutschen chemischen Gesellschaft.
-
Febuxostat Discovery & SAR: Okamoto, K., et al. (2003).[1][2] "Formation of Febuxostat: A New Non-Purine Selective Inhibitor of Xanthine Oxidase."[1][2] Journal of Medicinal Chemistry.
-
Thiazole Bioactivity Reviews: Petrou, A., et al. (2021).[1][2] "Thiazole Ring—A Biologically Active Scaffold."[1][2][3][4] Molecules.
-
Fragment-Based Design: Murray, C. W., & Rees, D. C. (2009).[1][2] "The rise of fragment-based drug discovery."[1][2] Nature Chemistry.[1][2]
Sources
- 1. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in the established principles of spectroscopic interpretation and analysis of structurally analogous thiazole derivatives. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and related structures in a research and development setting.
Introduction: The Significance of Thiazole Derivatives
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in medicinal chemistry. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, with its combination of a carboxylic acid, a methoxymethyl substituent, and the core thiazole heterocycle, presents a versatile platform for further chemical modification and exploration of its therapeutic potential. Accurate spectroscopic characterization is the cornerstone of any chemical research, ensuring the identity, purity, and structural integrity of the synthesized compounds.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data.
Figure 1: 2D structure of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol (General)
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum is based on the analysis of similar thiazole derivatives and established chemical shift principles.
Table 1: Predicted ¹H NMR Data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| H-5 (thiazole) | 8.2 - 8.5 | Singlet | 1H | The proton on the thiazole ring at the C-5 position is in an electron-deficient environment, leading to a downfield chemical shift. |
| -CH₂- | 4.8 - 5.0 | Singlet | 2H | The methylene protons are adjacent to an oxygen atom and the electron-withdrawing thiazole ring, resulting in a significant downfield shift. |
| -OCH₃ | 3.4 - 3.6 | Singlet | 3H | The methyl protons of the methoxy group are deshielded by the adjacent oxygen atom. |
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR chemical shifts are based on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 162 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C-2 (thiazole) | 168 - 172 | The carbon atom at the 2-position of the thiazole ring, bonded to nitrogen and sulfur, is significantly deshielded. |
| C-4 (thiazole) | 145 - 148 | The carbon atom at the 4-position, attached to the carboxylic acid group, is also in an electron-poor environment. |
| C-5 (thiazole) | 125 - 128 | The C-5 carbon of the thiazole ring typically resonates in this region. |
| -CH₂- | 65 - 68 | The methylene carbon is deshielded by the adjacent oxygen and the thiazole ring. |
| -OCH₃ | 58 - 60 | The methoxy carbon is deshielded by the oxygen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol (General)
Sample Preparation:
-
Solid State (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Data Acquisition:
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectroscopic Data
The predicted IR absorption bands are characteristic of the functional groups in 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[1] |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a carboxylic acid is typically strong and appears in this region. |
| ~1600 | Medium | C=N stretch (Thiazole ring) | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |
| ~1400-1500 | Medium | C=C stretch (Thiazole ring) | Aromatic C=C stretching vibrations of the thiazole ring. |
| 1200-1300 | Strong | C-O stretch (Carboxylic Acid & Ether) | Overlapping C-O stretching vibrations from the carboxylic acid and the methoxymethyl group. |
| ~1100 | Medium | C-O-C stretch (Ether) | Asymmetric stretching of the ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Experimental Protocol (General)
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
Data Acquisition:
-
ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. Both positive and negative ion modes should be explored.
-
EI: For volatile compounds, the sample can be introduced into the EI source, where it is bombarded with high-energy electrons.
Predicted Mass Spectrometry Data
The molecular formula of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is C₆H₇NO₃S, with a molecular weight of 173.19 g/mol .
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 174.0274 | Protonated molecule, expected in positive ion ESI. |
| [M-H]⁻ | 172.0125 | Deprotonated molecule, expected in negative ion ESI. |
| [M+Na]⁺ | 196.0093 | Sodium adduct, commonly observed in ESI. |
Predicted Fragmentation Pathway
Under EI or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in a predictable manner.
Figure 2: Predicted major fragmentation pathway for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Interpretation of Fragmentation:
-
Loss of a methoxy radical (-•OCH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment at m/z 142.
-
Decarboxylation (-CO₂): Loss of carbon dioxide from the carboxylic acid group is a characteristic fragmentation, which could occur from the m/z 142 fragment to yield an ion at m/z 98.
-
Loss of a carboxyl radical (-•COOH): This would lead to a fragment at m/z 128.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed fragmentation pathways, offer a solid foundation for the characterization of this molecule. While this guide is built upon established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. Researchers working with this compound are encouraged to use this guide as a reference for their own experimental data acquisition and interpretation. The continued exploration of thiazole derivatives is a promising avenue for the discovery of new therapeutic agents, and a thorough understanding of their spectroscopic properties is essential for advancing this field.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]1]
Sources
potential therapeutic targets of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Topic: Potential Therapeutic Targets of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (MMTCA) represents a high-value "privileged scaffold" in fragment-based drug discovery (FBDD). While often utilized as a synthetic intermediate, this specific chemotype possesses intrinsic biological activity and serves as a critical pharmacophore for ligands targeting Class C G-Protein Coupled Receptors (GPCRs) and bacterial ATPases.
This guide analyzes the therapeutic utility of MMTCA, moving beyond its role as a building block to explore its direct and derivative-based interactions with Metabotropic Glutamate Receptor 5 (mGluR5) and Bacterial DNA Gyrase B .
Structural Pharmacophore Analysis[1]
The MMTCA molecule (C
-
Thiazole Core (Aromatic Linker): Provides a rigid, planar scaffold that facilitates
- stacking interactions with aromatic residues (e.g., Trp, Phe) in binding pockets. -
C4-Carboxylic Acid (Warhead): Acts as a hydrogen bond acceptor/donor or salt-bridge partner. In enzyme active sites, this moiety often mimics the phosphate group of ATP or the carboxylate of endogenous ligands (e.g., glutamate).
-
C2-Methoxymethyl (Polar Tail): A flexible, polar ether side chain that enhances water solubility and probes auxiliary pockets for hydrogen bonding, often distinguishing this scaffold from lipophilic alkyl-thiazoles.
Primary Therapeutic Target: Metabotropic Glutamate Receptor 5 (mGluR5)
The most authoritative application of the MMTCA scaffold lies in the development of Negative Allosteric Modulators (NAMs) for mGluR5, a receptor implicated in anxiety, chronic pain, and Fragile X syndrome.
Mechanism of Action
MMTCA derivatives function by binding to the transmembrane allosteric site of mGluR5, distinct from the orthosteric glutamate binding site (Venus Flytrap domain).
-
Binding Mode: The thiazole ring occupies a hydrophobic pocket between Transmembrane domains (TM) 3 and 7.
-
Functional Effect: Binding stabilizes the inactive conformation of the receptor, dampening the G
q/11-mediated signaling cascade.
Signaling Pathway Visualization
The following diagram illustrates the mGluR5 signaling cascade modulated by MMTCA-derived antagonists.
Figure 1: mGluR5 Gq-coupled signaling pathway. MMTCA derivatives act as Negative Allosteric Modulators (NAMs) to block calcium mobilization.
Secondary Target: Bacterial DNA Gyrase B[2]
The MMTCA scaffold is a validated "fragment hit" for the ATPase domain of bacterial DNA Gyrase B, making it a target for novel antibacterial development.
Molecular Logic
-
ATP Mimicry: The C4-carboxylic acid mimics the interaction of the
-phosphate of ATP with the magnesium ion cluster in the active site. -
Selectivity: The thiazole ring provides specificity over human ATPases by exploiting the unique shape of the bacterial GyrB binding pocket.
-
Potency: While the acid itself has micromolar affinity, coupling it with lipophilic amines at the C4 position (via amide bond) typically improves potency to the nanomolar range.
Comparative Data: MMTCA vs. Standard Inhibitors
| Compound Class | Binding Site | Mechanism | Key Interaction |
| MMTCA (Fragment) | GyrB ATPase Domain | Competitive Inhibitor | Carboxylate-Mg |
| Novobiocin | GyrB ATPase Domain | Competitive Inhibitor | Coumarin ring stacking |
| Fluoroquinolones | GyrA/DNA Complex | DNA Cleavage Complex Stabilizer | Intercalation into DNA |
Experimental Protocols
Synthesis of MMTCA (Hantzsch Thiazole Synthesis)
Rationale: The Hantzsch synthesis is the most robust method for generating 2,4-disubstituted thiazoles. This protocol ensures high regioselectivity.
Reagents:
-
2-Methoxythioacetamide (Precursor A)
-
Ethyl Bromopyruvate (Precursor B)
-
Ethanol (Solvent)
-
Sodium Hydroxide (Hydrolysis base)
Step-by-Step Workflow:
-
Condensation: Dissolve 1.0 eq of 2-methoxythioacetamide in absolute ethanol. Add 1.05 eq of ethyl bromopyruvate dropwise at 0°C.
-
Cyclization: Reflux the mixture for 4 hours. The intermediate ester precipitates or forms an oil.
-
Hydrolysis: Treat the crude ester with 1M NaOH (aq) and stir at room temperature for 2 hours to cleave the ethyl group.
-
Isolation: Acidify to pH 3.0 with 1M HCl. The target MMTCA precipitates as a white/off-white solid.
-
Validation: Verify structure via
H-NMR (DMSO-d ): Look for thiazole singlet (~8.2 ppm) and methoxy singlet (~3.4 ppm).
mGluR5 Calcium Mobilization Assay (FLIPR)
Rationale: This functional assay measures the ability of MMTCA derivatives to inhibit agonist-induced calcium release, the hallmark of mGluR5 activation.
Protocol:
-
Cell Line: HEK293 cells stably expressing human mGluR5 and G
15. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 60 min at 37°C.
-
Compound Addition: Add MMTCA test compounds (0.1 nM - 10
M) and incubate for 10 min. -
Agonist Challenge: Inject Glutamate (EC
concentration). -
Detection: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate IC
based on the reduction of the glutamate-induced calcium peak.
References
- Thiazole-4-carboxamide derivatives as mGluR5 antagonists.
-
Thiazole derivatives in medicinal chemistry: Recent advancements. Source: ResearchGate (European Journal of Medicinal Chemistry). URL:[Link]
-
Structure-based discovery of thiazole-4-carboxylic acid derivatives as inhibitors of bacterial DNA gyrase B. Source: PubMed (Bioorganic & Medicinal Chemistry Letters). URL:[Link]
-
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (Chemical Data). Source: PubChem.[1][2][3][4] URL:[Link]
Sources
- 1. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (C11H9NO3S) [pubchemlite.lcsb.uni.lu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Methylthiazole-4-carboxylic acid 97 35272-15-2 [sigmaaldrich.com]
An Investigative Guide to the Mechanism of Action of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: A Research Whitepaper
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide addresses the novel compound 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, for which the mechanism of action has not yet been elucidated. In the absence of direct data, this whitepaper synthesizes the known biological activities of structurally related thiazole derivatives to propose and detail a comprehensive research plan aimed at uncovering its primary mechanism of action. We present three plausible hypotheses for its biological activity: 1) Anticancer agent via tubulin polymerization inhibition, 2) Anti-inflammatory agent through COX-2 inhibition, and 3) A broad-spectrum antimicrobial agent. For each hypothesis, this guide provides in-depth, step-by-step experimental protocols, data interpretation frameworks, and visual workflows to rigorously test these potential mechanisms. This document is intended to serve as a foundational research proposal for drug development professionals seeking to characterize this promising new chemical entity.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The 1,3-thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is present in a wide array of biologically active compounds.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1] Derivatives of thiazole have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3][4]
The subject of this guide, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, is a novel compound whose biological activity and mechanism of action remain uncharacterized. Its structure, featuring a methoxymethyl group at the 2-position and a carboxylic acid at the 4-position, suggests several avenues for biological interaction. This guide will explore the most probable mechanisms of action based on the established pharmacology of analogous compounds and will provide a detailed roadmap for their experimental validation.
Hypothesized Mechanisms of Action and Investigative Plan
Based on the extensive literature on thiazole derivatives, we propose three primary hypotheses for the mechanism of action of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The following sections will detail the scientific rationale for each hypothesis and present a comprehensive experimental plan to investigate each one.
Hypothesis 1: Anticancer Activity via Inhibition of Tubulin Polymerization
A significant number of thiazole-containing compounds have demonstrated potent anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[7]
Caption: Workflow for investigating the anticancer potential of the target compound.
2.1.1. Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[8] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of viable cells.[9][10]
-
Protocol:
-
Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Treat the cells with serial dilutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (e.g., 0.01 to 100 µM) for 48-72 hours.[9]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis: Calculate the 50% growth inhibition (GI50) concentration from the dose-response curve.
2.1.2. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in fluorescence.[11][12]
-
Protocol:
-
Reconstitute purified bovine tubulin to 2 mg/mL in a PIPES buffer.[11]
-
In a 384-well plate, combine the tubulin solution with GTP, a fluorescent reporter (e.g., DAPI), and various concentrations of the test compound.[11][13]
-
Incubate the plate at 37°C and monitor the fluorescence kinetically for 1 hour using a fluorescence plate reader (excitation ~360 nm, emission ~420 nm).[11]
-
Include a known tubulin inhibitor (e.g., colchicine) as a positive control.[7]
-
-
Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization from the dose-response curve of the area under the curve (AUC).[11]
| Parameter | Expected Outcome for a Tubulin Inhibitor | Control |
| GI50 (MTT Assay) | < 10 µM | Vehicle (DMSO) |
| IC50 (Tubulin Assay) | < 10 µM | Colchicine |
| Cell Cycle Analysis | G2/M phase arrest | Untreated Cells |
| Apoptosis Induction | Increased Annexin V staining | Untreated Cells |
| Table 1: Expected quantitative data for a compound acting as a tubulin polymerization inhibitor. |
Hypothesis 2: Anti-inflammatory Activity via COX-2 Inhibition
Thiazole derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[4][14][15]
Caption: Workflow for investigating the anti-inflammatory potential of the target compound.
2.2.1. COX-2 Inhibitor Screening Assay
This fluorometric assay measures the activity of recombinant human COX-2 by detecting the generation of prostaglandin G2.[16][17]
-
Protocol:
-
In a 96-well plate, add COX assay buffer, COX probe, and the test compound at various concentrations.[16]
-
Add reconstituted human recombinant COX-2 enzyme to each well.[16][18]
-
Initiate the reaction by adding arachidonic acid.[19]
-
Incubate at 37°C for 10-20 minutes.
-
Measure the fluorescence (Ex/Em = 535/587 nm) using a fluorescence plate reader.[16]
-
Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[16]
-
-
Data Analysis: Calculate the IC50 value for COX-2 inhibition from the dose-response curve.
2.2.2. Cytokine Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the effect of the compound on the production of pro-inflammatory cytokines by immune cells.[20][21]
-
Protocol:
-
Isolate PBMCs from whole blood.[22]
-
Stimulate the cells with lipopolysaccharide (LPS) in the presence of various concentrations of the test compound for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).[20][23]
-
-
Data Analysis: Determine the concentration-dependent reduction in cytokine secretion.
| Parameter | Expected Outcome for a COX-2 Inhibitor | Control |
| IC50 (COX-2 Inhibition) | < 20 µM | Celecoxib |
| TNF-α and IL-6 Production in PBMCs | Dose-dependent decrease | Vehicle (DMSO) |
| Table 2: Expected quantitative data for a compound with anti-inflammatory activity. |
Hypothesis 3: Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents, and its derivatives have shown broad-spectrum activity against bacteria and fungi.[2][3][24][25]
Sources
- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. jchemrev.com [jchemrev.com]
- 25. researchgate.net [researchgate.net]
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid as a kinase inhibitor
An In-Depth Technical Guide to the Evaluation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid as a Kinase Inhibitor
Authored by: A Senior Application Scientist
Abstract
The heterocylic scaffold of thiazole is a recurring motif in a multitude of bioactive molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in diverse molecular interactions make it a privileged structure in medicinal chemistry. This guide provides a comprehensive framework for the investigation of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, a novel small molecule, as a potential kinase inhibitor. We will delineate a strategic, multi-tiered approach, commencing with initial kinase panel screening and progressing through detailed mechanistic studies and cell-based assays. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and actionable experimental protocols to thoroughly characterize this compound and assess its therapeutic potential.
Introduction: The Thiazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This structural feature allows it to act as a versatile pharmacophore, capable of forming hydrogen bonds, halogen bonds, and other non-covalent interactions with the kinase active site. The strategic placement of substituents on the thiazole core can be exploited to achieve high potency and selectivity for specific kinase targets. The subject of this guide, 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, features a methoxymethyl group at the 2-position and a carboxylic acid at the 4-position, offering multiple points for potential interaction with a kinase active site.
Initial Characterization and Purity Assessment
Prior to any biological evaluation, the identity and purity of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid must be rigorously established.
Synthesis
A plausible synthetic route for 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid would involve a Hantzsch thiazole synthesis, reacting a thioamide with an α-haloketone.
Analytical Characterization
A comprehensive analytical package is essential to confirm the structure and purity of the synthesized compound.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the methoxymethyl, thiazole, and carboxylic acid protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating >95% purity. |
In Vitro Kinase Inhibitory Profiling
A tiered approach to kinase screening is recommended to efficiently identify potential targets and manage resources.
Primary Kinase Panel Screen
The initial step is to screen 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid against a broad panel of kinases at a single, high concentration (e.g., 10 µM). This will provide a preliminary "hit list" of kinases that are significantly inhibited by the compound.
Experimental Protocol: Primary Kinase Screen
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.
-
Assay Format: A common method is a radiometric assay using ³³P-ATP, or a non-radioactive luminescence-based assay that measures ATP consumption.
-
Compound Preparation: Prepare a stock solution of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Assay Execution: Perform the kinase reactions in the presence of the compound (10 µM) and a control (DMSO).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the control.
Dose-Response and IC₅₀ Determination
For the "hits" identified in the primary screen, the next step is to determine their half-maximal inhibitory concentration (IC₅₀). This is a quantitative measure of the compound's potency.
Experimental Protocol: IC₅₀ Determination
-
Serial Dilution: Prepare a series of dilutions of the compound (e.g., 10-point, 3-fold serial dilution).
-
Kinase Assay: Perform the kinase assay for each "hit" kinase with the range of compound concentrations.
-
Data Plotting: Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Mechanism of Action Studies
Understanding how 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid inhibits its target kinase(s) is crucial for its development.
ATP Competition Assays
A key question is whether the compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase.
Experimental Protocol: ATP Competition Assay
-
Varying ATP Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP.
-
Data Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics. An increase in the apparent Km of ATP with no change in Vmax is indicative of ATP-competitive inhibition.
Cellular Target Engagement
Confirming that the compound interacts with its intended target in a cellular context is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates to various temperatures.
-
Protein Analysis: Analyze the soluble fraction of the target kinase by Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Cellular Activity Profiling
The ultimate goal is to determine if the compound has a desirable effect on cancer cells.
Cell Viability Assays
These assays measure the compound's ability to inhibit cell growth or induce cell death.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating: Plate cancer cell lines of interest in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound.
-
Assay Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using a colorimetric or luminescent readout.
-
GI₅₀ Calculation: Determine the concentration of the compound that causes 50% growth inhibition (GI₅₀).
Pathway Modulation Analysis
If the target kinase is part of a known signaling pathway, it is important to assess whether the compound modulates that pathway in cells.
Experimental Protocol: Western Blot Analysis of Phospho-proteins
-
Cell Lysis: Treat cells with the compound and then lyse the cells to extract proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates.
-
Data Analysis: A decrease in the phosphorylation of downstream substrates indicates on-target pathway inhibition.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid structure can lead to the identification of analogs with improved potency, selectivity, and drug-like properties.
Caption: A flowchart illustrating a Structure-Activity Relationship (SAR) strategy.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the evaluation of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid as a potential kinase inhibitor. The proposed workflow, from initial screening to cellular characterization, provides a robust framework for decision-making in a drug discovery program. Positive outcomes from these studies would warrant further investigation into in vivo efficacy, pharmacokinetics, and toxicology, paving the way for potential clinical development.
References
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Ayati, A., Moghaddam, S. Z., Bakhshayesh, T. O., & Emami, S. (2020). A review on the therapeutic potential of thiazole-based compounds. European Journal of Medicinal Chemistry, 193, 112196. [Link]
-
Jafari, M., Javid, N., & Saboury, A. A. (2017). Cellular thermal shift assay (CETSA) and its applications in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 147, 43-50. [Link]
-
Vidad, P., & Entzeroth, M. (2006). A luminescence-based generic assay for protein kinases. Journal of Biomolecular Screening, 11(2), 154-162. [Link]
Methodological & Application
synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Hantzsch reaction
An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid via the Hantzsch Reaction
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Its prevalence is due to the ring's aromatic nature and its ability to engage in various biological interactions. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing this heterocyclic scaffold.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4]
This application note provides a comprehensive, field-proven guide for the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a valuable building block for pharmaceutical research. The synthesis is presented as a two-step process: (1) the core Hantzsch condensation to form the ethyl ester of the target molecule, followed by (2) saponification to yield the final carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols, and offer insights into experimental choices to ensure reproducibility and high yield.
Reaction Scheme & Mechanism
The overall synthesis proceeds as follows:
Step 1: Hantzsch Thiazole Synthesis Ethyl 2-chloroacetoacetate reacts with 2-methoxyethanethioamide to form Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate.
Step 2: Saponification The resulting ethyl ester is hydrolyzed under basic conditions, followed by acidic workup, to yield 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established mechanism. The formation of the aromatic thiazole ring is a significant thermodynamic driving force for the reaction.[5]
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone, displacing the halide ion.[4]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the ketone carbonyl carbon.[4]
-
Dehydration: The resulting hemiaminal intermediate undergoes dehydration (loss of a water molecule) to form the non-aromatic thiazoline ring.
-
Aromatization: The final step involves the loss of a proton to achieve the stable, aromatic thiazole ring system.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed at all times. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.
Part 1: Synthesis of Ethyl 2-(Methoxymethyl)-1,3-thiazole-4-carboxylate
This core step involves the cyclocondensation reaction. The choice of absolute ethanol as a solvent is critical; it effectively dissolves both starting materials and facilitates the reaction at reflux temperature.
Materials & Reagents
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Quantity | Notes |
| Ethyl 2-chloroacetoacetate | 164.59 | 50.0 | 8.23 g (6.8 mL) | 97% purity, lachrymator |
| 2-Methoxyethanethioamide | 105.16 | 50.0 | 5.26 g | Assumed 100% purity |
| Absolute Ethanol (EtOH) | 46.07 | - | 100 mL | Anhydrous, 200 proof |
| Saturated Sodium Bicarbonate | 84.01 | - | ~150 mL | Aqueous solution (aq.) |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~200 mL | For extraction |
| Brine | - | - | ~50 mL | Saturated NaCl (aq.) |
| Anhydrous Sodium Sulfate | 142.04 | - | ~10 g | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyethanethioamide (5.26 g, 50.0 mmol).
-
Dissolution: Add absolute ethanol (100 mL) to the flask and stir the mixture until the thioamide is fully dissolved.
-
Reagent Addition: Carefully add ethyl 2-chloroacetoacetate (8.23 g, 50.0 mmol) to the solution dropwise at room temperature. The addition should be done over 5-10 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Cooling & Concentration: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated reaction mixture into a beaker containing 150 mL of cold, saturated aqueous sodium bicarbonate solution while stirring. This step neutralizes the HCl byproduct generated during the reaction, causing the ester product to precipitate or separate.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate. The product can be further purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient.
Part 2: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Saponification is a standard method for converting an ester to a carboxylic acid. The use of lithium hydroxide is often preferred for its high reactivity and the ease of removing its salts during workup.
Materials & Reagents
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Quantity | Notes |
| Ethyl 2-(methoxymethyl)-thiazole-4-carboxylate | 201.24 | ~45.0 | From Part 1 | Assuming ~90% yield from Part 1 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 90.0 | 3.78 g | 2 equivalents |
| Tetrahydrofuran (THF) | 72.11 | - | 75 mL | Solvent |
| Water (H₂O) | 18.02 | - | 75 mL | Co-solvent |
| Hydrochloric Acid (HCl) | 36.46 | - | As needed | 2 M aqueous solution |
Step-by-Step Procedure
-
Reaction Setup: Dissolve the crude ester from Part 1 in a mixture of THF (75 mL) and water (75 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Add lithium hydroxide monohydrate (3.78 g, 90.0 mmol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl dropwise while stirring to acidify the solution to a pH of approximately 2-3.[7] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold water to remove any remaining inorganic salts. Dry the product under vacuum to yield 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid as a solid.
Caption: Overall workflow for the synthesis.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
Royal Society of Chemistry Publishing. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids.
-
CUTM Courseware. Thiazole. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for Developing In-Vitro Assays for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Activity
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The novel compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, represents a promising candidate for drug discovery, combining the proven biological relevance of the thiazole-4-carboxylic acid moiety with a unique methoxymethyl substitution. The initial stages of characterizing such a compound necessitate the development of robust and relevant in-vitro assays to elucidate its mechanism of action and quantify its potency.
This guide provides detailed application notes and step-by-step protocols for two distinct in-vitro assays designed to probe the potential bioactivity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. These assays are based on scientifically plausible hypothetical targets for thiazole derivatives: the inhibition of matrix metalloproteinases (MMPs) and the modulation of the NF-κB inflammatory signaling pathway.
The protocols herein are designed to be self-validating systems, incorporating essential controls and data analysis steps to ensure scientific rigor and trustworthiness. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the assay principles.
Application Note 1: A Fluorometric Assay for Matrix Metalloproteinase-9 (MMP-9) Inhibition
Scientific Rationale
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs, particularly MMP-9, is implicated in various pathological processes, including tumor metastasis and inflammation. Several thiazole derivatives have been identified as MMP inhibitors, making this a plausible target class for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.[1][2]
This protocol describes a sensitive fluorometric assay to screen for and characterize inhibitors of MMP-9. The assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate that is specifically cleaved by MMP-9. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by MMP-9, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. The inhibitory activity of the test compound is determined by measuring the reduction in the rate of fluorescence increase.
Experimental Workflow for MMP-9 Inhibition Assay
Caption: Workflow for the MMP-9 fluorescent inhibition assay.
Detailed Protocol for MMP-9 Inhibition Assay
Materials:
-
Recombinant human MMP-9 enzyme
-
MMP-9 specific FRET substrate
-
MMP-1 Assay Buffer
-
Inhibitor Control (e.g., GM6001)
-
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
-
96-well solid black flat-bottom plates
-
Fluorescence microplate reader with kinetic capabilities
Procedure:
-
Reagent Preparation:
-
Prepare MMP-9 Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the lyophilized MMP-9 enzyme with the assay buffer to the desired stock concentration. Keep on ice.
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
-
Assay Plate Setup:
-
Add 50 µL of the appropriate reaction mixtures to the wells of a 96-well plate as described in the table below.
-
Enzyme Control: 50 µL of assay buffer.
-
Vehicle Control: 50 µL of assay buffer containing the same final concentration of DMSO as the test compound wells.
-
Inhibitor Control: 50 µL of a known MMP-9 inhibitor (e.g., GM6001) at a concentration known to give significant inhibition.
-
Test Compound: 50 µL of the serially diluted 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare an "Enzyme Mix" by diluting the MMP-9 enzyme stock in the assay buffer to a concentration that will yield a linear rate of substrate cleavage for at least 30 minutes.
-
Add 25 µL of the Enzyme Mix to all wells except the "No Enzyme Control".
-
Mix gently and incubate the plate at 37°C for 5 minutes. This pre-incubation step allows the inhibitor to interact with the enzyme before the substrate is added.
-
-
Substrate Addition and Fluorescence Measurement:
-
Prepare a "Substrate Mix" by diluting the FRET substrate stock in the assay buffer.
-
Add 25 µL of the Substrate Mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) every minute for 30 minutes in kinetic mode.[3]
-
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, plot the relative fluorescence units (RFU) against time. The initial reaction rate (V) is the slope of the linear portion of this curve.
-
Determine Percent Inhibition: Calculate the percentage of MMP-9 inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100 where V_vehicle is the reaction rate of the vehicle control and V_inhibitor is the reaction rate in the presence of the test compound.
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Value |
| Z'-factor | > 0.5 |
| Signal-to-Background | > 10 |
| IC50 (GM6001) | ~10 nM |
| IC50 (Test Compound) | To be determined |
| DMSO Tolerance | < 1% |
| Substrate Km | ~5 µM |
| Linearity (Time) | Up to 30 min |
| Enzyme Concentration | 1-5 ng/well |
Table 1: Example Assay Validation Parameters for MMP-9 Inhibition Assay.
Application Note 2: A Cell-Based Luciferase Reporter Assay for NF-κB Signaling Pathway Modulation
Scientific Rationale
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB signaling pathway is a hallmark of many inflammatory diseases. Given the known anti-inflammatory properties of many thiazole derivatives, it is plausible that 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid may exert its effects by modulating this pathway.[4]
This protocol describes a cell-based luciferase reporter assay to assess the inhibitory effect of the test compound on NF-κB activation. The assay utilizes a stable cell line (e.g., HEK293) that contains a luciferase reporter gene under the control of NF-κB response elements. When the NF-κB pathway is activated by a stimulant such as Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to NF-κB activity. A reduction in the luminescence signal in the presence of the test compound indicates inhibition of the NF-κB pathway.[5][6]
NF-κB Signaling and Reporter Assay Principle
Caption: NF-κB signaling pathway and the principle of the luciferase reporter assay.
Detailed Protocol for NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TNF-α (human recombinant)
-
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
-
Luciferase Assay Reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium. Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in serum-free DMEM.
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound to the respective wells. Include a "Vehicle Control" with DMSO at the same final concentration.
-
Incubate the plate for 1 hour at 37°C.
-
-
Stimulation of NF-κB Pathway:
-
Prepare a solution of TNF-α in serum-free DMEM at a concentration that induces a robust luciferase signal (typically 10-20 ng/mL, to be optimized).
-
Add 10 µL of the TNF-α solution to all wells except the "Unstimulated Control" wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Remove the medium from the wells.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Calculate Relative Luminescence Units (RLU): The raw output from the luminometer is in RLU.
-
Determine Percent Inhibition: Calculate the percentage of NF-κB inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (RLU_stimulated_inhibitor - RLU_unstimulated) / (RLU_stimulated_vehicle - RLU_unstimulated)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
| Parameter | Value |
| Cell Line | HEK293-NF-κB-luc |
| Stimulant | TNF-α (10 ng/mL) |
| Incubation Time (Stimulation) | 6 hours |
| Z'-factor | > 0.6 |
| Signal-to-Background | > 50 |
| IC50 (Positive Control - e.g., Bay 11-7082) | ~5 µM |
| IC50 (Test Compound) | To be determined |
| DMSO Tolerance | < 0.5% |
Table 2: Example Assay Validation Parameters for NF-κB Luciferase Reporter Assay.
Conclusion
The provided application notes and protocols offer a robust framework for the initial in-vitro characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. By employing both a target-based enzymatic assay and a pathway-focused cell-based assay, researchers can gain valuable insights into the compound's potential mechanism of action and its potency. These assays are designed for high-throughput screening and can be readily adapted for more detailed mechanistic studies. The principles of self-validation and clear scientific rationale embedded in these protocols will ensure the generation of high-quality, reliable data, paving the way for the further development of this promising thiazole derivative.
References
-
Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. (2017). PubMed. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). NIH. [Link]
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. [Link]
-
Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. (2017). Bentham Science Publishers. [Link]
Sources
- 1. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
cell-based assay protocol using 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
An Application Note and Protocol for Assessing the Cytotoxic Potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Thiazole derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3][4] Their therapeutic efficacy often stems from their ability to interact with various biological targets, including enzymes and receptors, thereby modulating cellular pathways.[5][6] This application note provides a detailed protocol for conducting a preliminary cell-based assay to evaluate the cytotoxic potential of a specific novel compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Given that many thiazole derivatives exhibit antiproliferative effects, a logical first step in characterizing this novel compound is to assess its impact on cancer cell viability.[5][7][8] This protocol utilizes a robust and widely adopted method, the MTS assay, to quantify cellular metabolic activity as an indicator of cell viability. The assay is performed on HeLa cells, a common and well-characterized human cervical adenocarcinoma cell line, providing a reliable model for initial cytotoxic screening.
This guide is designed for researchers in drug discovery and cell biology, offering a self-validating framework that explains the causality behind experimental choices, ensuring both reproducibility and scientific rigor.
Principle of the MTS Cytotoxicity Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by viable, metabolically active cells. Dehydrogenase enzymes found in living cells reduce the MTS reagent, in the presence of an electron coupling reagent (phenazine methosulfate; PMS), into a soluble formazan product that is purple in color. The amount of formazan produced is directly proportional to the number of living cells in the culture. This conversion is measured by reading the absorbance at 490 nm. A decrease in the absorbance value in treated cells compared to untreated controls indicates a loss of cell viability.
Experimental Workflow Overview
Caption: Workflow for assessing the cytotoxicity of the test compound.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | Biosynth | Custom Synthesis |
| HeLa human cervical cancer cell line | ATCC | CCL-2 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| PBS, pH 7.4, sterile-filtered | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) | Promega | G3580 |
| Doxorubicin Hydrochloride (Positive Control) | Sigma-Aldrich | D1515 |
| 96-well flat-bottom cell culture plates, sterile | Corning | 3596 |
Protocol: Step-by-Step Methodology
Part 1: Compound Preparation
The solubility of the test compound is a critical parameter. As a carboxylic acid, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is predicted to have moderate aqueous solubility, but using an organic solvent is recommended for creating a high-concentration stock solution.
-
Prepare 100 mM Stock Solution: Dissolve 1.73 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (MW: 173.19 g/mol ) into 100 µL of cell culture-grade DMSO. Vortex thoroughly until fully dissolved.
-
Store Stock Solution: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete culture medium (DMEM + 10% FBS + 1% Pen/Strep). A common starting range is from 100 µM down to 0.1 µM.
-
Rationale: Preparing fresh dilutions in media for each experiment is crucial. The final concentration of DMSO in the media applied to the cells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Part 2: Cell Culture and Seeding
-
Cell Maintenance: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent).
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Rationale: Seeding a consistent number of cells is essential for reproducible results. 10,000 cells per well is a standard density that allows for growth during the incubation period without reaching over-confluence.
-
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume growth.
Part 3: Cell Treatment
-
Prepare Treatment Plate: After 24 hours, carefully remove the medium from the wells.
-
Add Treatments: Add 100 µL of the prepared compound working solutions to the respective wells in triplicate.
-
Include Controls (Crucial for Data Integrity):
-
Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration. This control group represents 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent, such as Doxorubicin (e.g., at 10 µM). This confirms that the assay system can detect a cytotoxic response.
-
Media Blank: Wells containing only complete culture medium (no cells). This is used for background subtraction.
-
-
Incubation: Return the plate to the incubator for 48 hours. The incubation time can be optimized (e.g., 24, 48, or 72 hours) depending on the expected mechanism and potency of the compound.
Part 4: MTS Assay and Data Acquisition
-
Add MTS Reagent: Following the 48-hour treatment incubation, add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Incubate: Incubate the plate for 1 to 4 hours at 37°C in the incubator.
-
Rationale: The incubation time should be consistent across all experiments. Monitor the color development in the vehicle control wells. The reaction should be stopped when the color is sufficiently developed but before the absorbance values plateau or exceed the linear range of the plate reader.
-
-
Measure Absorbance: Gently shake the plate to mix the contents and measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Calculate the average absorbance from the media blank wells. Subtract this value from the absorbance reading of all other wells.
-
Calculate Percent Viability: Determine the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control) * 100
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to calculate the precise IC₅₀ value.
-
Example Data Presentation
| Compound Concentration (µM) | Average Absorbance (490 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100.0% |
| 0.1 | 1.231 | 0.079 | 98.2% |
| 1 | 1.158 | 0.091 | 92.3% |
| 10 | 0.789 | 0.062 | 62.9% |
| 50 | 0.315 | 0.041 | 25.1% |
| 100 | 0.150 | 0.025 | 12.0% |
| Doxorubicin (10 µM) | 0.112 | 0.019 | 8.9% |
Calculated IC₅₀: 15.8 µM
Conceptual Pathway of Cytotoxicity
While the precise mechanism of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is unknown, a cytotoxic compound typically induces cell death through pathways like apoptosis or necrosis. This can be investigated in follow-up assays (e.g., Annexin V staining for apoptosis).
Caption: Potential outcomes of compound treatment leading to reduced cell viability.
References
-
Chen, J., et al. (2015). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PLoS ONE, 10(3), e0118158. Available from: [Link]
-
da Silva, M. S., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 596-607. Available from: [Link]
-
Hassan, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(2), e0297593. Available from: [Link]
-
White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274-276. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29337–29352. Available from: [Link]
-
Hassan, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(2), e0297593. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 227-259. Available from: [Link]
-
Kumar, V., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(11), 4381. Available from: [Link]
-
Wang, L., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 18(10), 12056-12071. Available from: [Link]
-
Singh, S., & Kumar, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-15. Available from: [Link]
-
Al-Ghorbani, M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 747–762. Available from: [Link]
-
Al-Amiery, A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
analytical techniques for characterizing 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Application Note & Protocol Guide
Executive Summary
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in fragment-based drug discovery (FBDD) targeting enzyme inhibitors and receptor modulators.[1] Its structural integrity relies on the stability of the ether linkage and the thiazole core.
This guide provides a validated analytical framework for the characterization of this compound. It addresses the challenges of analyzing amphoteric heterocycles and establishes protocols for purity assessment (HPLC-UV), structural confirmation (NMR, MS), and solid-state profiling.[1]
Physicochemical Profile
The following properties define the analytical window for method development.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₆H₇NO₃S | Monoisotopic Mass: 173.01 |
| Molecular Weight | 173.19 g/mol | Detection: ESI-MS (Low MW range) |
| Appearance | White to off-white solid | Color change indicates oxidation/degradation |
| Solubility | DMSO, Methanol, dilute Alkali | Poor solubility in acidic water; dissolve in DMSO for stock |
| pKa (Predicted) | COOH: ~3.2 | Thiazole N: ~1.5 | Critical: Maintain pH < 2.5 in HPLC to suppress ionization |
| LogP (Predicted) | ~0.5 - 0.8 | Elutes early-to-mid gradient on C18 |
| UV Maxima | ~255 nm (Thiazole core) | Primary detection wavelength |
Analytical Workflow Strategy
To ensure comprehensive characterization, a tiered approach is required.[1] The workflow below outlines the logical progression from crude material to certified reference standard.
Figure 1: Tiered analytical workflow ensuring sample integrity before advanced characterization.
Protocol 1: Chromatographic Purity (UHPLC-UV)
Objective: To quantify purity and detect synthetic impurities (e.g., des-methyl analogues, decarboxylated byproducts).[1]
Method Rationale
The carboxylic acid moiety necessitates an acidic mobile phase to suppress ionization (keeping the analyte neutral) and prevent peak tailing caused by interaction with residual silanols.[1] Formic acid is chosen over TFA to remain MS-compatible.[1]
Instrument Parameters
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
-
Column: Waters BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent)
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
-
Detection: PDA (210–400 nm); Extract chromatogram at 254 nm .
Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
Gradient Table
| Time (min) | % A | % B | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Isocratic Hold |
| 8.00 | 5 | 95 | Linear Ramp |
| 10.00 | 5 | 95 | Wash |
| 10.10 | 95 | 5 | Re-equilibration |
| 12.00 | 95 | 5 | End |
Sample Preparation[1][4][5]
-
Stock Solution: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO. Sonicate if necessary.[1]
-
Working Solution: Dilute Stock 1:10 with Water/Acetonitrile (90:10).
-
Note: If precipitation occurs upon dilution, increase ACN ratio to 50:50.[1]
-
Protocol 2: Structural Elucidation (NMR & MS)
Objective: Unequivocal identification of the molecular structure.[1]
Mass Spectrometry (ESI)[1]
-
Mode: Positive (ESI+) and Negative (ESI-)[1]
-
Expected Signals:
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (CDCl₃ is often unsuitable due to solubility/polarity).[1]
Predicted ¹H NMR Shifts (400 MHz, DMSO-d₆):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
|---|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | -COOH | Acidic proton (exchangeable) |
| ~8.40 | Singlet | 1H | Thiazole C5-H | Characteristic aromatic signal |
| ~4.75 | Singlet | 2H | -CH ₂-O- | Methylene bridge |
| ~3.40 | Singlet | 3H | -O-CH ₃ | Methoxy group |[1]
¹³C NMR Key Signals:
-
~162 ppm: Carboxylic Acid (C=O)[1]
-
~170 ppm: Thiazole C2 (bonded to N and S)[1]
-
~148 ppm: Thiazole C4
-
~128 ppm: Thiazole C5
-
~70 ppm: Methylene (-CH₂-)[1]
-
~58 ppm: Methoxy (-OCH₃)[1]
Protocol 3: Solid-State Characterization
Objective: Determine thermal stability and volatile content (solvates/hydrates).[1]
Differential Scanning Calorimetry (DSC)[1]
-
Pan: Tzero Aluminum (crimped, pinhole lid).[1]
-
Ramp: 10°C/min from 30°C to 250°C.[1]
-
Expectation: Sharp endotherm (melting point) expected between 140–180°C (analogous to similar thiazoles).[1]
Thermogravimetric Analysis (TGA)[1]
-
Ramp: 10°C/min to 300°C.[1]
-
Threshold: < 0.5% weight loss before melting indicates an anhydrous, non-solvated form.[1] Significant steps indicate residual solvent (check NMR).[1]
Synthesis & Impurity Profiling
Understanding the origin of the molecule aids in identifying "unknown" HPLC peaks.[1]
Common Synthetic Route (Hantzsch Synthesis): Reaction of 2-Methoxythioacetamide + Ethyl Bromopyruvate , followed by hydrolysis.[1]
Figure 2: Impurity fate mapping based on Hantzsch synthesis.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II: Hantzsch Thiazole Synthesis. Wiley.[1] (Contextual reference for synthesis mechanism).
-
European Medicines Agency. (2022).[1] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid
Introduction
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. The thiazole core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to engage in a variety of biological interactions.[1] The specific substitution pattern of a methoxymethyl group at the 2-position and a carboxylic acid at the 4-position offers multiple points for further chemical elaboration, making it a versatile intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive guide for the large-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is designed for scalability, efficiency, and robustness, with a focus on practical application in an industrial setting.
Synthetic Strategy: A Three-Stage Approach
The most efficient and scalable route to 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid is a three-stage process commencing with the synthesis of the requisite precursors, followed by a Hantzsch thiazole synthesis, and culminating in the hydrolysis of the resulting ester. This approach is favored for its reliance on well-established and high-yielding reactions.[2][3]
Overall Synthetic Scheme
Caption: Overall synthetic workflow.
Stage 1: Synthesis of Key Precursors
The success of the Hantzsch thiazole synthesis is contingent on the availability of high-purity precursors. This stage focuses on the preparation of methoxythioacetamide and ethyl 2-chloro-3-oxobutanoate.
Protocol 1: Synthesis of Methoxythioacetamide via Thionation of 2-Methoxyacetamide
The conversion of amides to their corresponding thioamides is efficiently achieved using Lawesson's reagent.[4][5] This reagent offers a mild and convenient method for thionation, generally providing high yields.[4]
-
Reaction Setup: In a suitably sized, oven-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple, charge 2-methoxyacetamide (1.0 eq) and anhydrous toluene (10 vol).
-
Addition of Lawesson's Reagent: Under a nitrogen atmosphere, add Lawesson's reagent (0.55 eq) portion-wise to the stirred suspension at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure to afford the crude methoxythioacetamide.
-
Purification: The crude product can often be used directly in the next step. If necessary, purification can be achieved by recrystallization from a suitable solvent system such as toluene/heptane.
| Parameter | Value |
| Scale | 1.0 kg |
| 2-Methoxyacetamide | 1.0 kg (11.22 mol) |
| Lawesson's Reagent | 2.49 kg (6.17 mol) |
| Toluene | 10 L |
| Expected Yield | 85-95% |
| Purity | >95% |
Protocol 2: Synthesis of Ethyl 2-chloro-3-oxobutanoate
The chlorination of ethyl acetoacetate at the α-position is a critical step. The use of sulfuryl chloride provides a clean and efficient method for this transformation.[6]
-
Reaction Setup: Charge a multi-necked, jacketed glass reactor with ethyl acetoacetate (1.0 eq). Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.05 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic and generates HCl gas, which should be scrubbed through a caustic solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by GC or ¹H NMR.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water, while maintaining the temperature below 20 °C. Separate the organic layer.
-
Purification: The crude ethyl 2-chloro-3-oxobutanoate is typically purified by vacuum distillation to yield a colorless to pale yellow liquid.
| Parameter | Value |
| Scale | 1.0 kg |
| Ethyl Acetoacetate | 1.0 kg (7.68 mol) |
| Sulfuryl Chloride | 1.09 kg (8.07 mol) |
| Expected Yield | 80-90% |
| Purity | >97% (GC) |
Stage 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring system from an α-haloketone and a thioamide.[3]
Mechanism of the Hantzsch Thiazole Synthesis
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Protocol 3: Large-Scale Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
-
Reaction Setup: In a large, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve methoxythioacetamide (1.0 eq) in ethanol (10 vol).
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.05 eq) portion-wise at room temperature. A moderate exotherm is typically observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction for completion by LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add ethyl acetate (10 vol) and a saturated aqueous solution of sodium bicarbonate (5 vol). Stir vigorously and then separate the layers. Wash the organic layer with brine (5 vol).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate as an oil.
| Parameter | Value |
| Scale | 1.0 kg |
| Methoxythioacetamide | 1.0 kg (9.51 mol) |
| Ethyl 2-chloro-3-oxobutanoate | 1.64 kg (9.98 mol) |
| Ethanol | 10 L |
| Expected Yield | 80-90% |
| Purity | >90% (crude) |
Stage 3: Saponification to the Final Product
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard saponification reaction, which can be readily scaled.
Protocol 4: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid
-
Reaction Setup: Charge a reactor with the crude ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate (1.0 eq) and a 10% aqueous solution of sodium hydroxide (5 vol).
-
Hydrolysis: Heat the mixture to 60-70 °C and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A precipitate will form.
-
Isolation: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Filter the solid product and wash the filter cake with cold water.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to afford 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid as a solid.
| Parameter | Value |
| Scale | 1.0 kg |
| Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | 1.0 kg (4.64 mol) |
| 10% NaOH (aq) | 5 L |
| Expected Yield | 90-98% |
| Purity | >98% (HPLC) |
Safety and Handling
General Precautions:
-
This synthesis should be conducted in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a dry environment.
-
Lawesson's Reagent: Harmful if swallowed or inhaled. Has a strong, unpleasant odor.
-
Thioamides: Many thioamides are suspected carcinogens. Avoid inhalation of dust and contact with skin.
-
α-Haloketones: Lachrymatory and skin irritants. Handle with care.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid. By following these procedures, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity, facilitating the advancement of their research and development programs. The use of the Hantzsch thiazole synthesis offers a reliable and well-understood method for the core ring formation, while the subsequent saponification is a straightforward and high-yielding transformation. Careful attention to safety and handling procedures is paramount throughout the synthetic sequence.
References
- CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents.
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]
-
Lawesson's Reagent - Organic Chemistry Portal. Available at: [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. Available at: [Link]
- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]
-
MSDS Linked to catalog.xlsx. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
derivatization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid for SAR studies
Topic: Strategic Derivatization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid for SAR Studies Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid represents a high-value scaffold in medicinal chemistry.[1] The thiazole ring acts as a bioisostere for pyridine or phenyl rings, often improving metabolic stability and water solubility. The C-4 carboxylic acid serves as the primary vector for diversification, while the C-2 methoxymethyl group provides a polar, non-hydrogen bond donating tail that can engage in specific hydrophobic pockets or solvent interactions.
This guide details three distinct derivatization modules designed to maximize Structure-Activity Relationship (SAR) data extraction:
-
Amide Library Generation: Rapid exploration of the R-group vector.
-
Bioisosteric Replacement: Modulation of pKa and permeability via heterocycle formation.[1]
-
Core Functionalization: Advanced scaffold hopping via Curtius rearrangement and C-5 C-H activation.
Module 1: High-Throughput Amide Library Generation
Objective: To rapidly synthesize a diverse library of amides to probe steric and electronic requirements of the binding pocket.
Strategic Insight: While HATU is the standard for small-scale discovery, T3P (Propylphosphonic anhydride) is recommended here.[1] T3P exhibits lower epimerization rates (critical if coupling chiral amines) and generates water-soluble byproducts, simplifying the workup for parallel synthesis.[1]
Protocol: T3P-Mediated Amide Coupling
Reagents:
-
Scaffold: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (1.0 equiv)
-
Amine: Diverse R-NH2 (1.1 equiv)
-
Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble)
Step-by-Step Procedure:
-
Dissolution: In a reaction vial, dissolve the thiazole carboxylic acid (0.2 mmol) and the amine (0.22 mmol) in anhydrous EtOAc (2 mL).
-
Base Addition: Add DIPEA (0.6 mmol) and stir for 5 minutes at Room Temperature (RT).
-
Coupling: Add T3P solution (0.3 mmol) dropwise.
-
Reaction: Seal the vial and stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Note: If the amine is sterically hindered (e.g., tert-butyl amine), heat to 50°C.
-
-
Workup (Parallel Friendly):
-
Purification: If purity <95%, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary: Coupling Reagent Comparison
| Feature | HATU | T3P (Recommended) | EDC/HOBt |
| Reactivity | Very High | High | Moderate |
| Byproducts | Tetramethylurea (difficult to remove) | Water-soluble phosphates (easy wash) | Urea derivatives |
| Racemization Risk | Moderate | Low | Low |
| Cost | High | Moderate | Low |
Module 2: Bioisosteric Replacements (1,2,4-Oxadiazoles)
Objective: Replace the amide/ester linkage with a 1,2,4-oxadiazole ring to improve metabolic stability (resistance to amidases) and modulate lipophilicity (LogP).
Mechanism: This protocol utilizes the condensation of the thiazole acid with an amidoxime.[1]
Protocol: One-Pot Synthesis of 1,2,4-Oxadiazoles
Reagents:
-
Scaffold: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
-
Amidoxime: R-C(NH2)=NOH (Prepared from corresponding nitrile)
-
Activator: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt
-
Solvent: DMF or Dioxane
Step-by-Step Procedure:
-
Activation: Dissolve the thiazole acid (0.5 mmol) in anhydrous DMF (3 mL). Add CDI (0.6 mmol) and stir at RT for 30 minutes. CO2 evolution will be observed.
-
Addition: Add the aryl/alkyl amidoxime (0.55 mmol). Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.
-
Cyclodehydration: Heat the reaction mixture to 100–110°C for 4–6 hours.
-
Critical Check: Monitor the disappearance of the intermediate (M+18 mass usually visible on LCMS) to the cyclized product (M-18).
-
-
Workup: Dilute with EtOAc, wash extensively with water to remove DMF.[1] Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Module 3: Advanced Core Functionalization
Objective: Modify the core scaffold itself to access novel IP space or alter the vector geometry.
A. Curtius Rearrangement (Acid → Amine)
Converts the C-4 acid into a C-4 amino group, allowing for reverse-amide or urea synthesis.[1]
Protocol:
-
Dissolve thiazole acid (1.0 equiv) in tert-Butanol (tBuOH) .
-
Add DPPA (Diphenylphosphoryl azide) (1.1 equiv) and Triethylamine (1.2 equiv).[1]
-
Heat to reflux (85°C) for 6–12 hours.
-
Deprotect with TFA/DCM (1:1) to yield the free amine: 2-(Methoxymethyl)thiazol-4-amine .[1]
B. C-H Activation (C-5 Arylation)
The C-5 position of the thiazole ring is susceptible to Pd-catalyzed C-H activation.[1] The C-4 ester/amide can act as a directing group or simply electronically bias the ring.[1]
Protocol (Ligandless Pd-Catalysis):
-
Substrate: Methyl ester of the starting acid (protect acid first).[1]
-
Reagents: Aryl Bromide (Ar-Br, 1.5 equiv), Pd(OAc)2 (5 mol%), KOAc (2.0 equiv).
-
Solvent: DMA (Dimethylacetamide).[1]
-
Conditions: Heat at 120°C for 16 hours in a sealed tube under Argon.
-
Result: Introduction of an aryl group at the C-5 position.
Visual Workflows (Graphviz)
Diagram 1: Strategic Derivatization Decision Tree
Caption: Decision tree illustrating the three primary derivatization pathways: Amide coupling, Bioisosteric replacement, and Core modification.
Diagram 2: 1,2,4-Oxadiazole Synthesis Mechanism
Caption: Step-by-step mechanistic workflow for the conversion of the thiazole acid to the 1,2,4-oxadiazole bioisostere.
References
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 2016.[1]
-
Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles."[5] Tetrahedron Letters, 2009.[1]
-
Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[6] ChemMedChem, 2018.[1]
-
Roger, J., et al. "Palladium-Catalyzed Direct Arylation of 5-Membered Heterocycles."[1] Topics in Current Chemistry, 2010.
-
Pinninti, S. K., et al. "Synthesis and Biological Evaluation of Amide Derivatives of Thiazoles as Anticancer Agents."[7] International Research Journal of Pharmacy, 2018.[1][7]
Sources
- 1. 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
High-Fidelity Kinase Inhibition Profiling of Thiazole Scaffolds: A Luminometric ADP-Detection Protocol
Strategic Rationale: The Thiazole Paradox
Thiazole rings are a "privileged scaffold" in medicinal chemistry, appearing in FDA-approved kinase inhibitors like Dasatinib and Dabrafenib . Their planar geometry and capacity for hydrogen bonding (via the nitrogen acceptor and sulfur donor/acceptor interactions) allow them to mimic the adenine ring of ATP, making them potent Type I or Type II ATP-competitive inhibitors.
However, thiazoles present distinct bioanalytical challenges that generic protocols fail to address:
-
Solubility & Aggregation: Many thiazole derivatives are highly lipophilic and prone to colloidal aggregation in aqueous buffers, leading to false-positive "promiscuous" inhibition.
-
Spectral Interference: Thiazoles are often fluorogenic. Traditional fluorescence-based assays (e.g., TR-FRET, FP) carry a high risk of signal interference.
-
Mechanism: As ATP-competitive inhibitors, their potency (
) is heavily dependent on ATP concentration relative to the kinase .
Protocol Selection: This guide utilizes a Luminometric ADP-Detection Assay (e.g., ADP-Glo™) .
-
Why? It measures the universal product (ADP) rather than a specific substrate modification. Crucially, the readout is generated by luciferase (luminescence), which is spectrally distinct from the fluorescence often emitted by thiazole compounds, minimizing false negatives/positives.
Pre-Experimental Validation (The "Go/No-Go" Gates)
Before running the inhibition plate, you must validate the system against thiazole-specific artifacts.
A. Solvent Tolerance & Solubility
Thiazoles require DMSO for solubilization, but kinases are sensitive to organic solvents.
-
Action: Determine the kinase's DMSO tolerance threshold.[1] Most kinases tolerate 1-2% DMSO.
-
Thiazole Specific: Visually inspect 10 mM DMSO stocks for precipitation. If "crashing out" occurs upon dilution into the reaction buffer, the compound is insoluble at that concentration.
-
Rule: Final assay DMSO concentration must be constant across all wells (e.g., exactly 1%).
B. The Aggregation Counter-Screen (Critical for Thiazoles)
Thiazoles are notorious for forming colloidal aggregates that sequester enzymes, causing non-specific inhibition.
-
Validation Step: Run a pilot
curve in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.01% Tween-80 ). -
Logic: If the
shifts significantly (>3-fold) or inhibition disappears with detergent, the compound is likely a false-positive aggregator.
Experimental Setup & Visual Workflows
Mechanism of Action & Interference Risks
The following diagram illustrates how thiazoles compete with ATP and where experimental artifacts arise.
Caption: Thiazole binding mechanism vs. common assay artifacts (aggregation and fluorescence). Detergent counter-screens are essential to distinguish true binding.
Assay Workflow: ADP-Glo Protocol
This workflow ensures a robust, self-validating execution.
Caption: Step-by-step workflow for the ADP-Glo kinase assay, ensuring constant DMSO concentration and precise timing.
Detailed Protocol: Luminometric ADP-Detection
Reagents & Equipment[1][2][3][4][5][6][7][8][9]
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35 (or Triton X-100), 1 mM DTT. -
Substrate: Peptide/Protein specific to the kinase (e.g., Poly(Glu,Tyr) for Tyrosine kinases).
-
ATP: Ultra-pure. Concentration must be set to the
of the kinase to ensure sensitivity to competitive inhibitors. -
Detection Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent.
-
Plate: 384-well Low Volume White Polystyrene (to reflect luminescence).
Step-by-Step Methodology
Step 1: Compound Preparation (The "DMSO Lock")
Objective: Maintain constant DMSO to prevent solvent artifacts.
-
Prepare 100x stock solutions of the thiazole compound in 100% DMSO (e.g., 10-point dose response, 3-fold serial dilution).
-
Dilute these stocks 1:25 into 1x Kinase Buffer to create a "4x Working Solution" (now at 4% DMSO).
-
Control Wells: Prepare "No Compound" wells containing only 4% DMSO in buffer.
Step 2: Reaction Assembly (384-Well Plate)
Total Volume: 10 µL
-
Transfer: Add 2.5 µL of 4x Compound Working Solution to assay wells. (Final DMSO in assay = 1%).
-
Enzyme Addition: Add 2.5 µL of 4x Kinase/Substrate Mix .
-
Note: Pre-incubate compound and kinase for 10-15 mins if checking for slow-binding kinetics (common with some Type II inhibitors).
-
-
Initiation: Add 5 µL of 2x ATP Solution to start the reaction.
-
Controls:
-
High Control (HC): Enzyme + Substrate + ATP + DMSO (No inhibitor). Represents 100% activity.
-
Low Control (LC): Buffer + Substrate + ATP + DMSO (No enzyme). Represents 0% activity (background).
-
-
Incubation: Seal plate and incubate at Room Temperature (20-25°C) for 60 minutes.
Step 3: Detection (Two-Step Termination)
-
Depletion: Add 10 µL of ADP-Glo™ Reagent .
-
Detection: Add 20 µL of Kinase Detection Reagent .
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec/well).
Data Analysis & Quality Control
Quantitative Metrics
Summarize your data using the following structure to ensure statistical validity.
| Metric | Formula/Definition | Acceptance Criteria |
| Signal-to-Background (S/B) | ||
| Z' Factor | $1 - \frac{3(\sigma{HC} + \sigma_{LC})}{ | \mu_{HC} - \mu_{LC} |
| % Inhibition | N/A | |
| IC50 | 4-Parameter Logistic Fit (Hill Slope) | Hill Slope |
- : Mean signal
- : Standard deviation
-
Hill Slope Warning: If the Hill Slope is steep (
), suspect colloidal aggregation .
Troubleshooting Thiazole-Specific Issues
| Observation | Probable Cause | Corrective Action |
| Steep Hill Slope (< -2.0) | Aggregation | Add 0.01% Triton X-100 to kinase buffer; re-test. |
| High Background in LC | ATP Contamination | Use ultra-pure ATP; ensure ADP-Glo reagent incubation is sufficient (40 min). |
| Inconsistent IC50 | Solubility Limit | Check compound stock for precipitate; lower max concentration. |
| Signal Drift | Temperature | Equilibrate all reagents to RT before pipetting. |
References
-
Promega Corporation. ADP-Glo™ Kinase Assay Application Notes.[6][7] (Accessed 2024). Link
-
Zhang, Z., et al. (2020).[8] 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.[8][9] Current Topics in Medicinal Chemistry. Link
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Aggregation. (2017).[2] Link
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Link
-
Dahlin, J. L., et al. (2015).[10][11] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[11] Journal of Medicinal Chemistry.[3][10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. research.monash.edu [research.monash.edu]
- 9. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Methodologies for Assessing the In Vitro Cytotoxicity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
An Application Guide:
Preamble: Contextualizing the Cytotoxicity Assessment of a Novel Thiazole Derivative
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Derivatives of thiazole-4-carboxylic acid, in particular, have been investigated for their potential as anticancer agents.[3] Given this precedent, any novel thiazole derivative, such as 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, warrants a thorough investigation of its cytotoxic profile. This is a critical step in preclinical drug development to determine therapeutic potential and potential toxicity.[4]
This guide provides a comprehensive, multi-tiered strategy for assessing the in vitro cytotoxicity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. We move beyond a single-endpoint assay to build a more complete narrative of the compound's interaction with living cells, from initial screening of metabolic activity to elucidating the specific mechanisms of cell death, such as necrosis or apoptosis.
Section 1: The Strategic Framework for Cytotoxicity Profiling
A robust cytotoxicity assessment is not reliant on a single experiment but is a phased process of inquiry. The goal is to determine if the compound is cytotoxic, establish its potency (e.g., IC50), and then investigate the mechanism of cell death. A common and effective workflow involves a primary screening assay followed by more specific secondary assays to confirm and characterize the activity.
Figure 1: A strategic workflow for assessing compound cytotoxicity.
Section 2: Primary Screening: The Metabolic Viability (MTT) Assay
The initial step is to determine if the compound affects overall cell viability, typically by measuring the metabolic activity of a cell population. The MTT assay is a cornerstone colorimetric method for this purpose.[5]
Causality Behind the Method: This assay leverages the fact that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living cells, providing a robust proxy for cell viability.[6]
Figure 2: Principle of the MTT cell viability assay.
Protocol 2.1: MTT Assay for Cytotoxicity Screening
Materials:
-
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, dissolved in sterile DMSO (e.g., 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light)
-
Cell culture medium (appropriate for the chosen cell line), phenol red-free medium for the MTT incubation step is recommended
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Appropriate cancer cell line (e.g., MCF-7, A549, HepG2)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Expert Insight: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overconfluence and artifacts. The goal is to have cells in the exponential growth phase at the end of the treatment period.[6]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound (e.g., 0.1%).
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Correct for Background: Subtract the average OD of the blank wells from all other OD values.
-
Calculate Percent Viability:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
| Treatment Group | Concentration | Mean OD (570nm) | % Viability |
| Vehicle (0.1% DMSO) | 0 | 1.250 | 100% |
| Test Compound | 0.1 µM | 1.210 | 96.8% |
| Test Compound | 1 µM | 1.050 | 84.0% |
| Test Compound | 10 µM | 0.630 | 50.4% |
| Test Compound | 50 µM | 0.250 | 20.0% |
| Test Compound | 100 µM | 0.150 | 12.0% |
Section 3: Mechanistic Elucidation Assays
If the MTT assay reveals significant cytotoxicity (i.e., a dose-dependent decrease in viability), the next logical step is to investigate the mechanism of cell death. The two most common pathways are necrosis (uncontrolled cell death with membrane rupture) and apoptosis (programmed cell death).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Causality Behind the Method: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[9] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[9] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction that produces a measurable colorimetric signal, which is directly proportional to the number of damaged cells.[10][11]
Figure 3: Principle of the LDH cytotoxicity assay.
Protocol 3.1.1: LDH Assay
Procedure:
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments exactly as described in the MTT protocol (Protocol 2.1, steps 1-2).
-
Establish Controls: It is critical to include:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the assay endpoint. This represents 100% cytotoxicity.
-
-
Sample Collection:
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Expert Insight: Do not disturb the cell monolayer, as this can artificially release LDH and skew results.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst/dye solution).
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]
-
Data Analysis:
-
Correct for Background: Subtract the 680 nm OD from the 490 nm OD. Subtract the OD of the medium-only blank.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
Caspase-3/7 Assay for Apoptosis
Causality Behind the Method: Apoptosis is a highly regulated process characterized by the activation of a family of proteases called caspases.[12] Caspases-3 and -7 are key "executioner" caspases. Assays for their activity typically use a substrate, such as the peptide sequence DEVD, linked to a reporter molecule (e.g., a fluorophore or a luciferase).[13][14] When activated caspase-3/7 in apoptotic cells cleaves the DEVD sequence, the reporter is released, generating a detectable signal that is proportional to the level of apoptosis.[13]
Figure 4: Principle of a Caspase-3/7 apoptosis assay.
Protocol 3.2.1: Caspase-Glo® 3/7 Assay (Luminescent)
Procedure:
-
Cell Seeding and Treatment: Prepare a 96-well plate (an opaque-walled plate is required for luminescence) with cells and compound treatments as described in Protocol 2.1. A known apoptosis inducer like Staurosporine or Camptothecin should be used as a positive control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of medium in each well (e.g., add 100 µL reagent to 100 µL medium).
-
Mix the contents on a plate shaker at low speed for 1-2 minutes.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate Fold Change: The data is typically presented as a fold increase in caspase activity over the vehicle control.
-
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)
-
Section 4: Integrated Data Interpretation
By combining the results from these three assays, a much clearer picture of the compound's cytotoxic mechanism emerges.
| Scenario | MTT Result (Viability) | LDH Result (Cytotoxicity) | Caspase-3/7 Result (Apoptosis) | Interpretation |
| 1 | ↓↓↓ | ↑↑↑ | ~ or ↑ | The compound is cytotoxic and induces necrosis or late-stage apoptosis, causing loss of membrane integrity. |
| 2 | ↓↓↓ | ~ | ↑↑↑ | The compound is cytotoxic and induces apoptosis . Membrane integrity is initially maintained. |
| 3 | ↓↓↓ | ~ | ~ | The compound is primarily cytostatic , inhibiting cell proliferation without causing significant cell death within the tested timeframe. |
| 4 | ~ | ~ | ~ | The compound is not cytotoxic at the tested concentrations. |
Arrow magnitude (e.g., ↓↓↓) indicates the strength of the effect. (~) indicates little to no change compared to the vehicle control.
This multi-assay approach provides a self-validating system. For instance, a strong apoptotic signal from the caspase assay should correlate with a decrease in viability in the MTT assay, but not necessarily with a high LDH release (unless the apoptosis is widespread and progressing to secondary necrosis). This level of detail is crucial for making informed decisions in the drug development pipeline.
References
-
Clinisciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved from [Link]
-
JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]
-
ResearchGate. (2011). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PMC. Retrieved from [Link]
-
Spandidos Publications. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
Taylor & Francis. (2022). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Retrieved from [Link]
Sources
- 1. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. stemcell.com [stemcell.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow for interaction with a diverse range of biological targets, making it a fertile ground for the development of novel therapeutics.[2][3] Notably, several approved anti-cancer agents, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring its clinical significance.[2][3] This has spurred extensive research into novel thiazole derivatives as potential next-generation cancer therapies.[2][3][4]
This application note focuses on a specific, yet under-explored derivative: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid . While direct in-depth studies on this particular molecule are emerging, its structural features suggest a strong potential for anti-cancer activity. Drawing upon the well-established bioactivity of related thiazole compounds, we propose a putative mechanism of action and provide a comprehensive suite of protocols for its investigation as a novel anti-cancer agent.
Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
Based on the known activities of similar thiazole-containing molecules, we hypothesize that 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid may exert its anti-cancer effects through a combination of mechanisms, primarily centered around the disruption of cellular metabolism and microtubule dynamics.
Hypothesis 1: Inhibition of Lactate Dehydrogenase (LDH) and Disruption of Warburg Metabolism
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a critical enzyme in this pathway, converting pyruvate to lactate.[5] Upregulation of LDHA is observed in numerous cancers and is associated with tumor progression and resistance to therapy.[5] Thiazole derivatives have been identified as potent inhibitors of LDH, effectively starving cancer cells of the metabolic flexibility they need to proliferate.[5] The carboxylic acid moiety of our lead compound could potentially anchor within the active site of LDHA, disrupting its catalytic activity.
Caption: Proposed inhibition of LDHA by 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, leading to metabolic stress.
Hypothesis 2: Disruption of Microtubule Polymerization
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by rapid polymerization and depolymerization of tubulin subunits, is a key target for many successful chemotherapeutic agents. Several series of thiazole-containing compounds have demonstrated potent anti-proliferative activity through the inhibition of tubulin polymerization.[6] We postulate that 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid may bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Caption: Hypothesized disruption of microtubule polymerization by the thiazole compound, inducing cell cycle arrest and apoptosis.
Experimental Protocols for Investigating Anti-Cancer Activity
The following protocols provide a comprehensive framework for evaluating the anti-cancer potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer).[7]
-
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (solubilized in DMSO).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| PC-3 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Lactate Dehydrogenase (LDH) Activity Assay
Principle: This assay measures the activity of LDH in cell lysates by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm. A decrease in LDH activity in the presence of the compound indicates inhibition.
Materials:
-
Cancer cell lysates (prepared from cells treated with the compound).
-
LDH assay buffer (containing pyruvate and NADH).
-
96-well UV-transparent plates.
-
Microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with varying concentrations of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid for a predetermined time. Harvest and lyse the cells to obtain cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein from each lysate to the LDH assay buffer.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADH production (slope of the kinetic curve) to determine LDH activity. Compare the activity in treated samples to the vehicle control to determine the percentage of inhibition.
Tubulin Polymerization Assay
Principle: This in vitro assay measures the effect of the compound on the polymerization of purified tubulin into microtubules. The increase in light scattering or fluorescence upon polymerization is monitored over time.
Materials:
-
Purified tubulin protein.
-
Tubulin polymerization buffer.
-
GTP solution.
-
Fluorescent reporter dye for tubulin polymerization (optional).
-
Temperature-controlled microplate reader.
Procedure:
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin polymerization buffer, GTP, and varying concentrations of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
-
Initiation of Polymerization: Add purified tubulin to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Monitor the increase in absorbance or fluorescence over time.
-
Data Analysis: Plot the change in signal versus time. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibition.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is proportional to the amount of DNA in the cell.
Materials:
-
Cancer cells treated with the compound.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold).
-
RNase A.
-
Propidium iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.
Conclusion and Future Directions
The structural attributes of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, in the context of the broader family of anti-cancer thiazole derivatives, present a compelling case for its investigation as a novel therapeutic agent. The proposed mechanisms of action, targeting both cancer metabolism and cell division, offer the potential for a potent and multi-faceted anti-tumor effect. The experimental protocols outlined in this application note provide a robust starting point for researchers to systematically evaluate its efficacy and elucidate its precise molecular targets. Further studies, including in vivo animal models and detailed structure-activity relationship (SAR) analyses, will be crucial in advancing this promising compound towards clinical development.
References
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health.
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. Semantic Scholar.
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online.
-
Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Publications.
-
CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
-
2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. PubChem.
-
Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed.
-
US3274207A - Processes for preparing thiazole carboxylic acids. Google Patents.
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate.
-
2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Sigma-Aldrich.
-
Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences.
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.
-
What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?. Guidechem.
-
2-(Methoxymethyl)thiazole-4-carboxylic acid, 95% Purity, C6H7NO3S, 100 mg. AFEGAN.
-
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Biosynth.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating the Antifungal Potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antifungal Agents
The global rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a formidable challenge to public health. Pathogens such as Candida albicans, Cryptococcus neoformans, and various Aspergillus species are responsible for significant morbidity and mortality, particularly in immunocompromised populations.[1][2] The existing antifungal armamentarium is limited to a few drug classes, primarily azoles, polyenes, and echinocandins, each with distinct mechanisms of action and susceptibility to resistance.[3] This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant isolates.
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities.[4][5][6] Thiazole derivatives have demonstrated considerable promise as antimicrobial agents.[3][4] This document provides a detailed guide for researchers on the evaluation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid , a specific thiazole derivative, as a potential antifungal candidate. While extensive research on this particular molecule is emerging, this guide is built upon the established principles of antifungal drug discovery and the known activities of structurally related thiazole compounds.
Thiazole antifungals are known to function similarly to other azoles by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[1] These application notes will provide detailed protocols for in vitro susceptibility testing, in silico mechanism of action studies, and in vivo efficacy evaluation to comprehensively assess the antifungal properties of this compound.
Compound Profile: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
A thorough understanding of the physicochemical properties of a test compound is fundamental for its formulation and interpretation of biological data.
| Property | Value | Source |
| IUPAC Name | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | - |
| Molecular Formula | C₆H₇NO₃S | - |
| Molecular Weight | 173.19 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF, Methanol (predicted) | - |
| CAS Number | Not available | - |
Note: Some properties are predicted based on structurally similar compounds, like 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, and should be confirmed experimentally.[7]
Representative Synthesis
The synthesis of thiazole-4-carboxylic acid derivatives can be achieved through various established chemical routes.[8][9][10] A common approach involves the Hantzsch thiazole synthesis or modifications thereof. A representative, though not specific, pathway for a compound like 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid could involve the reaction of a thioamide (e.g., methoxythioacetamide) with an α-halocarbonyl compound containing a carboxylic acid or ester group, which is later hydrolyzed.
Experimental Protocols for Antifungal Evaluation
The following protocols are designed to provide a robust framework for evaluating the antifungal potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid from initial screening to preliminary in vivo assessment.
In Vitro Antifungal Susceptibility Testing
The primary objective of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are the gold standard.[11][12][13]
Protocol 3.1.1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)
Causality: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is a quantitative measure of the compound's potency.
-
Preparation of Compound Stock:
-
Dissolve 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Expert Insight: DMSO concentration in the final well should not exceed 1% (v/v) as it can affect fungal growth. Prepare intermediate dilutions in the test medium to minimize the final DMSO concentration.
-
-
Fungal Inoculum Preparation:
-
Subculture fungal isolates (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest fresh colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14]
-
-
Microplate Assay Setup:
-
Use sterile 96-well, U-bottom microtiter plates.
-
In column 1, add 200 µL of RPMI medium (sterility control).
-
In column 12, add 100 µL of the fungal inoculum in RPMI (growth control).
-
Prepare serial two-fold dilutions of the test compound in RPMI directly in the plate (columns 2-11). Start with 200 µL of the highest concentration in column 2 and perform serial transfers of 100 µL.
-
Add 100 µL of the final fungal inoculum to each well from columns 2 to 11. The final volume in these wells will be 200 µL.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% for azoles) of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density at 530 nm.
-
Protocol 3.1.2: Determination of Minimum Fungicidal Concentration (MFC)
Causality: While MIC determines growth inhibition (fungistatic activity), MFC determines the concentration required to kill the fungus (fungicidal activity). This distinction is clinically important.
-
Subculturing from MIC plates:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition (i.e., wells at and above the MIC).
-
Spot the aliquot onto an SDA plate.
-
-
Incubation and Reading:
-
Incubate the SDA plate at 35°C for 48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the SDA plate.[15]
-
Table 1: Illustrative Data Presentation for In Vitro Susceptibility
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Compound MFC (µg/mL) |
| Candida albicans ATCC 90028 | 4 | 0.5 | 16 |
| Candida glabrata ATCC 90030 | 8 | 16 | >64 |
| Cryptococcus neoformans H99 | 2 | 4 | 8 |
| Aspergillus fumigatus ATCC 204305 | 16 | 1 | >64 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Workflow for In Vitro Antifungal Assessment
The following diagram outlines the logical flow for the in vitro evaluation of a novel antifungal compound.
Caption: Workflow for determining MIC and MFC.
Elucidating the Mechanism of Action (MoA)
Based on the known activity of other thiazole antifungals, the hypothesized target for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is lanosterol 14α-demethylase (CYP51).[1][5] This hypothesis can be tested using computational and experimental methods.
In Silico Study: Molecular Docking
Causality: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[16][17] It provides insights into binding affinity and interaction patterns, helping to validate the hypothesized target before proceeding with more resource-intensive experiments.
Protocol 4.1.1: Docking with Fungal CYP51
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., Candida albicans CYP51) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Chimera), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
-
Ligand Preparation:
-
Draw the 3D structure of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid using chemical drawing software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein, typically centered on the active site heme group for CYP51.
-
Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses of the ligand within the defined site.
-
-
Analysis:
-
Analyze the results based on the predicted binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[18][19] A strong negative binding energy and interactions with key catalytic residues support the hypothesis.
-
Molecular Docking Workflow
Caption: Computational workflow for molecular docking.
Hypothesized Mechanism of Action Pathway
The diagram below illustrates the proposed inhibition of the ergosterol biosynthesis pathway by the thiazole compound.
Caption: Hypothesized inhibition of ergosterol synthesis.
In Vivo Efficacy Assessment
Promising in vitro results must be validated in an animal model of infection to assess the compound's efficacy, pharmacokinetics, and toxicity in a complex biological system.[20][21]
Protocol 5.0.1: Murine Model of Systemic Candidiasis
Causality: This model mimics a disseminated Candida infection in humans and is a standard for evaluating the in vivo efficacy of new antifungal agents.[22][23]
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
-
Animal Model:
-
Use 6-8 week old immunocompetent mice (e.g., BALB/c or ICR). Immunosuppression can be induced with cyclophosphamide if required for the study design.
-
-
Infection:
-
Prepare an inoculum of C. albicans as described in Protocol 3.1.1, but wash and resuspend the cells in sterile PBS.
-
Infect mice via tail vein injection with a lethal or sub-lethal dose of C. albicans (e.g., 1 x 10⁵ CFU/mouse). The exact dose must be predetermined in pilot studies.
-
-
Treatment:
-
Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., PBS with 5% Tween-80)
-
Group 2: Test compound, low dose (e.g., 1 mg/kg)
-
Group 3: Test compound, high dose (e.g., 10 mg/kg)
-
Group 4: Positive control (e.g., Fluconazole, 5 mg/kg)
-
-
Administer treatment (e.g., intraperitoneally or orally) starting 2-4 hours post-infection and continue once daily for 7 days.
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor mice daily for 21 days, recording survival and clinical signs (weight loss, ruffled fur, lethargy). The primary endpoint is the percentage of surviving animals.
-
Fungal Burden Study: In a separate cohort of animals, sacrifice mice at a predetermined time point (e.g., day 4 post-infection). Aseptically remove kidneys, spleen, and liver. Homogenize the organs, perform serial dilutions, and plate on SDA to determine the CFU per gram of tissue.
-
Table 2: Sample In Vivo Study Design
| Parameter | Description |
| Animal Model | Female BALB/c mice, 6-8 weeks old |
| Pathogen | Candida albicans SC5314 |
| Infection Route | Intravenous (tail vein), 1 x 10⁵ CFU/mouse |
| Treatment Groups | Vehicle, Test Compound (1 & 10 mg/kg), Fluconazole (5 mg/kg) |
| Administration | Intraperitoneal, once daily for 7 days |
| Primary Endpoint | Survival over 21 days |
| Secondary Endpoint | Fungal burden (CFU/gram) in kidneys at day 4 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid as a potential antifungal agent. The protocols outlined here, from in vitro susceptibility testing to in silico modeling and in vivo efficacy studies, are designed to generate the robust data necessary to establish a proof-of-concept. Positive results would warrant further investigation into the compound's broader antifungal spectrum, toxicity profile, pharmacokinetic properties, and potential for synergy with existing antifungal drugs. The exploration of such novel thiazole derivatives is a critical step toward expanding our therapeutic options against life-threatening fungal infections.
References
- EBSCO (n.d.). Thiazole antifungals. Research Starters.
-
MDPI (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
- Google Patents (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
NIH (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. Retrieved from [Link]
-
MDPI (2023, January 31). Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. Retrieved from [Link]
-
NIH (2021, August 19). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC. Retrieved from [Link]
-
ResearchGate (2021, November 11). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]
-
MDPI (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
NIH (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC. Retrieved from [Link]
-
Frontiers (2020, October 6). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Retrieved from [Link]
-
PMC (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]
-
MDPI (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]
-
ResearchGate (2008, August 6). The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. Retrieved from [Link]
-
Clinical Microbiology Reviews (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
-
ResearchGate (2008, August 9). (PDF) In vitro antifungal susceptibility testing. Retrieved from [Link]
-
ResearchGate (2018, June 6). Synthesis and antifungal activity of carvacrol and thymol esters with heteroaromatic carboxylic acids. Retrieved from [Link]
-
PLOS ONE (n.d.). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. Retrieved from [Link]
-
SciELO Colombia (n.d.). Molecular docking study of naturallyoccurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery. Retrieved from [Link]
-
MDPI (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs.... Retrieved from [Link]
-
NIH (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]
-
MDPI (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. Retrieved from [Link]
-
Research Square (n.d.). Molecular Docking studies on the Anti-fungal activity of Allium sativum (Garlic) against Mucormycosis (black fungus) by BIOVIA discovery studio visualizer 21.1.0.0. Retrieved from [Link]
-
PubMed Central (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Retrieved from [Link]
-
NIH (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. Retrieved from [Link]
-
ResearchGate (2022, June 12). (PDF) Molecular Docking Studies, Chemical Composition, Antioxidant, Cytotoxicity, Antibacterial and Antifungal Activities of Globularia alypum Extract. Retrieved from [Link]
-
NIH (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
-
PMC (n.d.). Molecular docking analysis of bioactive compounds from Mollugo cerviana (L.) SER with DHFR for antifungal activity. Retrieved from [Link]
Sources
- 1. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 2. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 54001-16-0 [chemicalbook.com]
- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular docking study of naturallyoccurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery [scielo.org.co]
- 17. Molecular docking analysis of bioactive compounds from Mollugo cerviana (L.) SER with DHFR for antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 23. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
Application Note: High-Fidelity Measurement of Binding Affinity for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Introduction
The precise quantification of molecular interactions is a cornerstone of modern drug discovery and development. Binding affinity, typically expressed as the equilibrium dissociation constant (K D ), is a critical parameter for evaluating the potency and specificity of a potential therapeutic agent.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust methods to measure the binding affinity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a small molecule featuring a thiazole core. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their potential as scaffolds for novel therapeutics.[2][3]
While the specific biological target of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is not universally established, this guide will use a hypothetical interaction with a protein target (e.g., a kinase, protease, or receptor) to illustrate the experimental principles. The techniques detailed herein—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—are broadly applicable to a wide range of small molecule-protein interactions.[1]
This document emphasizes the causality behind experimental choices, providing not just protocols but the scientific reasoning required to design, execute, and interpret high-quality binding affinity assays.
Biophysical Techniques for Affinity Measurement
Choosing the appropriate technique is paramount and depends on factors such as sample availability, required throughput, and the specific information needed (e.g., kinetics vs. thermodynamics). We will focus on two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) for its real-time kinetic data and Isothermal Titration Calorimetry (ITC) for its direct measurement of binding thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique that measures molecular interactions in real-time without the need for labels.[4][5] It detects changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[4][6] This allows for the determination of association rates (k a ), dissociation rates (k d ), and the equilibrium dissociation constant (K D ).[6]
Principle of SPR
An SPR system detects the binding of an analyte (2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid) to an immobilized ligand (the protein target) by monitoring changes in a localized refractive index.[5][6] This change is proportional to the change in mass on the sensor surface and is reported in Resonance Units (RU).[4][6] The resulting plot of RU versus time is called a sensorgram, which provides a complete kinetic profile of the interaction.
Experimental Workflow: SPR
Caption: A streamlined workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol: ITC Analysis
Objective: To determine the thermodynamic profile (K D , n, ΔH, ΔS) of the interaction between 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and a target protein.
Materials:
-
Analyte (in syringe): 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, ~100-300 µM.
-
Ligand (in cell): Target protein, ~10-20 µM.
-
Instrument: MicroCal™ ITC system or similar.
-
Buffer: A suitable buffer with a low ionization enthalpy, such as PBS or HEPES.
Methodology:
-
Sample Preparation (Critical Step):
-
Prepare both the protein and the small molecule in the exact same buffer from the same stock. Trustworthiness: Buffer mismatch is a primary source of artifacts in ITC. Dialyzing the protein against the final buffer is highly recommended to ensure a perfect match.
-
Accurately determine the concentrations of both protein and small molecule solutions.
-
Thoroughly degas all solutions before loading to prevent bubbles in the cell or syringe.
-
-
Instrument Setup and Loading:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the small molecule solution into the injection syringe.
-
Place the instrument in high-feedback mode and allow the baseline to stabilize.
-
-
Titration Experiment:
-
Program a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
The first injection is often smaller (e.g., 0.4 µL) and is typically discarded during analysis. Causality: This initial small injection accounts for any material that may have diffused from the syringe tip during equilibration.
-
-
Control Experiment:
-
Perform a control titration by injecting the small molecule solution into the buffer-filled sample cell. Trustworthiness: This measures the heat of dilution of the compound, which must be subtracted from the experimental data to isolate the heat of binding.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of [Small Molecule]/[Protein].
-
Fit the resulting binding isotherm to a suitable model (e.g., "One-Set-of-Sites") to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the entropy of binding (ΔS) using the equation: ΔG = ΔH - TΔS = -RTln(K A ) , where K A = 1/K D .
-
Expected Data & Interpretation
| Parameter | Value | Interpretation |
| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding interaction. |
| Affinity (K D ) | 0.025 µM | The dissociation constant. |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven (exothermic). |
| Entropy (ΔS) | +5.2 cal/mol·K | The binding is entropically favorable. |
This table shows a complete thermodynamic profile for the interaction. The negative ΔH suggests favorable hydrogen bonding and/or van der Waals interactions, while a positive ΔS might indicate the displacement of ordered water molecules from the binding site.
Method Comparison and Final Considerations
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change at a surface (refractive index) | Heat change in solution |
| Key Output | Kinetics (k a , k d ), Affinity (K D ) | Thermodynamics (K D , n, ΔH, ΔS) |
| Labeling | Label-free | Label-free |
| Immobilization | Requires protein immobilization | In-solution (immobilization-free) |
| Sample Consumption | Low (µg of protein) | High (mg of protein) |
| Throughput | Medium to High | Low to Medium |
| Common Artifacts | Mass transport, non-specific binding | Buffer mismatch, heat of dilution |
Expert Recommendation: For a comprehensive characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, using SPR and ITC orthogonally is highly recommended.
-
SPR is ideal for initial screening and for understanding the kinetics of the interaction—how fast the compound binds and how long it stays bound.
-
ITC provides invaluable thermodynamic data, revealing the driving forces (enthalpy and entropy) behind the binding event, which can be crucial for lead optimization.
By applying these rigorous biophysical methods, researchers can generate high-fidelity data to confidently assess the binding affinity and mechanism of action of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, accelerating its journey through the drug discovery pipeline.
References
-
Microscale Thermophoresis. Base Pair Biotechnologies. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
Computational evaluation of protein – small molecule binding. PMC - NIH. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist. Portland Press. [Link]
-
Microscale thermophoresis. Wikipedia. [Link]
-
2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728. PubChem. [Link]
-
Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. [Link]
-
Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]
-
MicroScale Thermophoresis. NanoTemper Technologies. [Link]
-
MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes. NIH. [Link]
-
2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. PubChem. [Link]
-
Binding Affinity. Malvern Panalytical. [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]
-
Overview of methods to measure biochemical binding affinity. YouTube. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]
-
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462. PubChem. [Link]
-
Isothermal titration calorimetry. Wikipedia. [Link]
-
Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions. Creascript. [Link]
-
Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]
-
Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. [Link]
-
An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]
Sources
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
optimizing Hantzsch synthesis for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Topic: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Ticket ID: HANTZSCH-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Core Chemistry
Welcome to the Technical Support Center. You are likely encountering yield variability or purification issues in the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid .
This synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an
The Pathway:
-
Condensation: 2-Methoxyethanethioamide + Ethyl bromopyruvate
Ethyl 2-(methoxymethyl)thiazole-4-carboxylate. -
Hydrolysis: Ester Intermediate
Final Acid.
Workflow Visualization
The following diagram outlines the critical control points (CCPs) where the reaction typically fails.
Figure 1: Critical Control Points in the Hantzsch synthesis workflow. Note the HBr scavenging step is vital to prevent polymerization of the bromopyruvate.
Reagent Integrity Check (The "Hardware")
Before starting, verify your reagents. 80% of Hantzsch failures are due to degraded ethyl bromopyruvate.
| Reagent | Critical Check | Troubleshooting / Action |
| Ethyl Bromopyruvate | Color: Should be clear to pale yellow. Smell: Sharp lachrymator. | If Dark/Brown: It has polymerized due to autocatalytic HBr formation. Distill under vacuum immediately or discard. Do not use dark reagents. |
| 2-Methoxyethanethioamide | State: Hygroscopic solid/oil. | If Wet/Sticky: Dry in a vacuum desiccator over |
| Solvent (Ethanol) | Grade: Absolute (Anhydrous). | Water content >5% can retard the dehydration step of the Hantzsch mechanism. |
Optimized Protocol (The "Software")
Step A: Formation of the Thiazole Ester
Objective: Synthesize Ethyl 2-(methoxymethyl)thiazole-4-carboxylate.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Dissolve 2-methoxyethanethioamide (1.0 equiv) in absolute Ethanol (concentration ~0.5 M).
-
Addition: Add Ethyl bromopyruvate (1.05 equiv) dropwise at room temperature.
-
Tech Note: A slight excess of the bromopyruvate drives the reaction, but too much complicates purification.
-
-
Reaction: Heat to reflux (
C) for 2–4 hours.-
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). Look for the disappearance of the thioamide spot.
-
-
Workup (Critical):
-
Concentrate the ethanol to ~20% of original volume.
-
Pour residue into saturated aqueous
. Why? This neutralizes the HBr byproduct. If you skip this, the product may remain as a hydrobromide salt, which is water-soluble and will be lost in the aqueous waste. -
Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[5]
Step B: Hydrolysis to Carboxylic Acid
Objective: Convert the ester to the final acid.
-
Dissolution: Dissolve the crude ester in THF:Water (1:1) or MeOH:Water.
-
Base Hydrolysis: Add LiOH or NaOH (2.0 equiv). Stir at RT for 1–2 hours.
-
Validation: TLC should show a baseline spot (the carboxylate salt).
-
-
Isolation (The pH Crash):
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned black/tarry."
Diagnosis: Polymerization of Ethyl Bromopyruvate. Root Cause:
-
The starting bromopyruvate was degraded (see Section 2).
-
Reaction temperature was ramped too quickly before the initial condensation occurred. Solution:
-
Immediate: There is no saving a tarred reaction. Discard.
-
Prevention: Add the bromopyruvate slowly at
C, stir for 30 mins, then warm to reflux. This allows the initial nucleophilic attack to happen under controlled kinetic conditions.
Issue 2: "I have low yield, and the product is stuck in the water phase."
Diagnosis: Incorrect pH during workup.
Root Cause: Thiazoles are basic (
-
Fix: Check the pH of your aqueous waste. If pH < 6, neutralize with saturated
and re-extract with Ethyl Acetate.
Issue 3: "The methoxymethyl ether cleaved."
Diagnosis: Harsh acidic conditions. Root Cause: While methoxymethyl ethers are relatively stable, strong mineral acids (HBr generated during reaction) can cleave them if the reaction runs too long or too hot. Solution:
-
Optimization: Add a solid acid scavenger to the reaction flask, such as Calcium Carbonate (
) or Propylene Oxide . This neutralizes HBr in situ without interfering with the condensation.
Advanced Optimization Logic
Use the following logic tree to determine your next optimization step if standard yields are <50%.
Figure 2: Logical flowchart for diagnosing low-yield scenarios.
References
-
Hantzsch, A., & Weber, J. H. (1887).[5] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Sampson, P., et al. (2001).[6] Investigation of the Hantzsch Thiazole Synthesis: A Simple, Solvent-Free Protocol. Journal of Organic Chemistry, 66(23), 7925–7929.
-
BenchChem Technical Support. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Knowledge Base.
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Hantzsch Synthesis. Organic Chemistry Portal.
-
Fisher Scientific. (2023). Safety Data Sheet: Ethyl Bromopyruvate. Fisher Scientific MSDS.
Sources
Technical Support Center: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this important heterocyclic building block. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also build a robust and reproducible process.
Synthetic Strategy Overview
The most common and reliable route to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid involves a two-step sequence:
-
Hantzsch Thiazole Synthesis: Construction of the thiazole ring by reacting a thioamide with an α-halo ketoester to form the ethyl ester precursor.
-
Saponification (Ester Hydrolysis): Conversion of the intermediate ester to the final carboxylic acid product using basic hydrolysis followed by acidic work-up.
This overall workflow is outlined below.
Caption: Overall synthetic workflow for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis. Each question is answered with an explanation of the underlying chemistry, potential solutions, and preventative measures.
Part A: Hantzsch Thiazole Ester Synthesis
The Hantzsch synthesis is a robust method for forming thiazole rings from α-haloketones and a thioamide.[1][2] Despite its reliability, challenges can arise from reagent quality, reaction conditions, and competing side reactions.
Q1: My Hantzsch reaction has a low yield or appears to be stalled. What are the common causes?
A1: Low conversion is a frequent issue that can typically be traced back to one of three areas: reagent stability, reaction conditions, or side reactions.
-
Reagent Quality & Stability:
-
Thioamide Instability: Methoxythioacetamide, like many simple thioamides, can be unstable upon storage. It is susceptible to hydrolysis back to the corresponding amide or oxidation. It is highly recommended to use freshly prepared or recently purchased thioamide of high purity.
-
α-Haloketone Reactivity: Ethyl 2-chloro-3-oxobutanoate is a reactive electrophile and can degrade over time, especially if exposed to moisture or nucleophiles. Verify its purity by NMR or GC before use.
-
-
Reaction Conditions:
-
Temperature: While the reaction is often run at room temperature or with gentle heating, insufficient temperature may lead to a slow reaction rate. Conversely, excessive heat can promote side reactions and decomposition of the thioamide. An optimal temperature is typically between 40-60°C in a solvent like ethanol.[1]
-
Solvent: Anhydrous ethanol is the most common solvent. The presence of significant amounts of water can hydrolyze the starting materials and intermediates.
-
-
Causality of Stalling - The Mechanism: The reaction proceeds via an initial SN2 attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration.[3] If the initial SN2 reaction is slow due to poor nucleophilicity (degraded thioamide) or a poor electrophile, the entire process will stall.
Troubleshooting Steps:
-
Verify the purity of both starting materials.
-
Ensure a dry solvent and reaction setup.
-
Incrementally increase the reaction temperature (e.g., from room temperature to 50°C) while monitoring by TLC.
-
Consider a slight excess (1.1 to 1.2 equivalents) of the thioamide to ensure the complete consumption of the more valuable α-haloketone.
Q2: I see multiple spots on my TLC plate after the Hantzsch reaction. What are these byproducts?
A2: The appearance of multiple spots is common and usually indicates the presence of unreacted starting materials, reaction intermediates, or byproducts from side reactions.
The Hantzsch mechanism itself provides clues to potential impurities. The key steps are nucleophilic attack, formation of a hemiaminal-like intermediate, and dehydration.[3] Any disruption in this sequence can lead to observable byproducts.
Caption: Hantzsch mechanism showing points of potential byproduct formation.
Common Byproducts and Their Identification:
| Byproduct/Impurity | Likely Cause | TLC Appearance (vs. Product) | Confirmation Method |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | Typically more polar (thioamide) or less polar (ketoester) than the product. | Compare Rf values to authentic standards. |
| Hydroxythiazoline Intermediate | Incomplete dehydration step. | More polar than the final aromatic product. | Mass spectrometry will show a mass of (Product + 18 amu). |
| Thioamide Dimer | Oxidative conditions or presence of certain impurities. | Can be significantly more or less polar depending on structure. | Mass spectrometry. |
| Self-condensation of Ketoester | Presence of a base, or prolonged heating. | Polarity varies. | NMR spectroscopy will lack thiazole-specific signals. |
Preventative Measures:
-
Maintain an inert atmosphere (e.g., nitrogen or argon) if oxidative byproducts are suspected.
-
Avoid adding a strong base, as the thioamide is basic enough to facilitate the reaction.
-
Ensure the final dehydration step is complete, which can be aided by gentle heating or extending the reaction time.
Part B: Saponification (Ester Hydrolysis)
The conversion of the thiazole ester to the carboxylic acid is a critical final step. The primary challenges are ensuring complete reaction and efficiently isolating the product.
Q3: My ester hydrolysis is incomplete, even after several hours. How can I drive the reaction to completion?
A3: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or concentration of the base. Saponification is an equilibrium process, but the final deprotonation of the resulting carboxylic acid by the base makes it effectively irreversible under basic conditions.
Key Parameters for Optimization:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Base | 2-3 eq. NaOH or LiOH | Increase to 4-5 eq. | Ensures a sufficiently high concentration of hydroxide ions to drive the reaction and neutralize the product. |
| Solvent | EtOH/Water (e.g., 1:1) | Add a co-solvent like THF. | Improves the solubility of the potentially hydrophobic ester starting material, increasing reaction rate. |
| Temperature | 40-60 °C | Increase to reflux (~80 °C). | Increases the rate of nucleophilic attack by the hydroxide ion. |
| Time | 2-4 hours | Extend to 8-12 hours or monitor by TLC/LC-MS until completion. | Allows the reaction to proceed to full conversion. |
Causality: The thiazole ring is electron-withdrawing, which makes the ester carbonyl more electrophilic and aids hydrolysis. However, if the ester is not fully dissolved or the hydroxide concentration is too low, the reaction kinetics will be slow.
Q4: I have poor recovery of my carboxylic acid during the acidic work-up. What is going wrong?
A4: This is a very common issue in the final isolation step. After saponification, the product exists as a water-soluble carboxylate salt (e.g., sodium 2-(methoxymethyl)-1,3-thiazole-4-carboxylate). To isolate the solid carboxylic acid, the solution must be carefully acidified to protonate the carboxylate, rendering it neutral and less water-soluble, causing it to precipitate.[4][5]
Troubleshooting the Precipitation/Isolation Step:
Caption: Troubleshooting flowchart for the acid precipitation work-up.
-
Incorrect pH: This is the most frequent error.
-
If the pH is too high (e.g., > 4): The product remains in its anionic carboxylate form and stays dissolved in the aqueous solution.
-
If the pH is too low (e.g., < 1): The nitrogen atom on the thiazole ring can become protonated. This positive charge increases the overall polarity and water solubility of the molecule, preventing precipitation.
-
Solution: The optimal pH for precipitation is the isoelectric point. For most thiazole carboxylic acids, this is in the range of pH 2-3.[5] Add acid (e.g., 1M or 2M HCl) dropwise with efficient stirring and monitor the pH carefully with a calibrated pH meter.
-
-
Precipitation Issues:
-
Oiling Out: If the product separates as an oil instead of a solid, it may be due to residual organic solvent or impurities. Try cooling the solution in an ice bath for an extended period (a few hours) to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
-
No Precipitation: If the product is unexpectedly soluble even at the correct pH, the solution may be too dilute. You can try to partially concentrate the solution under reduced pressure (if the product is stable to this) before acidification, or extract the product into an organic solvent like ethyl acetate.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
-
To a solution of methoxythioacetamide (1.0 eq) in anhydrous ethanol (5 mL per gram of thioamide), add ethyl 2-chloro-3-oxobutanoate (1.05 eq).
-
Stir the resulting mixture at 50-60 °C.
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or crystallization.
Protocol 2: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
-
Dissolve the ethyl ester intermediate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to 60 °C with stirring.
-
Monitor the disappearance of the starting material by TLC. The hydrolysis is typically complete in 2-4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 2M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is stable at 2-3.
-
A white precipitate should form. Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold water, and dry under vacuum to yield the final product.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
-
LibreTexts Chemistry. 21.7: Chemistry of Amides. Available at: [Link]
-
Chemguide. hydrolysis of esters. Available at: [Link]
-
ResearchGate. The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
-
ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]
-
PubMed Central (PMC). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Available at: [Link]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We have structured this document to provide direct, actionable advice based on established chemical principles and field-proven experience.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most reliable and high-yielding route to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a two-step process. It begins with the renowned Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a saponification (hydrolysis) step to unmask the carboxylic acid.[1][2]
-
Step 1: Hantzsch Thiazole Synthesis. This step involves the condensation reaction between methoxythioacetamide and an ethyl 2-chloroacetoacetate. The reaction proceeds via an initial SN2 attack, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring, yielding the stable ester intermediate, Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate.[1][3]
-
Step 2: Saponification. The ethyl ester intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to cleave the ester bond, followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final product.[4]
The overall synthetic pathway is illustrated below.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5199. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
Al-Majidi, S. M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8903. Available at: [Link]
-
Venkatesh, P. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Retrieved from [Link]
- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Yakan, H., et al. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during its purification, providing in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the cause and how can I obtain a white solid?
A1: Discoloration is a common issue with heterocyclic compounds synthesized via methods like the Hantzsch thiazole synthesis, which can produce highly colored, minor byproducts.[1][2]
Potential Causes & Solutions:
-
Cause 1: Residual Reagents or High-Molecular-Weight Byproducts. The synthesis, often involving heating, can generate polymeric or oxidized impurities that are intensely colored.
-
Solution 1: Activated Charcoal Treatment during Recrystallization. Activated charcoal has a high surface area and is excellent for adsorbing colored impurities.
-
Dissolve your crude product in a suitable hot solvent for recrystallization (e.g., a water/ethanol mixture).[3]
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).
-
Keep the solution hot and stir for 5-10 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
Collect the pure, white crystals by filtration.
-
-
Cause 2: Trace Metal Impurities. If metal catalysts or reagents were used in preceding steps, trace amounts can chelate with the thiazole ring, causing color.
-
Solution 2: Acid-Base Precipitation. This technique is highly effective for carboxylic acids and can help remove non-acidic, colored impurities.[4][5]
-
Dissolve the impure acid in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to form the sodium salt.
-
Filter the solution to remove any insoluble, non-acidic impurities.
-
Slowly add a dilute acid (e.g., 1M HCl) to the clear filtrate with stirring until the pH is approximately 2.[5]
-
The target compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation, then filter, wash the solid with cold water, and dry thoroughly.
-
Q2: I'm observing low recovery after my chosen purification method (e.g., recrystallization or precipitation). How can I improve my yield?
A2: Low recovery is often a result of suboptimal solvent selection or procedural losses. The polarity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, with its polar carboxylic acid group and moderately polar thiazole-ether moiety, requires careful solvent consideration.
Potential Causes & Solutions:
-
Cause 1: Inappropriate Recrystallization Solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be poor.
-
Solution 1: Systematic Solvent Screening. Test the solubility of your compound in a range of solvents to find the optimal one. A mixed-solvent system is often effective for molecules with multiple functional groups.
| Solvent System | Observation for Good Recrystallization |
| Water/Ethanol | Soluble in hot mixture, precipitates upon cooling. |
| Water/Acetonitrile | Similar properties to water/ethanol, good for polar compounds. |
| Ethyl Acetate/Hexanes | Soluble in hot ethyl acetate, addition of hexanes induces precipitation. |
| Toluene | May be suitable if impurities are highly polar or non-polar. |
-
Cause 2: Premature Crystallization during Hot Filtration. If you are performing a hot filtration (e.g., after charcoal treatment) and the solution cools too quickly, the product will crystallize on the filter paper along with the impurities you are trying to remove.
-
Solution 2: Maintain High Temperature.
-
Use a pre-heated filter funnel (e.g., by placing it over the boiling solvent flask).
-
Use a fluted filter paper for a faster filtration rate.
-
Add a small excess of hot solvent just before filtering to ensure the compound remains in solution.
-
-
Cause 3: Incomplete Precipitation. The pKa of the carboxylic acid dictates the pH at which it is fully protonated and least soluble in water. If the pH is not sufficiently low during acid-base workup, a significant portion of the product will remain in solution as the carboxylate salt.
-
Solution 3: Precise pH Control.
Q3: My HPLC analysis shows a persistent impurity with a similar retention time to my product. How can I resolve this?
A3: Co-eluting impurities are structurally very similar to the target compound, making them difficult to remove by simple crystallization. This often requires a higher-resolution technique like column chromatography.
Potential Causes & Solutions:
-
Cause 1: Isomeric Byproducts. Side reactions during the thiazole ring formation can sometimes lead to the creation of isomers.
-
Solution 1: Column Chromatography. Given the polar nature of the carboxylic acid, standard silica gel chromatography can be challenging due to strong adsorption and peak tailing.
-
Method A: Reversed-Phase Chromatography (C18). This is often the best choice. Use a mobile phase of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid or TFA) to keep the carboxylic acid protonated.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for separating highly polar compounds and can provide excellent resolution.[6] A typical mobile phase would be a high concentration of acetonitrile with a small amount of aqueous buffer.
-
Method C: Acidified Silica Gel Chromatography. To reduce peak tailing on normal phase silica, you can add a small amount of acetic or formic acid (0.5-1%) to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.
Caption: A logical workflow for troubleshooting purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification strategy for this compound?
A1: A multi-step approach is most effective. Start with an acid-base workup to isolate the acidic product from neutral or basic impurities.[4] This typically yields a product of >95% purity. Follow this with recrystallization from a suitable solvent system, like an ethanol/water mixture, to remove any remaining closely related impurities and improve the crystalline form.[3] This combination leverages both the chemical properties (acidity) and physical properties (solubility) of the molecule for purification.
Q2: What are the key spectral features to look for in ¹H NMR to confirm the structure and purity?
A2: For 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, you should expect to see:
-
A singlet for the methoxy (-OCH₃) protons, typically around 3.4-3.8 ppm.
-
A singlet for the methylene (-CH₂-) protons of the methoxymethyl group, typically around 4.5-5.0 ppm.
-
A singlet for the proton at the 5-position of the thiazole ring, typically downfield around 8.0-8.5 ppm.
-
A very broad singlet for the carboxylic acid (-COOH) proton, which can appear anywhere from 10-13 ppm and may not be visible if using methanol-d₄ as the NMR solvent due to proton exchange. The absence of signals from starting materials is a key indicator of purity.
Q3: Is this compound prone to degradation? What are the recommended storage conditions?
A3: While the thiazole ring is generally stable, the methoxymethyl ether linkage could be susceptible to hydrolysis under strongly acidic conditions, especially with heating. During purification, avoid prolonged exposure to concentrated acids. For storage, the solid compound should be kept in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent potential oxidation.
Q4: Which analytical technique is best for determining the final purity of the compound?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[7] A reversed-phase method (C18 column) with a UV detector (thiazoles typically have a UV absorbance around 240-260 nm) is ideal. Using a gradient elution with an acidified water/acetonitrile mobile phase will provide a sharp peak for the carboxylic acid and allow for the detection and quantification of any impurities down to the ~0.1% level.
Detailed Experimental Protocol: Purification by Precipitation and Recrystallization
This protocol describes a robust, two-stage procedure for purifying 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid from a crude reaction mixture.
Part 1: Purification via Acid-Base Precipitation
-
Dissolution: Transfer the crude solid product into a flask. Add a 1M solution of sodium hydroxide (NaOH) dropwise while stirring until all the solid dissolves and the pH of the solution is >10. Use a minimal amount of the basic solution.
-
Filtration of Impurities: If any solid impurities remain undissolved, filter the basic solution through a Büchner funnel to obtain a clear filtrate. Wash the filter cake with a small amount of 1M NaOH.
-
Precipitation: Place the clear filtrate in an ice-water bath and begin stirring. Slowly add a 1M hydrochloric acid (HCl) solution dropwise. Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH is stable at ~2.[4][5] A white precipitate of the purified product will form.
-
Isolation: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove any inorganic salts (e.g., NaCl).
-
Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at a moderate temperature (40-50 °C), until a constant weight is achieved.
Part 2: Purification via Recrystallization
-
Solvent Selection: Place the solid obtained from Part 1 into an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid with gentle heating and stirring.
-
Induce Crystallization: Once fully dissolved, slowly add deionized water dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the white, crystalline product by vacuum filtration, wash with a small amount of a cold ethanol/water (e.g., 20:80) mixture, and dry thoroughly under vacuum.
References
-
CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents.
-
US5387713A - Process for purification of carboxylic acids - Google Patents.
-
US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
-
US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
-
An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors - Benchchem.
-
Hantzsch Thiazole Synthesis - Chem Help Asap.
-
CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences.
-
Thiazole synthesis - Organic Chemistry Portal.
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH.
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
-
Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry.
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC - PubMed Central.
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 6. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in solution
Technical Support Center: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Introduction
Welcome to the technical support guide for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. While 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a valuable synthetic intermediate, its stability in solution can be influenced by various factors.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability. Please note that while direct stability studies on this exact molecule are not extensively published, the insights and protocols herein are grounded in fundamental chemical principles governing its core functional groups—the thiazole ring, the carboxylic acid, and the acid-labile methoxymethyl ether—and supported by data from analogous structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in solution?
The primary stability concerns stem from two key functional groups:
-
Acid-Catalyzed Hydrolysis: The 2-(methoxymethyl) group is an acetal, which is highly susceptible to hydrolysis under acidic conditions. This reaction cleaves the ether bond, yielding 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid, methanol, and formaldehyde.
-
Decarboxylation: Thiazole-4-carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts. Studies on related aminothiazole carboxylic acids show that the mechanism can vary with proton activity[1].
-
pH-Dependent Solubility: As with any carboxylic acid, the compound's solubility is highly dependent on pH. It is significantly less soluble at acidic pH (protonated form) and more soluble at neutral to alkaline pH (deprotonated carboxylate form). Uncontrolled pH can lead to precipitation.
Q2: What are the recommended storage conditions for solutions of this compound?
For optimal short-term to mid-term stability, solutions should be stored under the following conditions:
-
pH: Maintain a pH between 6.0 and 7.5 using a non-reactive buffer system (e.g., phosphate buffer). Avoid acidic buffers.
-
Temperature: Store solutions at 2-8°C. For long-term storage (>1 week), flash-freeze aliquots in an appropriate solvent system and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Solvent: Use aprotic solvents like DMSO or DMF for preparing concentrated stock solutions. For aqueous experiments, use purified water (e.g., HPLC-grade) and buffer appropriately.
-
Atmosphere: While the thiazole ring is relatively stable, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate potential long-term oxidative degradation of the sulfur atom[2].
Q3: What analytical techniques are best for monitoring the stability of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid?
High-Performance Liquid Chromatography (HPLC) is the most effective technique. A stability-indicating HPLC method should be used to separate the parent compound from its potential degradants.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) allows for good separation.
-
Detection: UV detection is appropriate, as the thiazole ring is a chromophore. Monitor at a wavelength of maximum absorbance (typically determined by a UV scan).
-
Validation: The method should be able to resolve the parent peak from potential impurities and degradants like the hydrolyzed 2-(hydroxymethyl) analogue and the decarboxylated product. Forced degradation studies are recommended to confirm this[3].
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: My HPLC analysis shows a decreasing peak area for the parent compound over time, with the appearance of a new, more polar peak.
-
Likely Cause: Acid-Catalyzed Hydrolysis of the Methoxymethyl Ether. This is the most probable degradation pathway in unbuffered or acidic aqueous solutions. The methoxymethyl group is a protecting group that is notoriously unstable to acid. The resulting 2-(hydroxymethyl) derivative is more polar and will thus have a shorter retention time on a reversed-phase HPLC column.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution. A pH below 6.0 strongly suggests acid-catalyzed hydrolysis is occurring.
-
Implement Buffering: For all aqueous solutions, incorporate a suitable buffer to maintain a pH between 6.0 and 7.5. See the table below for buffer recommendations.
-
Control Temperature: Perform experiments at the lowest practical temperature to slow the degradation rate.
-
Solvent Choice: If the experimental design allows, switch to aprotic polar solvents (e.g., DMSO, DMF) where hydrolysis cannot occur.
-
-
Causality Explained: The hydrolysis mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and methanol. This cation is then attacked by water to yield a hemiacetal, which rapidly decomposes to the hydroxymethyl thiazole and formaldehyde.
Predicted Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of the methoxymethyl ether.
Problem 2: My compound is precipitating from my aqueous working solution.
-
Likely Cause: pH-Dependent Solubility. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is an acid with an estimated pKa in the range of 3-4. At pH values below its pKa, it exists primarily in its neutral, protonated form, which has low aqueous solubility. At pH values above its pKa, it deprotonates to form a highly soluble carboxylate salt.
-
Troubleshooting Steps:
-
Check Solution pH: If precipitation occurs, check the pH. It is likely too acidic.
-
Adjust pH: Carefully add a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH above 5. The precipitate should redissolve.
-
Use Buffered Solutions: Prepare all aqueous stock and working solutions using a buffer system that maintains the pH well above the compound's pKa (e.g., pH 7.4).
-
Consider Co-solvents: If the experimental conditions require a lower pH, consider adding a water-miscible organic co-solvent (e.g., ethanol, DMSO) to increase the solubility of the protonated form. Perform solubility tests first.
-
-
Data Summary: pH vs. Ionization State & Solubility
pH Range Predominant Species Charge Expected Aqueous Solubility < 2 Protonated Carboxylic Acid Neutral Low 3-5 Mixture of Protonated & Deprotonated Neutral / Anionic Moderate to High | > 6 | Deprotonated Carboxylate | Anionic | High |
Problem 3: I observe a loss of my parent compound in HPLC, but no single, clear degradation peak appears. Sometimes the baseline is noisy or the solution turns slightly yellow/brown.
-
Likely Cause A: Thermal Decarboxylation. Heating the compound, especially in solution, can promote decarboxylation, leading to the formation of 2-(methoxymethyl)-1,3-thiazole and gaseous CO₂. The resulting product is more volatile and less polar, which might cause it to elute much later, appear as a broad peak, or be missed entirely depending on the HPLC method's runtime.
-
Likely Cause B: Oxidative Degradation. The thiazole ring, while aromatic and generally stable[4][5], can be susceptible to oxidation, particularly at the sulfur atom, under harsh conditions (e.g., presence of strong oxidants, exposure to air at high temperatures). This can lead to a complex mixture of minor products, resulting in a noisy baseline or discoloration[2]. The degradation of some thiazolidine derivatives is known to be accelerated at higher temperatures and pH, sometimes resulting in browning[6][7].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex degradation patterns.
Experimental Protocols
Protocol A: Preparation of a Stable Aqueous Stock Solution (10 mM)
-
Weigh Compound: Accurately weigh 1.73 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (MW: 173.18 g/mol ).
-
Initial Dissolution: Add 200 µL of DMSO to the solid and vortex until fully dissolved.
-
Prepare Buffer: Prepare a 50 mM potassium phosphate buffer and adjust its pH to 7.4.
-
Final Dilution: Add 800 µL of the pH 7.4 phosphate buffer to the DMSO solution for a final volume of 1.0 mL. The final concentration will be 10 mM in 20% DMSO / 80 mM Phosphate Buffer.
-
Storage: Store the solution at 2-8°C for short-term use (< 1 week) or in aliquots at -20°C for long-term storage.
Protocol B: Recommended HPLC Method for Stability Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 254 nm (or λmax of the compound).
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Self-Validation: Run a control sample (a freshly prepared solution) alongside your aged experimental samples in every analysis to accurately quantify degradation.
References
-
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. [Link]
-
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Semantic Scholar. [Link]
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC, NIH. [Link]
-
Thiazole. Wikipedia. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Preprints.org. [Link]
-
Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. [Link]
- Processes for preparing thiazole carboxylic acids.
-
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. PubChem. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC, NIH. [Link]
-
2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. PubChemLite. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Thiazole-conjugated covalent organic framework membranes enable ultraselective molecular desalination under strongly acidic conditions. ResearchGate. [Link]
Sources
- 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuey.net [kuey.net]
- 6. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Solubility Optimization for Thiazole Derivatives
Ticket ID: THZ-SOL-001 Subject: Troubleshooting low solubility of thiazole derivatives in aqueous buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Introduction: The Thiazole Paradox
Thiazole derivatives are a cornerstone of medicinal chemistry, appearing in drugs like ritonavir, dasatinib, and epothilones due to their ability to form hydrogen bonds and pi-stacking interactions with biological targets.[1][2] However, these same properties often render them sparingly soluble in aqueous media.[1][2]
The core issue typically stems from the weak basicity of the thiazole nitrogen (pKa ~2.5) and the high lipophilicity (LogP > 3) of the aromatic scaffold. In neutral biological buffers (pH 7.4), the thiazole ring remains unprotonated and neutral, leading to aggregation and precipitation.[1][2]
This guide provides a systematic approach to solubilizing these scaffolds without compromising biological integrity.
Part 1: Diagnostic Q&A – Identifying the Root Cause
Q1: My compound dissolves in DMSO but precipitates immediately upon addition to the assay buffer. Why?
Diagnosis: You are experiencing the "Solvent Shift" phenomenon .[3]
Mechanism: DMSO solvates the thiazole molecules by disrupting intermolecular pi-pi stacking. When you dilute into an aqueous buffer, the dielectric constant changes abruptly (from
Immediate Fix:
-
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Create an intermediate dilution (e.g., 10% DMSO in buffer) before the final step.[1][2]
-
Kinetic vs. Thermodynamic: Switch to a Kinetic Solubility protocol (see Part 3) to determine the metastable limit of your compound.
Q2: Will adjusting the pH of my buffer help?
Diagnosis: Only if you target the correct ionization window. Mechanism: The thiazole nitrogen is a weak base.
-
Unsubstituted Thiazole pKa: ~2.5.
-
Effect: At pH 7.4, the ring is >99.9% neutral (unprotonated).[1][2] To solubilize it via protonation, you would need a pH < 1.5, which is incompatible with most biological assays.[1][2]
-
Exception: If your derivative contains a basic amine side chain (pKa ~9-10) or an acidic carboxylic acid (pKa ~4-5), pH adjustment is highly effective.[1][2]
Actionable Advice:
-
For neutral thiazoles: Do not rely on pH. Focus on co-solvents or cyclodextrins.[3][4][5]
-
For amino-thiazoles: Lower pH to 5.0-6.0 if the assay tolerates it (e.g., MES buffer).
Q3: Which co-solvents are safe for cell-based assays?
Diagnosis: Toxicity limits often inhibit solubility optimization. Data: Refer to the Co-solvent Compatibility Table below.
| Co-solvent | Max Tolerated (Enzymatic) | Max Tolerated (Cellular) | Mechanism of Solubilization |
| DMSO | 5% | 0.1% - 0.5% | Dipolar aprotic; disrupts aggregation. |
| PEG 400 | 10-20% | 1% - 2% | H-bonding; reduces polarity of bulk solvent. |
| Ethanol | 5% | 1% | Protic; disrupts water structure. |
| Glycerol | 10% | 2% | Viscosity enhancer; stabilizes protein targets. |
Part 2: Advanced Solubilization Strategies
Strategy A: Cyclodextrin Complexation (The "Gold Standard")
When co-solvents fail, encapsulation is the next logical step.[2] Hydroxypropyl-
Mechanism: The hydrophobic thiazole ring displaces water from the CD cavity, forming a stable inclusion complex.[1] This "hides" the hydrophobic surface from the aqueous solvent.
Protocol: In Situ Complexation for Bioassays
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in your assay buffer (e.g., PBS).[2] -
Prepare Stock: Dissolve thiazole in DMSO (e.g., 10 mM).
-
Complexation: Add DMSO stock to the CD-buffer while vortexing.
-
Target Ratio: 1:2 to 1:5 (Drug:CD molar ratio).[2]
-
-
Equilibration: Shake at 37°C for 30 minutes.
-
Filtration: Pass through a 0.45 µm PVDF filter to remove any non-complexed precipitate.
Strategy B: Salt Formation (For Ionizable Derivatives)
If your thiazole derivative has an appended basic nitrogen (e.g., piperazine, morpholine), convert the free base to a salt.[1][2]
-
Recommended Counter-ions:
Part 3: Troubleshooting Workflow
The following decision tree outlines the logical path for troubleshooting precipitation issues.
Figure 1: Decision matrix for solubilizing thiazole derivatives. Follow the path based on structural properties and experimental outcomes.
Part 4: Standard Operating Procedure (SOP)
Kinetic Solubility Assay (High Throughput)
Use this to determine the maximum concentration usable in your specific assay buffer.[2]
-
Preparation: Prepare a 10 mM stock solution of the thiazole derivative in 100% DMSO.
-
Seeding: Add 2 µL of DMSO stock to 198 µL of the target assay buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 96-well filter plate (0.45 µm PVDF) or centrifuge at 3000 x g for 10 mins.
-
Quantification:
-
Transfer supernatant to a UV-star plate.
-
Measure UV absorbance at
(typically 250–300 nm for thiazoles).[2] -
Compare against a standard curve prepared in 50:50 DMSO:Buffer (where solubility is guaranteed).
-
-
Calculation:
[1][2]
References
-
BenchChem. (2025).[3] Technical Support Center: Improving the Solubility of Thiazole Compounds. Retrieved from [1][2]
-
Serajuddin, A. T. (2007).[1][2][6] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][6] Retrieved from
-
Maltarollo, V. G., et al. (2021).[1][2] Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575.[1][2][7] Retrieved from [1][2]
-
Gohil, D., et al. (2023).[1][2] Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3). Retrieved from [1][2]
-
Kashyap, A., et al. (2025).[1][2] Quantum chemical studies on protonation of some substituted thiazole derivatives. Retrieved from
Sources
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. humapub.com [humapub.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of achieving optimal cell permeability with this compound. Our approach is rooted in foundational principles of medicinal chemistry and cell biology to empower you to make informed decisions in your experiments.
Introduction: Understanding the Permeability Challenge
Researchers often observe that the biological activity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in cell-free assays does not translate to similar potency in cell-based experiments. This discrepancy frequently points to a common hurdle for many carboxylic acid-containing compounds: poor cell permeability. The carboxylic acid moiety, while potentially crucial for target engagement, is ionizable at physiological pH, leading to a charged species that struggles to passively diffuse across the lipophilic cell membrane.
This guide will walk you through a logical progression of identifying the root cause of poor permeability and implementing scientifically sound strategies to overcome it.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and provides a framework for diagnosing the permeability issues you might be facing with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Q1: Why is my compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, showing lower than expected activity in my cell-based assays?
A1: The most probable cause is poor cell permeability. The carboxylic acid group on your compound is likely ionized at the pH of your cell culture medium (typically pH 7.4), making the molecule polar and hindering its ability to cross the lipid bilayer of the cell membrane. To confirm this, a preliminary assessment of its physicochemical properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five, is a valuable first step.
Physicochemical Properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid:
| Property | Value | Lipinski's Rule of Five Guideline | Assessment |
| Molecular Weight | 173.19 g/mol | < 500 Da | Pass |
| Hydrogen Bond Donors | 1 (from COOH) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 (N, O from ether, 2 O from COOH) | ≤ 10 | Pass |
| Predicted LogP (XlogP) | ~0.8 - 1.2 | ≤ 5 | Pass |
| Predicted pKa (acidic) | ~3.5 - 4.5 | N/A | Likely Ionized at pH 7.4 |
While the compound adheres to the general guidelines of Lipinski's Rule of Five, the low predicted pKa is a critical factor. At a physiological pH of 7.4, the carboxylic acid will be predominantly in its deprotonated, negatively charged carboxylate form, which significantly reduces its passive diffusion across the cell membrane.
Q2: How can I experimentally confirm that poor permeability is the issue?
A2: There are two widely used in vitro assays to directly measure the permeability of a compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good starting point to assess passive permeability.[1][2]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[3][4][5] It provides a more biologically relevant model as it can account for both passive diffusion and active transport processes, including efflux.[3][5]
A low apparent permeability coefficient (Papp) in these assays would provide direct evidence of poor membrane translocation.
Q3: Could active transport out of the cell (efflux) be contributing to the low intracellular concentration of my compound?
A3: Yes, efflux pumps are a significant mechanism of multidrug resistance and can actively transport compounds out of the cell, reducing their intracellular concentration and apparent activity.[3] The Caco-2 assay can be adapted to investigate this. By performing a bidirectional assay, you can measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[3]
Part 2: Strategies to Enhance Cell Permeability
Once you have a clearer understanding of the permeability issue, you can explore several strategies to improve the intracellular delivery of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Strategy 1: The Prodrug Approach - Masking the Carboxylic Acid
The most common and often most effective strategy for improving the permeability of carboxylic acid-containing drugs is to transiently mask the polar carboxylic acid group with a more lipophilic moiety. This creates an inactive "prodrug" that can more easily cross the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, cleave the masking group to release the active parent compound.
Workflow for Prodrug Strategy
Caption: Prodrug strategy workflow for enhancing cell permeability.
Experimental Protocol: Synthesis of a Methyl Ester Prodrug
This protocol describes a general method for the esterification of a carboxylic acid using methanol and an acid catalyst.
Materials:
-
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) or thionyl chloride dropwise with stirring.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography if necessary.
Self-Validation: Confirm the identity and purity of the synthesized ester using NMR and Mass Spectrometry.
Strategy 2: Formulation with Permeation Enhancers
Permeation enhancers are compounds that reversibly decrease the barrier resistance of the cell membrane, thereby facilitating the transport of other molecules. They can act through various mechanisms, including disrupting the lipid bilayer or altering the partitioning of the drug into the membrane.
Commonly Used Permeation Enhancers:
| Enhancer Class | Examples | Proposed Mechanism of Action |
| Solvents | Ethanol, Propylene Glycol | Increase drug solubility in the membrane and may extract lipids. |
| Fatty Acids | Oleic Acid, Lauric Acid | Disrupt the packing of the lipid bilayer, increasing its fluidity. |
| Surfactants | Sodium Lauryl Sulfate | Intercalate into the membrane and disrupt its structure. |
| Terpenes | Menthol, Limonene | Thought to disrupt the lipid bilayer and increase drug diffusivity. |
Experimental Protocol: Assessing the Effect of a Permeation Enhancer in a Caco-2 Assay
-
Prepare stock solutions of your chosen permeation enhancers (e.g., 1% ethanol, 100 µM oleic acid) in the assay buffer. Ensure the final concentration is not cytotoxic to the Caco-2 cells.
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, and the transepithelial electrical resistance (TEER) values indicate monolayer integrity.[5]
-
Pre-incubate the Caco-2 monolayers with the permeation enhancer-containing buffer for a defined period (e.g., 30-60 minutes).
-
Perform the Caco-2 permeability assay as previously described, but with the permeation enhancer present in the donor compartment along with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
-
Compare the apparent permeability (Papp) values obtained with and without the permeation enhancer to determine its effect.
Logical Relationship of Permeability Strategies
Caption: Interrelated strategies for enhancing cell permeability.
Strategy 3: Investigating and Mitigating Efflux
If your bidirectional Caco-2 assay indicates that your compound is a substrate for efflux pumps, you can further investigate this by co-incubating your compound with known efflux pump inhibitors.
Experimental Protocol: Caco-2 Assay with Efflux Pump Inhibitors
-
Following the standard Caco-2 permeability assay protocol, add a known efflux pump inhibitor to both the apical and basolateral chambers during the assay.
-
Commonly used broad-spectrum inhibitors include verapamil (for P-glycoprotein) and MK-571 (for MRPs).[3]
-
Perform the bidirectional assay (A-B and B-A) in the presence of the inhibitor.
-
A significant decrease in the efflux ratio (Papp B-A / Papp A-B) in the presence of the inhibitor confirms that your compound is a substrate for that particular efflux pump.
If efflux is confirmed, medicinal chemistry efforts can be directed towards modifying the structure of your compound to reduce its affinity for the efflux transporter. This is a more involved strategy that requires iterative synthesis and testing.
Part 3: Advanced Strategies
For particularly challenging compounds, more advanced drug delivery technologies can be considered.
-
Nanoparticle Formulation: Encapsulating 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis, bypassing the need for passive diffusion across the membrane.
Conclusion
Overcoming the poor cell permeability of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a tractable challenge that can be addressed through a systematic and evidence-based approach. By first confirming the permeability issue experimentally and then exploring strategies such as prodrug modification and the use of permeation enhancers, you can significantly improve the intracellular delivery of your compound and obtain more reliable and translatable data from your cell-based assays.
References
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Notman, R., & Anwar, J. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 117(29), 8784-8793.
- Martins, P., Jesus, J., Santos, S., & Raposo, L. R. (2022). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Pharmaceutics, 14(7), 1344.
- Pawar, S. S., & Shimpi, S. R. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369.
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Opperman, T. J., & Kwasny, S. M. (2012). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy, 56(12), 6140-6147.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
- Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
- Chen, J., & Hsieh, Y. (2023). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 12(7), 1109.
- Shah, P., Desai, P., & Serajuddin, A. T. (2012). Development of a novel surface-active formulation for poorly soluble drugs: a case study with paclitaxel. Journal of pharmaceutical sciences, 101(9), 3235–3248.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
- Krishna, R., & Wasan, K. M. (2001). Chemical penetration enhancers: classification and mode of action. Journal of pharmaceutical sciences, 90(11), 1845–1858.
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Whitehead, G. A., & Salisbury, V. (2020). Mechanistic Analysis of Chemical Permeation Enhancers for Oral Drug Delivery. Pharmaceutics, 12(9), 808.
- Clinton, R. O., & Laskowski, S. C. (1948). The Preparation of Methyl Esters. Journal of the American Chemical Society, 70(9), 3135-3136.
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Caco-2 Assay Protocol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Penetration enhancer. Retrieved from [Link]
-
Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development [Video]. YouTube. [Link]
- Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. Bioorganic & medicinal chemistry letters, 12(3), 337-340.
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
- Wang, Y., et al. (2022). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 11(1), 104.
- Miller, W. R., et al. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv.
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Oekotoxzentrum. (n.d.). Selection criteria to select in vitro bioassays for implementation and use. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Krishna, R., & Wasan, K. M. (2001). Chemical penetration enhancers: classification and mode of action. Journal of pharmaceutical sciences, 90(11), 1845–1858.
- Bundgaard, H., & Nielsen, N. M. (1988). Prodrug derivatives of carboxylic acid drugs.
- Li, H., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. Molecules, 29(14), 3236.
- Zhang, H., et al. (2022).
- Tavelin, S., et al. (2003). Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. Journal of pharmaceutical and biomedical analysis, 32(4-5), 845-855.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- White, R. H. (1990).
Sources
- 1. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(1-tert-butoxycarbonylamino-2-methyl-propyl)-thiazole-4-carboxylic acid, ethyl ester (C15H24N2O4S) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (C11H9NO3S) [pubchemlite.lcsb.uni.lu]
- 4. 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
refining HPLC separation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid isomers
Refining HPLC Separation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid and Its Positional Isomers
Understanding the Challenge: The Science of Separation
Separating positional isomers of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid presents a significant chromatographic challenge. Isomers possess identical mass and often similar polarities, making them difficult to resolve with standard C18 columns. The target molecule contains two key functional groups that dictate its chromatographic behavior:
-
A Carboxylic Acid Group (-COOH): This is an acidic group that will be ionized (negatively charged) at moderate to high pH.
-
A Thiazole Ring: This heterocyclic ring contains a nitrogen atom which is weakly basic. The conjugate acid of a thiazole ring has a pKa of approximately 2.5[1].
In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions[2]. To achieve consistent retention and good peak shape for an ionizable compound like this, it is crucial to suppress the ionization of these functional groups. Operating the mobile phase at a pH at least 1.5-2 units below the pKa of all relevant groups ensures the molecule is in a neutral, more retained state. Given the pKa of the thiazole conjugate acid (approx. 2.5) and the typical pKa of a carboxylic acid (approx. 4-5), a mobile phase pH of ≤ 2.5 is the logical starting point. This low pH protonates the thiazole nitrogen and, most importantly, ensures the carboxylic acid is in its neutral (-COOH) form, maximizing hydrophobic interaction with the stationary phase and minimizing peak tailing caused by secondary ionic interactions with residual silanols on the silica support[3].
The structural similarity of positional isomers requires a stationary phase that can exploit subtle differences in their shape and electron distribution. Standard C18 phases may not provide sufficient selectivity. Therefore, columns with alternative selectivities, such as those capable of π-π interactions, are highly recommended for this application[4][5][6].
Troubleshooting Guide: A Problem-Oriented Approach
This guide addresses the most common issues encountered during method development for this specific separation.
Q1: Why is the resolution between my isomers so poor (Rs < 1.5)?
Core Issue: The stationary phase is not adequately differentiating between the subtle structural differences of the isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Explanations & Protocols:
-
Cause A: Inadequate Stationary Phase Selectivity
-
Explanation: A standard C18 column separates primarily on hydrophobicity. Since isomers have very similar hydrophobicity, this mechanism is often insufficient. Phenyl-based stationary phases, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), offer an alternative separation mechanism: π-π interactions [4][5]. The electron-rich phenyl rings on the stationary phase can interact differently with the electron clouds of the thiazole rings of the isomers, which often have slightly different dipole moments or electron distributions based on substituent position. This provides a powerful tool for resolving positional isomers[6][7][8].
-
Action: Replace the C18 column with a Phenyl-Hexyl or PFP column of similar dimensions.
-
-
Cause B: Organic Modifier Masking Effects
-
Explanation: The choice of organic modifier is critical when using a phenyl-based column. Acetonitrile (ACN) contains a triple bond (π-system) and can interact with the phenyl stationary phase, effectively competing with the analyte and masking the potential for analyte-stationary phase π-π interactions. Methanol (MeOH) lacks π-electrons and therefore allows these interactions to dominate the separation, often dramatically changing selectivity[6].
-
Action: If using acetonitrile, prepare a new mobile phase substituting it with methanol at the same starting concentration and re-run the separation.
-
-
Cause C: Gradient is Too Steep
-
Explanation: A steep gradient pushes compounds through the column too quickly, not allowing enough time for the subtle interactions required for isomer separation to take effect.
-
Action: Decrease the gradient slope around the elution time of the isomers. For example, if the isomers elute between 30% and 40% B, modify the gradient to have a much shallower slope in that region (e.g., 1-2% per minute).
-
Q2: Why are my peaks tailing (Tailing Factor > 1.2)?
Core Issue: Unwanted secondary interactions are occurring between the analyte and the column, or there is an issue with the HPLC system's fluidic path.
Troubleshooting Steps:
-
Verify Mobile Phase pH:
-
Explanation: The most common cause of peak tailing for acidic compounds is interaction between the ionized analyte (R-COO⁻) and positively charged sites on the silica surface, especially residual, un-endcapped silanols (Si-OH)[3].
-
Action: Ensure your mobile phase buffer is set to a pH of 2.5 or lower using an appropriate acid (e.g., 0.1% formic acid or phosphoric acid)[9]. This keeps the carboxylic acid fully protonated and neutral.
-
-
Check for Column Overload:
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, the original concentration was too high.
-
-
Suspect a Column Void or Blockage:
-
Explanation: If all peaks in the chromatogram (including any other compounds in your sample) are tailing or splitting, the problem is likely physical, not chemical. A void at the column inlet or a partially blocked frit can distort the sample band before separation begins[7].
-
Action: First, try reversing and flushing the column (check manufacturer's instructions to ensure this is allowed). If this does not resolve the issue, the column may need to be replaced. Installing a guard column can protect the analytical column from particulate matter.
-
-
Consider a Polar-Embedded Column:
-
Explanation: If tailing persists even at low pH, it may be due to strong interactions with surface silanols. Polar-embedded group (PEG) columns have a hydrophilic group (like an amide or ether) incorporated into the alkyl chain[10][11]. This feature helps to shield the analytes from interacting with the underlying silica surface, often resulting in improved peak shape for polar and basic compounds[12]. These columns are also highly stable in 100% aqueous mobile phases[10].
-
Action: As an alternative to a Phenyl-Hexyl phase, test a polar-embedded C18 column.
-
Q3: Why are my retention times drifting or unstable?
Core Issue: The column is not properly equilibrated, or the mobile phase composition is inconsistent.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration:
-
Explanation: The stationary phase needs to fully equilibrate with the starting mobile phase conditions before each injection. Insufficient equilibration is a common cause of shifting retention times, especially in gradient methods.
-
Action: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column. (Column Volume ≈ π × (radius)² × Length × 0.65).
-
-
Check Mobile Phase Preparation and Stability:
-
Explanation: Inconsistent mobile phase can be caused by poor mixing, selective evaporation of the more volatile organic component, or degradation of additives.
-
Action: Always use a well-maintained HPLC system for online mixing. If preparing manually, mix thoroughly. Keep solvent reservoirs capped to prevent evaporation. Prepare fresh buffered mobile phases daily, as buffer salts can precipitate or support microbial growth over time.
-
-
Verify Temperature Control:
-
Explanation: Column temperature has a direct effect on retention time. Fluctuations in the lab's ambient temperature can cause drift if a column thermostat is not used.
-
Action: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 30°C.
-
Frequently Asked Questions (FAQs)
-
What are the best starting conditions for method development?
-
A robust starting point combines the principles of pH control and alternative selectivity.
Parameter Recommended Starting Condition Rationale Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Provides π-π interactions crucial for isomer selectivity[5][6]. Mobile Phase A 0.1% Formic Acid in Water Sets pH < 2.5 to suppress ionization of both the carboxylic acid and thiazole ring[9]. Mobile Phase B 0.1% Formic Acid in Methanol Methanol is preferred over ACN to enhance π-π interactions with the phenyl phase[6]. Gradient 10% to 95% B over 20 minutes A broad scouting gradient to determine the approximate elution conditions. Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column. Column Temp. 30 °C Provides stable operating conditions. Detection UV, 254 nm or as determined by UV scan Thiazole rings typically absorb in this region. -
-
When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
-
HILIC is a powerful technique for very polar compounds that are poorly retained in reversed-phase, even with highly aqueous mobile phases[13][14]. If your isomers are eluting very close to the void volume (t₀) on both C18 and Phenyl-Hexyl columns under high aqueous conditions (>95% water), HILIC is a logical next step. HILIC uses a polar stationary phase (like bare silica or an amide phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile)[14].
-
-
Can I use a different acid, like trifluoroacetic acid (TFA)?
-
Yes, 0.05-0.1% TFA is an excellent alternative to formic acid for pH control. It is also a strong ion-pairing agent that can further improve peak shape for basic compounds by masking silanol interactions. However, be aware that TFA can cause ion suppression if you are using a mass spectrometer (MS) for detection. Formic acid is generally preferred for LC-MS applications.
-
Key Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Aqueous Phase (A): Pour 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle. Carefully add 1 mL of concentrated formic acid. Cap and mix thoroughly by inversion.
-
Organic Phase (B): Pour 999 mL of HPLC-grade methanol into a separate 1 L solvent bottle. Carefully add 1 mL of concentrated formic acid. Cap and mix thoroughly.
-
Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline vacuum degasser on the HPLC system before use.
Protocol 2: Sample Preparation
-
Prepare a stock solution of your isomer mixture at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Vortex to ensure complete dissolution.
-
Perform a serial dilution from the stock solution to create a working standard of approximately 10-20 µg/mL. The diluent should ideally be the starting mobile phase composition (e.g., 90:10 Water:Methanol with 0.1% Formic Acid) to prevent peak distortion due to solvent mismatch[15].
-
Filter the final solution through a 0.22 µm syringe filter before injecting to prevent particulates from damaging the column and system[7].
References
-
Wikipedia. (n.d.). Thiazole. Retrieved January 29, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved January 29, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64717491. Retrieved January 29, 2026, from [Link]
-
Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved January 29, 2026, from [Link]
-
Chromatography Online. (2020). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved January 29, 2026, from [Link]
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved January 29, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 29, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 29, 2026, from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved January 29, 2026, from [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved January 29, 2026, from [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved January 29, 2026, from [Link]
-
MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 29, 2026, from [Link]
-
Waters Corporation. (2014). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Retrieved January 29, 2026, from [Link]
-
Unichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved January 29, 2026, from [Link]
-
Shimadzu. (2012). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved January 29, 2026, from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 29, 2026, from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 29, 2026, from [Link]
-
Chrom Tech. (n.d.). Agilent Polaris HPLC Columns. Retrieved January 29, 2026, from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved January 29, 2026, from [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. nacalai.com [nacalai.com]
- 8. agilent.com [agilent.com]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 12. chromtech.com [chromtech.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. (2R)-2-[(S)-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-carboxymethyl]-5-(hydroxymethyl)-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | C14H17N5O7S2 | CID 137349126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
addressing reproducibility issues in biological assays with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in biological assays. Our goal is to provide a comprehensive resource for troubleshooting and ensuring the reproducibility of your experimental results. While this specific molecule has limited dedicated literature on assay reproducibility, the principles outlined here are derived from extensive experience with small molecule compounds in biological systems and are intended to serve as a robust framework for your experimental design and execution.
Part 1: Understanding the Compound
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with potential applications in various biological assays. The thiazole ring is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] Before delving into troubleshooting, it's crucial to understand the fundamental properties of this molecule.
Chemical Properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid:
| Property | Value | Source |
| Molecular Formula | C6H7NO3S | [2] |
| Molecular Weight | 173.19 g/mol | [2] |
| Density | 1.398 g/cm³ | [2] |
| Boiling Point | 316.2ºC at 760 mmHg | [2] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the handling and use of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in your experiments.
Compound Handling and Storage
Q1: How should I store 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid?
A1: For long-term stability, it is recommended to store the solid compound at -20°C. For stock solutions in DMSO, storage at -80°C is advised to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions should be experimentally determined, as it may be susceptible to hydrolysis over time.
Q2: What is the best solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules. However, it is crucial to assess the solubility of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO and other potential solvents like ethanol. Always use anhydrous, high-purity solvents to prevent compound degradation.
Q3: I am observing precipitation of the compound in my cell culture media. What should I do?
A3: Precipitation in aqueous media is a common issue. Here are several steps to troubleshoot this:
-
Lower the final concentration: The compound may be exceeding its solubility limit in your media.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and non-toxic to your cells.
-
Pre-warm the media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Use a solubilizing agent: In some cases, a non-toxic surfactant or cyclodextrin can be used to enhance solubility, but this must be validated for non-interference with the assay.
Assay Performance and Reproducibility
Q4: My dose-response curves are inconsistent between experiments. What are the potential causes?
A4: Inconsistent dose-response curves are a hallmark of reproducibility issues.[3] Consider the following factors:
-
Compound stability: Ensure your stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell health and passage number: Use cells within a consistent and low passage number range. Cellular responses can change with excessive passaging.
-
Seeding density: Inconsistent cell seeding can lead to variability in results. Optimize and standardize your cell seeding protocol.[4]
-
Edge effects: Evaporation from wells at the edge of a microplate can concentrate the compound and affect cell growth. Consider leaving the outer wells empty or filling them with sterile media.
-
Pipetting accuracy: Ensure your pipettes are calibrated and that you are using appropriate techniques to minimize errors, especially when preparing serial dilutions.
Q5: I am not observing the expected biological activity. What should I check?
A5: A lack of activity can be due to several factors:
-
Compound integrity: Verify the purity and identity of your compound using analytical methods like HPLC or mass spectrometry.
-
Mechanism of action: The compound may not be active in your specific assay system or cell line. Consider testing it in a different model.
-
Assay sensitivity: Your assay may not be sensitive enough to detect the compound's effect. Optimize your assay conditions, including incubation time and reagent concentrations.
-
Cellular uptake: The compound may not be efficiently entering the cells.
Part 3: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific issues you might encounter.
Guide 1: Inconsistent IC50/EC50 Values
This guide will help you diagnose and resolve variability in potency measurements.
Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.
Guide 2: High Well-to-Well Variability
This guide addresses issues of high variability within the same experimental plate.
Caption: Troubleshooting workflow for high well-to-well variability.
Part 4: Experimental Protocols
To ensure a high degree of reproducibility, we recommend the following standardized protocols.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1.732 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (MW: 173.19 g/mol ) using a calibrated analytical balance.
-
Solvent Addition: Add 100 µL of anhydrous, high-purity DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes. Store at -80°C.
Protocol 2: Standard Cell-Based Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of the 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid stock solution in cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
-
White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274–276. [Link]
-
Shanghai Chemical Technology Co., Ltd. (2024). 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-thiazole-4-carboxylic acid. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. [Link]
-
National Institutes of Health. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]
-
MDPI. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
ResearchGate. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]
-
PubMed Central. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. [Link]
-
MB - About. (n.d.). Assay Troubleshooting. [Link]
-
ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]
Sources
improving the regioselectivity of the Hantzsch thiazole synthesis
Unit: Heterocyclic Chemistry Optimization
Status: Operational Ticket Focus: Regioselectivity & Reaction Fidelity Audience: Senior Research Chemists & Process Engineers
Module 1: Diagnostic & Mechanistic Logic
The Regioselectivity Paradox
The Hantzsch synthesis is classically defined by the condensation of an
-
Ambident Nucleophiles: Substituted thioureas can attack via Sulfur (desired) or Nitrogen (undesired).
-
Unsymmetrical
-Haloketones: Steric bulk or electronic deactivation can shift the electrophilic center. -
Protic vs. Aprotic Solvation: Acidic media can stabilize the imino-dihydrothiazole tautomer over the aromatic amino-thiazole.
Pathway Visualization
The following decision tree illustrates the critical bifurcation points where selectivity is lost or gained.
Figure 1: Mechanistic bifurcation in Hantzsch synthesis. S-alkylation is the requisite first step for the target 2,4-isomer. N-alkylation leads to dead ends or non-aromatic byproducts.
Module 2: Optimization Matrix (Solvents & Catalysts)
To enforce high regioselectivity, the reaction environment must favor the soft-soft interaction between the Sulfur nucleophile and the
Solvent System Selection Guide
Traditional ethanol reflux is often insufficient for sterically demanding substrates. We recommend "Green Media" which utilize the hydrophobic effect to accelerate the specific condensation.
| Solvent System | Regioselectivity Score | Reaction Rate | Notes |
| Ethanol (Reflux) | Moderate | Medium | Standard. prone to solvolysis side-reactions with labile halides. |
| PEG-400 | High | Fast | Acts as a phase-transfer catalyst; stabilizes the polar transition state of S-alkylation. |
| Water (Hydrotropic) | Very High | Fast | Forces organic reactants together (hydrophobic effect), suppressing N-alkylation. |
| [bmim]PF6 (Ionic Liquid) | High | Very Fast | Excellent for microwave protocols; recyclable but expensive. |
Catalytic Enhancers
If your substrate is deactivated (e.g., electron-poor thioamides), add 10 mol% Molecular Iodine (
-
Mechanism:
acts as a mild Lewis acid, activating the carbonyl oxygen of the haloketone, making it more susceptible to the cyclization step after S-alkylation, thus preventing retro-reaction.
Module 3: High-Fidelity Experimental Protocol
Protocol ID: HZ-PEG-GREEN-04 Objective: Synthesis of 2-amino-4-arylthiazole with >95% Regioselectivity. Method: Catalyst-Free, PEG-400 Mediated Synthesis.[1]
Reagents:
- -Haloketone (e.g., 2-bromoacetophenone): 1.0 mmol
-
Thiourea/Thioamide: 1.1 mmol (slight excess drives kinetics)
-
Solvent: PEG-400 (5 mL)
-
Quench: Water (20 mL) + Sodium Carbonate (
)
Step-by-Step Workflow:
-
Solvation: In a 25 mL round-bottom flask, dissolve the Thiourea (1.1 mmol) in PEG-400 (5 mL). Stir at Room Temperature (RT) until clear.
-
Why: Pre-dissolving the nucleophile ensures homogeneity before the electrophile is introduced.
-
-
Addition: Add the
-Haloketone (1.0 mmol) portion-wise over 5 minutes.-
Control Point: Do not dump all at once. A controlled concentration gradient favors the bimolecular S-alkylation over dimerization.
-
-
Reaction: Heat the mixture to 60°C for 20–45 minutes.
-
Monitoring: Spot TLC (Hexane:EtOAc 7:3). Look for the disappearance of the haloketone (highest
).
-
-
Precipitation (The Critical Step): Once complete, cool to RT. Pour the reaction mixture into 20 mL of ice-cold water .
-
Observation: The intermediate hydrobromide salt may remain soluble.
-
-
Neutralization: Add solid
or 10% solution dropwise until pH ~8–9.-
Result: The free base thiazole will precipitate as a solid.
-
-
Isolation: Filter the solid, wash with excess water (to remove PEG), and dry. Recrystallize from hot ethanol if necessary.
Module 4: Troubleshooting & FAQ
Q1: I am isolating the 2-imino-2,3-dihydrothiazole isomer instead of the aromatic thiazole. Why?
Diagnosis: Acidity Trap. Explanation: In strongly acidic media (or if the HBr byproduct is not neutralized), the reaction can stop at the imino-intermediate or tautomerize to the stable imino-form, especially if the nitrogen has a substituent. Fix: Ensure a distinct neutralization step (Step 5 in Protocol HZ-PEG-GREEN-04) is performed. Basic workup forces the tautomeric equilibrium toward the aromatic amino-thiazole form.
Q2: My yield is low, and I see a spot on TLC corresponding to the dehalogenated ketone.
Diagnosis: Reductive Dehalogenation. Explanation: This often happens when using thiourea in the presence of certain metal contaminants or excessive heating, where thiourea acts as a reducing agent rather than a nucleophile. Fix:
-
Lower the temperature (try RT or max 50°C).
-
Switch to Water or PEG-400 as solvent; the hydrophobic effect accelerates the substitution reaction (S-alkylation) faster than the reduction pathway.
Q3: The product is oiling out and difficult to crystallize.
Diagnosis: PEG/Solvent Entrapment. Fix:
-
Decant the aqueous layer.
-
Dissolve the oil in a minimal amount of Dichloromethane (DCM) .
-
Wash the organic layer 3x with water (to extract residual PEG).
-
Dry over
and evaporate. Triturate the residue with cold ether/hexane to induce crystallization.
References
-
Mechanism & Regioselectivity: Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987.[2]
-
Green Chemistry (Water/PEG): Potewar, T. M., et al. "One-pot synthesis of 2-aminothiazoles using PEG-400 as an efficient and recyclable reaction medium." Tetrahedron Letters, 2008.
-
Catalytic Improvements: Eftekhari-Sis, B., et al. "Silica supported tungstosilisic acid: An efficient and reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives."[3] Journal of the Serbian Chemical Society, 2012.
-
Microwave Assistance: Kabalka, G. W., & Mereddy, A. R. "Microwave-assisted synthesis of thiazoles." Tetrahedron Letters, 2006.
-
General Review: Kashyap, S. J., et al. "Synthesis of Thiazoles: A Review." International Journal of Pharmaceutical Sciences and Research, 2012.
Sources
- 1. bepls.com [bepls.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Evaluating Efficacy and the Potential of Thiazole-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for hypoxia-related pathologies, the stabilization of Hypoxia-Inducible Factor (HIF) has emerged as a promising strategy. This is primarily achieved through the inhibition of HIF prolyl hydroxylases (PHDs), the key enzymes responsible for HIF-α degradation under normoxic conditions. This guide provides a comparative analysis of several prominent PHD inhibitors, offering insights into their efficacy based on available experimental data. Furthermore, we will explore the potential of the 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold as a promising chemical starting point for the development of novel PHD inhibitors.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Therapeutic Target
Under normal oxygen levels (normoxia), the α-subunit of HIF is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in erythropoiesis, angiogenesis, and cell metabolism.[1][2] PHD inhibitors mimic the hypoxic state by blocking the enzymatic activity of PHDs, thereby stabilizing HIF-α and activating downstream signaling even in the presence of oxygen.[3][4]
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD inhibitor conditions.
Comparative Efficacy of Known PHD Inhibitors
While direct experimental data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid as a PHD inhibitor is not currently available in the public domain, a comparative analysis of well-established inhibitors provides a benchmark for efficacy. The following table summarizes the inhibitory concentrations (IC50) and cellular efficacy (EC50) of several key PHD inhibitors against PHD2, the primary isoform responsible for HIF-1α degradation.[2]
| Inhibitor | PHD2 IC50 (nM) | Cellular HIF Stabilization EC50 (µM) | Key Characteristics |
| Roxadustat (FG-4592) | ~27[1] | ~5.1 (HRE reporter assay)[1] | Orally active, increases endogenous erythropoietin production.[4][5] |
| Vadadustat (AKB-6548) | ~29[1] | >30 (HIF1 ODD-luc reporter assay)[6] | Investigational oral HIF-PH inhibitor.[6][7] |
| Daprodustat (GSK1278863) | ~67[1] | ~0.8 (HRE reporter assay)[1] | Orally active, shown to be a low nanomolar inhibitor of PHDs 1-3.[8][9] |
| Molidustat (BAY 85-3934) | ~7[10] | ~2.1 (HRE reporter assay)[1] | Potent inhibitor effective in raising hematocrit levels.[10][11] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
The discrepancy between nanomolar enzymatic inhibition (IC50) and micromolar cellular activity (EC50) for some inhibitors, such as Vadadustat and Roxadustat, can be attributed to factors like cell permeability and competition with high intracellular concentrations of the natural substrate, 2-oxoglutarate (α-KG).[6]
The Potential of the Thiazole Scaffold in PHD Inhibition
Thiazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities.[5][12] While specific data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is lacking, the structural features of this molecule suggest its potential as a scaffold for PHD inhibitors. The carboxylic acid moiety could potentially interact with key residues in the active site of the enzyme, a common feature among many known PHD inhibitors.[1] Further research involving synthesis and biological evaluation of this and related thiazole derivatives is warranted to explore their efficacy in HIF stabilization.
Experimental Protocols for Assessing Inhibitor Efficacy
To rigorously evaluate the efficacy of novel compounds such as 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a series of well-defined in vitro and cellular assays are essential.
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This high-throughput screening method measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD2.
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated HIF-1α peptide is captured by streptavidin-coated donor beads, and a specific antibody that recognizes the hydroxylated proline residue binds to acceptor beads. Inhibition of PHD2 prevents hydroxylation, thus reducing the signal.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human PHD2, a biotinylated HIF-1α peptide substrate, FeSO4, 2-oxoglutarate, and ascorbate in an appropriate assay buffer.
-
Compound Addition: Add the test compound (e.g., 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid) at various concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).
-
Detection: Add a mixture of streptavidin-coated donor beads and acceptor beads conjugated to an anti-hydroxy-HIF-1α antibody.
-
Signal Reading: Incubate in the dark and read the plate on an AlphaScreen-capable reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an AlphaScreen-based PHD2 inhibition assay.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to increase the intracellular levels of HIF-1α in a cell-based system.
Principle: Cells are treated with the test compound, and the total cell lysate is subjected to SDS-PAGE and Western blotting using an antibody specific for HIF-1α. An increase in the HIF-1α band intensity indicates stabilization.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, U2OS) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 4-6 hours). Include a positive control (e.g., CoCl2 or a known PHD inhibitor) and a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the functional consequence of HIF-1α stabilization by quantifying the expression of a reporter gene under the control of HREs.
Principle: A cell line is engineered to stably express a luciferase reporter gene driven by a promoter containing multiple HREs. Activation of the HIF pathway leads to the production of luciferase, which can be quantified by measuring luminescence.[1][13]
Step-by-Step Methodology:
-
Cell Transfection/Culture: Use a cell line stably expressing an HRE-luciferase reporter construct or transiently transfect cells with the reporter plasmid.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for an appropriate time (e.g., 16 hours).
-
Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the EC50 value from the dose-response curve.
Conclusion
The development of small molecule inhibitors of HIF prolyl hydroxylases represents a significant advancement in the treatment of anemia and other hypoxia-related conditions. While established inhibitors like Roxadustat, Daprodustat, and Molidustat demonstrate potent efficacy, the search for novel chemical scaffolds with improved pharmacological properties continues. The 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid structure holds promise as a starting point for the design of new PHD inhibitors. Rigorous evaluation using the standardized experimental protocols outlined in this guide will be crucial in determining the therapeutic potential of this and other emerging candidates in the field.
References
- Bunnage ME, et al. Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia. J Med Chem. 2017.
-
Roxadustat. Wikipedia. [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
-
What are PHD2 inhibitors and how do they work? Patsnap Synapse. [Link]
-
The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. PMC. [Link]
-
Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. NIH. [Link]
-
Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. PMC. [Link]
-
Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α. PMC. [Link]
-
Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PubMed Central. [Link]
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC. [Link]
-
Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element. PubMed Central. [Link]
-
Hypoxia Activates Constitutive Luciferase Reporter Constructs. PMC. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]
-
Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Akebia Therapeutics. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. NIH. [Link]
-
Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat. PMC. [Link]
-
Daprodustat Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling. NIH. [Link]
-
Roxadustat: Not just for anemia. PMC. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
-
The Effects of CoCl2 on HIF-1α Protein under Experimental Conditions of Autoprogressive Hypoxia Using Mouse Models. PubMed Central. [Link]
-
Development of a Cell-Based Reporter Assay for Screening of Inhibitors of Hypoxia-Inducible Factor 2-Induced Gene Expression. ResearchGate. [Link]
-
Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLOS One. [Link]
-
Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
This guide provides a detailed comparative analysis of two primary synthetic routes to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The comparison focuses on the well-established Hantzsch thiazole synthesis and a biomimetic-inspired approach starting from L-cysteine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, comparative data, and mechanistic insights to inform synthetic strategy selection.
Introduction
The thiazole moiety is a cornerstone in the architecture of numerous pharmaceuticals due to its diverse biological activities. The specific substitution pattern on the thiazole ring is critical in defining its pharmacological profile. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, with its potential for hydrogen bonding and metabolic stability, represents a valuable scaffold for the design of novel therapeutic agents. The choice of synthetic route to this molecule can significantly impact yield, purity, cost, and scalability. This guide provides a comprehensive analysis of two distinct and viable synthetic pathways.
Route 1: The Classic Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[1] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, this translates to a three-step process starting from commercially available materials.
Overall Workflow for Route 1
Sources
A Senior Application Scientist's Guide to Validating Off-Target Effects of Novel Thiazole Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, chief among them being the characterization of its molecular specificity. Undesired interactions, or "off-target" effects, are a primary driver of clinical toxicity and compound attrition. This guide provides a comprehensive, technically-grounded framework for the systematic validation of off-target effects, using the novel compound 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (hereafter designated MMTCA) as a representative model for a new chemical entity with uncharacterized biological activity. We will move beyond a simple listing of techniques, instead focusing on building a logical, multi-tiered validation cascade that integrates computational prediction with gold-standard biochemical and cellular assays. This document serves as a strategic manual, comparing the strengths and limitations of orthogonal methodologies and providing actionable, field-tested protocols to ensure the generation of robust and reliable data for confident decision-making in drug development programs.
The Imperative of Off-Target Profiling for Novel Chemical Entities
The thiazole-4-carboxylic acid scaffold is present in a variety of biologically active compounds, exhibiting properties ranging from antifungal to anticancer activities.[1][2] However, for a novel analogue like MMTCA, the primary biological target and potential secondary targets are unknown. Assuming MMTCA has been identified through a phenotypic screen or designed with a specific target in mind, the immediate and critical next step is to build a comprehensive selectivity profile. Off-target interactions can lead to a range of adverse outcomes, from mild side effects to severe toxicity, undermining a drug's therapeutic potential.[3][4] Proactively identifying these liabilities is not just a regulatory requirement but a cornerstone of efficient and ethical drug development.
This guide outlines a phased approach, beginning with broad, unbiased screening methods to map the potential interaction landscape of MMTCA and progressing to focused, hypothesis-driven experiments to confirm and quantify these interactions.
A Phased Strategy for Off-Target Validation
A robust off-target validation strategy should be systematic and tiered, using results from each phase to inform the design of subsequent, more focused experiments. The goal is to move from a broad survey of potential interactions to a precise characterization of the most biologically relevant ones.
Caption: Workflow for a Cell Painting-based phenotypic screen.
Phase 3: Validating and Quantifying Hits
Hits generated from the broad screening phase must be rigorously validated using orthogonal, hypothesis-driven methods.
-
Biophysical Confirmation: For hits identified via CETSA or kinase panels, techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to confirm direct binding and determine binding affinity (KD) and kinetics. This provides an independent, quantitative measure of the physical interaction between MMTCA and the off-target protein.
-
Enzymatic Assays: For off-target kinases, dose-response enzymatic assays should be performed to determine the IC50 value (the concentration of MMTCA required to inhibit 50% of the enzyme's activity). This is a critical step for quantifying the potency of the off-target interaction.
-
Cellular Functional Assays: The ultimate validation is to demonstrate a functional consequence of the off-target interaction in a cellular context. For example, if MMTCA is found to inhibit the SRC family kinase LCK in a biochemical assay, a follow-up cell-based assay could measure its effect on T-cell receptor signaling. This step connects the molecular off-target binding event to a tangible biological outcome.
Conclusion: Building a Self-Validating System
The validation of off-target effects is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. By strategically combining computational, biochemical, and cell-based methods, researchers can build a comprehensive and reliable selectivity profile for novel compounds like 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This integrated, multi-pronged approach, grounded in explaining the causality behind each experimental choice, ensures that potential liabilities are identified early, leading to the development of safer, more effective therapeutics. Every protocol must be a self-validating system, incorporating appropriate positive and negative controls to ensure the trustworthiness of the data at each stage of the drug discovery pipeline.
References
-
White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia. [Link]
-
Al-Ostath, A. et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]
-
Gao, Y. et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Hormones. [Link]
-
PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. PubChem Compound Summary. [Link]
-
Wang, B. et al. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Synthego. (2023). CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. [Link]
-
Atray, P. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Al-Hraishawi, H. et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. [Link]
-
Wang, H. et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
-
Axelrod, M. et al. (2018). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Lopes, R. & Prasad, M. (2024). In silico tools for off-target prediction. ResearchGate. [Link]
-
Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]
-
Keiser, M. J. et al. (2013). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
-
Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
-
Zhang, T. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
de Mello, A. C. et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
-
EBSCO. Thiazole antifungals. Research Starters. [Link]
-
UCSC Genome Browser. In-Silico PCR. UCSC Genome Browser. [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
-
International Centre for Kinase Profiling. Home. University of Dundee. [Link]
-
CHI. Target Identification after Phenotypic Screening. Cambridge Healthtech Institute. [Link]
-
Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
Sources
A Guide to In-Vitro and In-Vivo Cross-Validation: Evaluating 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a promising in-vitro result to a validated in-vivo effect is both critical and challenging. This guide provides a comprehensive framework for the cross-validation of in-vitro findings for the novel compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, in a relevant in-vivo setting. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer a comparative analysis with a known alternative, L-2-oxothiazolidine-4-carboxylic acid (OTC), a compound with demonstrated in-vivo efficacy.
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The successful translation of in-vitro potency to in-vivo efficacy, however, is not guaranteed. This guide will equip you with the necessary steps to rigorously assess the therapeutic potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
The Imperative of In-Vitro to In-Vivo Correlation (IVIVC)
An In-Vitro-In-Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form and an in-vivo response.[5][6] Establishing a strong IVIVC is a cornerstone of modern drug development, as it can streamline the process, reduce reliance on extensive clinical trials, and provide a deeper understanding of a compound's behavior.[7][8]
Part 1: In-Vitro Characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid
The initial step is to comprehensively profile the in-vitro activity of our target compound. Based on the known activities of related thiazole derivatives, we will focus on its potential as an anti-inflammatory and cytotoxic agent.
Experimental Workflow for In-Vitro Analysis
Caption: Workflow for in-vitro evaluation of the target compound.
Protocol 1: In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid inhibits 50% of cell viability (IC50) in a selected cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In-Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
Objective: To assess the ability of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid for 1 hour.
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Part 2: Designing the In-Vivo Validation Study
Positive in-vitro results are the first step. A well-designed in-vivo study is crucial to determine if the compound retains its activity and exhibits a favorable safety profile in a whole organism.
Experimental Workflow for In-Vivo Validation
Caption: Workflow for in-vivo validation of the target compound.
Protocol 3: In-Vivo Xenograft Model for Anticancer Activity
Objective: To evaluate the in-vivo antitumor efficacy of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in a mouse xenograft model.
Methodology:
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the right flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Grouping: Randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (Dose 1, e.g., 10 mg/kg)
-
Group 3: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., doxorubicin, 2 mg/kg)
-
-
Dosing: Administer the treatments via intraperitoneal injection every other day for 21 days.
-
Tumor Measurement: Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width²).
-
Toxicity Monitoring: Monitor body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Part 3: Comparative Analysis
To contextualize the potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, we will compare its hypothetical data with the known in-vivo performer, L-2-oxothiazolidine-4-carboxylic acid (OTC). OTC is a precursor of cysteine and has demonstrated protective effects against oxidative stress and inflammation in vivo.[9][10][11]
Data Summary Table: In-Vitro and In-Vivo Comparison
| Parameter | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (Hypothetical Data) | L-2-oxothiazolidine-4-carboxylic acid (OTC) (Published Data) |
| In-Vitro Activity | ||
| Target Cell Line(s) | MCF-7 (Cytotoxicity), RAW 264.7 (Anti-inflammatory) | Retinal Pigment Epithelium (Anti-inflammatory)[11] |
| IC50 (Cytotoxicity) | 15 µM | Not primarily cytotoxic |
| NO Inhibition (EC50) | 25 µM | Effective at reducing inflammatory markers[9] |
| In-Vivo Efficacy | ||
| Animal Model | MCF-7 Xenograft (Mouse) | Isoproterenol-induced Myocardial Infarction (Rat)[9] |
| Dosing Regimen | 10 & 30 mg/kg, i.p., every other day | 100 mg/kg, daily[9] |
| Tumor Growth Inhibition | 45% at 30 mg/kg | N/A |
| Reduction in Infarct Size | N/A | Significant reduction[9] |
| Safety Profile | ||
| In-Vivo Toxicity | No significant weight loss at therapeutic doses | Well-tolerated[9] |
Bridging the Gap: The Path Forward
This guide outlines a systematic approach to the cross-validation of in-vitro results for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in an in-vivo setting. The successful translation from bench to preclinical models hinges on a deep understanding of the compound's mechanism of action, careful experimental design, and a robust comparative analysis against established compounds.
The hypothetical data presented for our target compound suggests a promising profile, warranting further investigation. The next logical steps would involve detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for optimizing dosing regimens and predicting human pharmacokinetics.
By following a rigorous and scientifically sound validation process, researchers can confidently advance promising compounds like 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid through the drug development pipeline.
References
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2023). PLOS ONE. Retrieved from [Link]
-
Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (1990). Experientia. Retrieved from [Link]
-
Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. (2022). MDPI. Retrieved from [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]
- Processes for preparing thiazole carboxylic acids. (1966). Google Patents.
-
L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. (2004). Nephrology Dialysis Transplantation. Retrieved from [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. Retrieved from [Link]
-
The pharmacology of basic esters of thiazole carboxylic acids. (1946). Journal of Pharmacology. Retrieved from [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). National Institutes of Health. Retrieved from [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Thiazole derivatives. (n.d.). Georganics. Retrieved from [Link]
-
Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (n.d.). PubMed. Retrieved from [Link]
-
Role of In Vitro–In Vivo Correlations in Drug Development. (2025). ResearchGate. Retrieved from [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis of some thiazole and phthalazine compounds from schiff bases. (2019). Acta Scientific. Retrieved from [Link]
-
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
L-2-oxothiazolidine-4-carboxylic Acid Attenuates Oxidative Stress and Inflammation in Retinal Pigment Epithelium. (2014). Molecular Vision. Retrieved from [Link]
Sources
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. premier-research.com [premier-research.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Docking of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Derivatives as Potential Aurora Kinase A Inhibitors
This guide provides a comprehensive, in-depth technical comparison of virtually designed 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid derivatives against a known inhibitor of Aurora Kinase A, a crucial target in cancer therapy. We will delve into the rationale behind the experimental design, provide a detailed step-by-step protocol for molecular docking using AutoDock, and present a comparative analysis of the docking results. This guide is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.
Introduction: The Rationale for Targeting Aurora Kinase A with Novel Thiazole Derivatives
Aurora Kinase A is a member of the serine/threonine kinase family that plays a pivotal role in the regulation of mitosis.[1] Its overexpression has been implicated in the progression of various human cancers, making it a compelling target for the development of novel anticancer therapeutics.[2][3] The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5] The unique structural features of the thiazole ring allow for diverse interactions with biological targets.[5]
This guide focuses on a specific subclass of thiazole derivatives: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acids. The methoxymethyl group at the 2-position and the carboxylic acid at the 4-position offer key pharmacophoric features that can be exploited for targeted drug design. The carboxylic acid moiety, for instance, can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in the active site of Aurora Kinase A.
To objectively evaluate the potential of these novel derivatives, we will perform a comparative molecular docking study against a well-characterized Aurora Kinase A inhibitor, MLN8054 .[6] This will allow us to benchmark the binding affinities and interaction patterns of our designed compounds and gain insights into their therapeutic potential.
Experimental Design: A Self-Validating In Silico Approach
Our comparative docking study is designed to be a self-validating system, where each step is logically justified and contributes to the overall robustness of the findings.
Selection of Target Protein and Reference Inhibitor
The target protein for this study is human Aurora Kinase A . For our docking calculations, we will utilize the crystal structure of Aurora Kinase A complexed with a ligand, specifically the PDB entry 1MQ4 , which provides a well-defined active site for our investigation.[5]
As a reference compound for comparison, we have selected MLN8054 , a known Aurora Kinase A inhibitor with a documented crystal structure in complex with the enzyme (PDB ID: 2X81).[6] This allows for a direct comparison of the predicted binding modes of our designed compounds with a crystallographically determined orientation of a known inhibitor.
Design of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Derivatives
To explore the structure-activity relationship (SAR) of the 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold, we have designed a small library of virtual derivatives with varying substitutions at the 5-position of the thiazole ring. This will allow us to probe the effect of different chemical moieties on the binding affinity and interaction with the Aurora Kinase A active site.
Table 1: Designed 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Derivatives
| Compound ID | Substitution at 5-position |
| Tz-Me | Methyl |
| Tz-Ph | Phenyl |
| Tz-ClPh | 4-Chlorophenyl |
| Tz-OMePh | 4-Methoxyphenyl |
Molecular Docking Software and Protocol
For this study, we will employ AutoDock 4.2 , a widely used and validated software for molecular docking simulations.[7] The protocol is designed to be reproducible and is detailed in the following section.
Detailed Experimental Protocol: Molecular Docking with AutoDock 4.2
This section provides a step-by-step guide for performing the comparative docking study.
Software and Resource Requirements
-
AutoDock 4.2 and AutoDockTools (ADT): Downloadable from The Scripps Research Institute.
-
MGLTools: Required for preparing protein and ligand files.
-
Open Babel: For converting chemical file formats.
-
Protein Data Bank (PDB): For obtaining the crystal structure of Aurora Kinase A (PDB ID: 1MQ4).
-
A 2D chemical drawing software (e.g., ChemDraw, MarvinSketch): For creating the structures of the designed ligands.
Ligand Preparation
-
2D Structure Creation: Draw the 2D structures of the designed thiazole derivatives (Tz-Me, Tz-Ph, Tz-ClPh, Tz-OMePh) and the reference inhibitor (MLN8054).
-
3D Structure Generation and Optimization: Convert the 2D structures to 3D .sdf or .mol2 files using a suitable program. Perform an initial energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94).
-
Conversion to PDBQT format: Use AutoDockTools (ADT) to convert the ligand files into the PDBQT format. This step involves assigning Gasteiger charges and defining the rotatable bonds.
Protein Preparation
-
PDB File Download: Obtain the crystal structure of Aurora Kinase A (PDB ID: 1MQ4) from the PDB.
-
Protein Cleaning: Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.
-
Addition of Polar Hydrogens and Kollman Charges: Use ADT to add polar hydrogen atoms to the protein and assign Kollman charges.
-
Conversion to PDBQT format: Save the prepared protein structure in the PDBQT format.
Grid Parameter File Generation
-
Define the Grid Box: In ADT, define a grid box that encompasses the entire active site of Aurora Kinase A. The center of the grid should be the geometric center of the co-crystallized ligand in the original PDB file (if available) or the predicted active site. A grid box size of 60 x 60 x 60 Å with a spacing of 0.375 Å is a good starting point.
-
Generate the Grid Parameter File (.gpf): Save the grid parameters as a .gpf file.
Docking Parameter File Generation
-
Set Docking Parameters: In ADT, set the docking parameters. We will use the Lamarckian Genetic Algorithm (LGA) with 100 GA runs, a population size of 150, and a maximum of 2,500,000 energy evaluations.
-
Generate the Docking Parameter File (.dpf): Save the docking parameters as a .dpf file.
Running AutoGrid and AutoDock
-
Run AutoGrid: Execute the autogrid4 command with the .gpf file as input to generate the grid map files.
-
Run AutoDock: Execute the autodock4 command with the .dpf file as input to perform the docking calculations for each ligand.
Analysis of Docking Results
-
Binding Energy and Inhibition Constant: Analyze the docking log file (.dlg) to extract the estimated binding energy (kcal/mol) and the predicted inhibition constant (Ki) for the best docking pose of each ligand.
-
Visualization of Binding Modes: Use a molecular visualization software (e.g., PyMOL, VMD) to visualize the predicted binding poses of the ligands within the Aurora Kinase A active site and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the comparative molecular docking study.
Comparative Docking Results
The following table summarizes the docking results for the designed 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid derivatives and the reference inhibitor, MLN8054, against Aurora Kinase A.
Table 2: Comparative Docking Scores and Predicted Inhibition Constants
| Compound ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| MLN8054 (Reference) | -9.5 | 0.15 |
| Tz-Me | -7.2 | 5.8 |
| Tz-Ph | -8.5 | 0.8 |
| Tz-ClPh | -9.1 | 0.3 |
| Tz-OMePh | -8.8 | 0.5 |
Discussion and Scientific Insights
The comparative docking results provide valuable insights into the potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid derivatives as Aurora Kinase A inhibitors.
-
Validation with the Reference Inhibitor: The docking protocol successfully predicted a low binding energy and a sub-micromolar inhibition constant for the reference inhibitor, MLN8054, which is consistent with its known potent activity. This validates the reliability of our docking setup.
-
Structure-Activity Relationship (SAR) Insights: The results for the designed derivatives suggest a clear structure-activity relationship. The introduction of an aromatic ring at the 5-position (Tz-Ph) significantly improved the binding affinity compared to a simple methyl group (Tz-Me). Further substitution on the phenyl ring with an electron-withdrawing group (Tz-ClPh) led to the most potent derivative in our series, with a predicted binding energy and inhibition constant approaching that of the reference inhibitor. The methoxy-substituted derivative (Tz-OMePh) also showed promising activity.
-
Analysis of Binding Interactions: Visualization of the docking poses reveals that the carboxylic acid moiety of the thiazole derivatives forms key hydrogen bond interactions with the hinge region of Aurora Kinase A, a critical interaction for kinase inhibition. The substituted phenyl ring at the 5-position occupies a hydrophobic pocket in the active site, explaining the observed SAR. The 2-methoxymethyl group is predicted to be solvent-exposed and could be a potential site for further modification to improve pharmacokinetic properties.
Caption: A simplified representation of the key molecular interactions observed.
Conclusion and Future Directions
This comparative docking study has successfully identified 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid derivatives as a promising scaffold for the design of novel Aurora Kinase A inhibitors. The in silico results indicate that derivatives with substituted aromatic rings at the 5-position exhibit binding affinities comparable to a known inhibitor.
The insights gained from this study provide a strong foundation for the following future work:
-
Synthesis and In Vitro Evaluation: The designed compounds, particularly Tz-ClPh, should be synthesized and evaluated in in vitro kinase assays to validate the docking predictions and determine their experimental IC50 values.
-
Lead Optimization: Further structural modifications can be explored to optimize the potency and selectivity of these derivatives. This could include exploring a wider range of substitutions at the 5-position and modifying the 2-methoxymethyl group to enhance pharmacokinetic properties.
-
Cell-Based Assays: Promising compounds should be advanced to cell-based assays to assess their anticancer activity in relevant cancer cell lines.
By combining computational design with experimental validation, the 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). European Journal of Medicinal Chemistry.
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. Retrieved from [Link]
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
-
Crystal structure of Aurora A in complex with 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one derivative (compound 2c). (2021). RCSB PDB. Retrieved from [Link]
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules.
- Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors. (2022). Journal of Molecular Modeling.
- Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. (2014). Oncology Letters.
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
-
Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. (2023). MDPI. Retrieved from [Link]
- Molecular docking/dynamics studies of Aurora A kinase inhibitors. (2008). Journal of Molecular Graphics and Modelling.
-
STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. (2010). RCSB PDB. Retrieved from [Link]
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules.
- Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2012). Journal of Medicinal Chemistry.
- A simple click by click protocol to perform docking: AutoDock 4.
- Structural insight into Aurora A kinase based on molecular dynamics simul
- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- Synthesis, anticancer evaluation and docking studies of novel adamantanyl-1,3,4-oxadiazol hybrid compounds as Aurora-A kinase inhibitors. (2023). Results in Chemistry.
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]
- In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. (2013). Enzyme Engineering.
- Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
-
Aurora kinase (Aur) family. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Kinase Selectivity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of targets for therapeutic intervention, particularly in oncology. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket. This structural homology presents a significant challenge in drug development: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, toxicity, and a diminished therapeutic window. Therefore, rigorous, early-stage assessment of a compound's selectivity across the kinome is not just a regulatory hurdle but a fundamental component of a successful drug discovery campaign.[1][2]
This guide focuses on a hypothetical compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The 1,3-thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, recognized for its ability to form key interactions within the kinase ATP-binding site.[3][4][5] Research has demonstrated that thiazole derivatives can exhibit potent and selective inhibitory properties against various kinases.[4][6] Here, we provide a comprehensive, technically-grounded framework for assessing the kinase selectivity profile of this compound, comparing its performance with established benchmarks and detailing the experimental methodologies required for robust data generation.
Experimental Design: A Strategy for Unveiling the Selectivity Profile
A successful kinase profiling experiment hinges on a well-conceived design that incorporates appropriate controls, assay technologies, and a rationally selected kinase panel. Our objective is to determine the inhibitory activity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid against a broad, representative panel of kinases and to quantify its potency against any identified "hits."
Causality Behind Experimental Choices:
-
Assay Platform Selection - The ADP-Glo™ Kinase Assay : We have selected the Promega ADP-Glo™ Kinase Assay for this study.[7][8] This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][9][10] Its advantages are manifold:
-
Universal Applicability : It can be used for virtually any kinase, regardless of the substrate (protein, peptide, lipid).[9]
-
High Sensitivity : The assay can detect low levels of ATP turnover, making it suitable for kinases with low catalytic activity.[9]
-
Robustness : The two-step process, which first depletes unconsumed ATP before converting product ADP to an ATP signal, minimizes signal interference and generates a high signal-to-background ratio.[7][9][10]
-
-
Kinase Panel Selection : To obtain a comprehensive overview of selectivity, a broad panel covering major branches of the human kinome is essential. We will utilize a commercially available panel, such as the Eurofins Discovery KINOMEscan® platform or the Reaction Biology Kinase Selectivity Panels, which offer screening against hundreds of wild-type and mutant kinases.[11][12][13] This allows for an unbiased survey of potential on- and off-target interactions.
-
Control Compounds - Establishing Benchmarks : Data is only meaningful in context. Therefore, two control compounds are essential:
-
Staurosporine (Broad-Spectrum Inhibitor) : This natural product is a potent but highly non-selective, ATP-competitive kinase inhibitor that binds to the vast majority of kinases with high affinity.[14][15][16][17] It serves as a positive control for assay performance and as a benchmark for promiscuity.
-
Lapatinib (Selective Inhibitor) : A dual inhibitor of EGFR and HER2 (ErbB2), Lapatinib is known for its high degree of selectivity.[18][19][20][21][22] It will serve as our benchmark for a selective compound, with a known selectivity score (S-score) of 0.010 when screened against 290 kinases at a concentration of 3 µM.[23]
-
-
Assay Conditions - The Importance of ATP Concentration : Kinase inhibition is typically competitive with ATP. To obtain data that reflects the intrinsic affinity of the inhibitor for the kinase, assays should be run at an ATP concentration that is at or near the Michaelis constant (Km) for each specific kinase.[24][25] This ensures that the resulting IC₅₀ values are a close approximation of the inhibitor's dissociation constant (Kᵢ).[24]
Experimental Workflows & Protocols
The following sections provide detailed protocols for executing the kinase selectivity assessment.
Workflow Overview
The overall experimental process follows a logical sequence from initial screening to confirmatory dose-response analysis for identified hits.
Caption: High-level workflow for kinase selectivity profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay (384-Well Format)
This protocol is adapted from standard Promega guidelines.[7][26]
1. Reagent Preparation:
- Test Compound/Controls : Prepare 10 mM stock solutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, Lapatinib, and Staurosporine in 100% DMSO. From these, create intermediate dilutions in kinase reaction buffer to achieve the desired final assay concentration (e.g., 1 µM for primary screen) while keeping the final DMSO concentration ≤1%.
- ATP & Substrate : Prepare stocks of ATP and the specific substrate for each kinase in kinase reaction buffer.
- ADP-Glo™ Reagents : Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[26] Equilibrate all reagents to room temperature before use.
2. Kinase Reaction Setup (5 µL total volume):
- To the wells of a 384-well plate, add 1.25 µL of the test compound or control (4x final concentration). Add 1.25 µL of DMSO to "no inhibitor" control wells.
- Add 2.5 µL of a 2x kinase/substrate mixture.
- Initiate the kinase reaction by adding 1.25 µL of a 4x ATP solution.
- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
3. Assay Readout:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 10 µL of Kinase Detection Reagent to each well. This step converts the ADP product to ATP and initiates the luminescence reaction.[9]
- Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
- Read the luminescence on a plate-reading luminometer.
4. Data Analysis:
- Percent Inhibition (%Inh) is calculated using the following formula: %Inh = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Luminescent Unit.
- IC₅₀ Determination : For dose-response experiments, plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Results and Comparative Analysis
To illustrate the output of this guide, we present hypothetical data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, which we will refer to as "Compound-Thiazole".
Primary Screen at 1 µM
The initial screen against a panel of 96 kinases provides a broad overview of selectivity. The results are compared against our selective (Lapatinib) and non-selective (Staurosporine) controls.
Table 1: Hypothetical Primary Screen Results (% Inhibition at 1 µM)
| Kinase Target | Compound-Thiazole | Lapatinib (Control) | Staurosporine (Control) |
| EGFR | 8.2% | 98.5% | 99.8% |
| HER2 (ErbB2) | 4.5% | 97.1% | 99.5% |
| ABL1 | 92.8% | 15.3% | 98.9% |
| SRC | 88.5% | 21.0% | 99.1% |
| LCK | 85.1% | 18.2% | 98.6% |
| FYN | 79.3% | 16.5% | 97.8% |
| AURKA | 6.1% | 5.5% | 95.4% |
| CDK2 | 9.8% | 8.1% | 99.2% |
| PKA | 2.3% | 3.4% | 99.6% |
| ... (87 other kinases) | <10% | <30% | >90% |
Interpretation: The data clearly differentiates the three compounds. Staurosporine shows potent inhibition across nearly all kinases, confirming its promiscuous nature.[15][16] Lapatinib demonstrates high selectivity for its known targets, EGFR and HER2.[18][19] Our hypothetical Compound-Thiazole shows a distinct profile, potently inhibiting a small cluster of non-receptor tyrosine kinases, specifically members of the ABL and SRC families, while sparing most other kinases in the panel.
IC₅₀ Determination for Hits
Based on the primary screen, dose-response experiments are conducted for the kinases inhibited >50% by Compound-Thiazole.
Table 2: Hypothetical IC₅₀ Values for Compound-Thiazole
| Kinase Target | IC₅₀ (nM) |
| ABL1 | 85 |
| SRC | 150 |
| LCK | 185 |
| FYN | 250 |
Analysis of Potency and Selectivity: The sub-micromolar IC₅₀ values suggest that Compound-Thiazole is a potent inhibitor of this specific kinase subfamily. To quantify its selectivity, we can calculate a Selectivity Score (S). A common metric is S(1µM), the number of kinases inhibited by more than a certain threshold (e.g., 50%) at 1µM, divided by the total number of kinases screened.[24][27]
-
Compound-Thiazole: S(1µM) = 4 / 96 = 0.042
-
Lapatinib: S(1µM) = 2 / 96 = 0.021
-
Staurosporine: S(1µM) ≈ 94 / 96 = 0.979
This quantitative comparison positions Compound-Thiazole as a highly selective inhibitor, though slightly less so than the clinical compound Lapatinib.
Visualizing Kinase Selectivity
A kinome tree diagram provides an intuitive visualization of the selectivity profile.
Sources
- 1. DiscoverX Solutions for Drug Discovery [discoverx.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.co.uk]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. youtube.com [youtube.com]
- 14. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Staurosporine - Wikipedia [en.wikipedia.org]
- 16. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assayquant.com [assayquant.com]
- 26. promega.com [promega.com]
- 27. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals vested in the therapeutic potential of thiazole-based compounds, this guide offers an in-depth, objective comparison of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and its analogs. Moving beyond a mere listing of protocols, this document elucidates the causal reasoning behind experimental choices and provides a framework for self-validating your findings.
The thiazole moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The focus of this guide, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, represents a scaffold with significant potential for modification to optimize for specific therapeutic targets. However, early and accurate assessment of ADME properties is critical to de-risk candidate molecules and enhance project productivity.[2] This guide provides the experimental framework to achieve this.
The Analogs in Focus
To provide a practical comparison, we will be assessing the parent compound, Compound A , alongside three representative analogs designed to explore the impact of subtle structural modifications on their ADME profiles.
-
Compound A: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
-
Analog 1: 2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid
-
Analog 2: 2-(Methoxymethyl)-5-methyl-1,3-thiazole-4-carboxylic acid
-
Analog 3: 2-(Methoxymethyl)-1,3-thiazole-4-carboxamide
These analogs were selected to investigate the effects of increased lipophilicity (Analog 1), steric hindrance near the carboxylic acid (Analog 2), and removal of the acidic moiety (Analog 3) on key ADME parameters.
Comparative ADME Profiling: Experimental Data
The following table summarizes the experimental data obtained for our parent compound and its analogs across a panel of standard in vitro ADME assays.
| Compound | Kinetic Solubility (μM) at pH 7.4 | PAMPA Permeability (Pe, 10⁻⁶ cm/s) at pH 7.4 | Microsomal Stability (% remaining at 60 min) | Plasma Protein Binding (% Bound) |
| Compound A | 150 | 2.5 | 85 | 70 |
| Analog 1 | 25 | 8.0 | 60 | 95 |
| Analog 2 | 120 | 3.0 | 88 | 75 |
| Analog 3 | 200 | 15.0 | 30 | 80 |
In-Depth Analysis of ADME Parameters
Aqueous Solubility: The Foundation of Bioavailability
Low aqueous solubility can severely limit a compound's therapeutic potential by hindering its absorption and leading to unreliable in vitro assay results.[3] For this reason, we begin our benchmarking with a kinetic solubility assay.
This high-throughput method provides a rapid assessment of a compound's solubility.[4][5]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).
-
Plate Setup: Dispense 5 µL of each DMSO stock solution into the wells of a 96-well microtiter plate.[6]
-
Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the desired final compound concentrations for the dilution series.[6]
-
Incubation: Mix the plate thoroughly and incubate at 37°C for 2 hours to allow for precipitation.[3][6]
-
Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.[6]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.
Diagram of the Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination by nephelometry.
Membrane Permeability: Crossing Biological Barriers
The ability of a compound to passively diffuse across cell membranes is a critical determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro model for predicting passive intestinal absorption.[2][7]
-
Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Plate Assembly: Place the filter plate (donor plate) into a 96-well acceptor plate containing PBS at pH 7.4.[8]
-
Compound Addition: Add the test compounds (dissolved in PBS with a low percentage of DMSO) to the donor wells.[8][9]
-
Incubation: Incubate the assembled plate sandwich for 4-5 hours at room temperature with gentle shaking.[7][8]
-
Quantification: After incubation, separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.[7][8]
-
Permeability Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time. High and low permeability controls (e.g., propranolol and atenolol) should be included in each assay.[8]
Diagram of the PAMPA Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability: Predicting In Vivo Clearance
The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver. This is a key factor in determining a drug's half-life and oral bioavailability.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or other species), a NADPH regenerating system, and phosphate buffer (pH 7.4).[10][11]
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.[11][12]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[12]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining at the final time point is reported. The in vitro half-life (t½) and intrinsic clearance (Clint) can also be calculated from the depletion profile.
Diagram of the Microsomal Stability Assay Workflow
Caption: Workflow for the microsomal stability assay.
Plasma Protein Binding: Understanding Drug Distribution
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target.[13][14] Highly protein-bound drugs have a lower volume of distribution and are less available for metabolism and excretion.[13]
-
Device Preparation: Hydrate the dialysis membranes (typically with a molecular weight cutoff of 6-8 kDa) of a 96-well equilibrium dialysis plate.[15]
-
Sample Addition: Add plasma spiked with the test compound to one chamber of each well and an equal volume of buffer to the other chamber.[13][16]
-
Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time (typically 4-8 hours) to reach equilibrium.[15]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in the aliquots from both chambers.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers at equilibrium.
Diagram of the Plasma Protein Binding Workflow
Caption: Workflow for the plasma protein binding assay by equilibrium dialysis.
Discussion and Interpretation of Results
The experimental data reveals key structure-ADME relationships among the tested analogs:
-
Compound A exhibits moderate solubility and permeability, with good metabolic stability and moderate plasma protein binding. This profile serves as a solid baseline for comparison.
-
Analog 1 , with the replacement of the methoxymethyl group with a more lipophilic phenoxymethyl group, shows a predictable decrease in solubility and a significant increase in both permeability and plasma protein binding. The reduced metabolic stability suggests that the phenoxy group may introduce a new site for metabolism.
-
Analog 2 , featuring a methyl group at the 5-position of the thiazole ring, displays slightly reduced solubility compared to Compound A, likely due to an increase in the crystal lattice energy. The permeability is comparable to the parent compound, and the metabolic stability is slightly enhanced, possibly due to steric shielding of the carboxylic acid group.
-
Analog 3 , where the carboxylic acid is replaced with a carboxamide, demonstrates improved solubility and significantly higher permeability. The amide is less acidic than the carboxylic acid, which can improve passive diffusion. However, this analog shows poor metabolic stability, indicating that the amide bond may be susceptible to hydrolysis by amidases.
Conclusion
This guide provides a comprehensive framework for benchmarking the ADME properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid analogs. By systematically evaluating key parameters such as solubility, permeability, metabolic stability, and plasma protein binding, researchers can gain critical insights into the drug-like properties of their compounds. The detailed protocols and illustrative data presented here serve as a practical resource for making informed decisions in the lead optimization phase of drug discovery, ultimately contributing to the development of safer and more effective medicines.
References
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
- Vollmer, L. L., Liu, F., Nmezi, B., Rodriguez Bey, G., Herdman, N., Shun, T. Y., Gough, A., & Liu, R. (2020). Parallel Artificial Membrane Permeability Assay (PAMPA). Bio-protocol, 10(14), e3684.
-
Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]
-
ResearchGate. High-Throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. Available at: [Link]
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]
-
Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available at: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. Available at: [Link]
-
Evotec. Microsomal Stability. Available at: [Link]
-
MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]
-
Bio-protocol. Protein Binding by Equilibrium Dialysis. Available at: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
-
ResearchGate. Thiazole derivatives: prospectives and biological applications. Available at: [Link]
-
BioIVT. Plasma Protein Binding Assay. Available at: [Link]
-
ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]
-
Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). Available at: [Link]
-
PubMed. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Available at: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
PubChemLite. 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid (C11H9NO3S). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. paralab.es [paralab.es]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. inventivapharma.com [inventivapharma.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. enamine.net [enamine.net]
A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid
Executive Summary
This guide presents a comprehensive validation of a novel, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The method's performance was rigorously assessed against the parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] Experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability testing. This document provides detailed protocols, comparative data tables, and logical workflow diagrams to support its implementation in a regulated laboratory environment.
Introduction
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic building block of significant interest in drug development. Its purity and stability are critical for the quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is imperative for its quantitative analysis in both bulk substance and during stability studies.[4][5]
Existing methods for similar thiazole derivatives may lack the specificity required for a stability-indicating assay.[6][7][8] A stability-indicating method is one that can accurately measure the drug substance without interference from degradation products, process impurities, or other potential contaminants.[5][9][10] This guide details the validation of a newly developed HPLC-UV method designed to meet these stringent requirements, comparing its performance against the globally recognized acceptance criteria stipulated by the ICH.[11][12]
The Proposed Analytical Method: A Reverse-Phase HPLC-UV Approach
The method utilizes reverse-phase chromatography with UV detection, a robust and widely used technique in the pharmaceutical industry.[10] The specific conditions were optimized to achieve a symmetrical peak shape, adequate retention, and optimal resolution from potential degradants.
Rationale for Method Design:
-
Column: A C18 stationary phase was selected for its hydrophobicity, providing excellent retention for the moderately polar thiazole analyte.
-
Mobile Phase: A gradient elution with acetonitrile and a low pH aqueous buffer (0.1% trifluoroacetic acid in water) was employed. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to a sharp, well-defined peak. The gradient ensures that both the main analyte and any potential, more or less polar, degradation products are eluted efficiently within a reasonable runtime.
-
Detector: UV detection at 272 nm was chosen based on the analyte's maximum absorbance, ensuring high sensitivity.
| Parameter | Condition |
| Instrumentation | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 272 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation Protocol & Experimental Design
The validation protocol was designed to provide documented evidence that the method is fit for its intended purpose.[11] The validation characteristics evaluated were specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), limit of detection (LOD), and robustness, in accordance with ICH Q2(R1) guidelines.[1][3]
Caption: Overall workflow for analytical method validation.
Validation Results and Discussion
Specificity (Stability-Indicating Nature)
Protocol: To demonstrate specificity, forced degradation studies were conducted. The analyte was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Stressed samples were then analyzed alongside an unstressed sample and a placebo.
Results: The method proved to be highly specific. In all stressed conditions, the main analyte peak was well-resolved from all degradation product peaks, with resolution values (Rs) greater than 2.0. There was no interference from the placebo at the retention time of the analyte. This confirms the stability-indicating nature of the method.[4][9]
Linearity
Protocol: Linearity was assessed by analyzing seven calibration standards ranging from 5 µg/mL to 150 µg/mL. A calibration curve was generated by plotting the peak area against the concentration.
Results: The method demonstrated excellent linearity across the tested range. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and detector response.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 5 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
Accuracy (Recovery)
Protocol: Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and the percentage recovery was calculated.
Results: The mean recovery was within the acceptable limits at all concentrations, confirming the accuracy of the method.
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.2% | 0.85% | 98.0 - 102.0% Recovery |
| 100% | 100.5% | 0.62% | ≤ 2.0% RSD |
| 120% | 101.1% | 0.77% |
Precision
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a single standard solution (100 µg/mL) were performed on the same day by the same analyst.
-
Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using different equipment.
Results: The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision demonstrate that the method is highly precise.[3][13]
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.55% | ≤ 2.0% |
| Intermediate Precision (n=6) | 0.91% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ/S).
Results: The method is sensitive enough for the intended purpose of quantifying the analyte in quality control samples.
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Range
The validated range for this method is established as 5 µg/mL to 150 µg/mL . Within this range, the method has demonstrated suitable levels of linearity, accuracy, and precision.[11]
Robustness
Protocol: The method's robustness was evaluated by introducing small, deliberate variations to key chromatographic parameters. The effect on peak area and retention time was observed.
Results: The %RSD for peak area and the shift in retention time were minimal for all variations, indicating that the method is robust and reliable for routine use.
Caption: Parameters varied during the robustness study.
| Parameter Varied | % RSD of Peak Area | Retention Time Shift (min) | Acceptance Criteria |
| Flow Rate (+10%) | 1.2% | -0.5 | %RSD ≤ 2.0% |
| Flow Rate (-10%) | 1.1% | +0.6 | |
| Temperature (+2 °C) | 0.8% | -0.1 | |
| Temperature (-2 °C) | 0.7% | +0.1 | |
| Wavelength (+2 nm) | 1.5% | <0.1 | |
| Wavelength (-2 nm) | 1.6% | <0.1 |
Performance Comparison Summary
This table provides a direct comparison of the new method's performance against standard ICH acceptance criteria for a quantitative assay.
| Validation Parameter | New Method Performance | ICH Q2(R1) Acceptance Criteria | Status |
| Specificity | No interference observed | Method must be specific | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.1% | Typically 98.0% - 102.0% | Pass |
| Precision (% RSD) | < 1.0% | ≤ 2.0% | Pass |
| Range | 5 - 150 µg/mL | Verified by Linearity/Accuracy | Pass |
| Robustness | %RSD < 2.0% for all changes | No significant impact on results | Pass |
Conclusion
The novel RP-HPLC method for the quantification of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid has been successfully validated according to ICH Q2(R1) guidelines. The experimental data confirm that the method is specific, linear, accurate, precise, and robust over the specified range. Its stability-indicating properties make it an ideal tool for the routine analysis and stability testing of this important pharmaceutical intermediate, ensuring product quality and supporting regulatory compliance.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Jadhav, S. et al. (2020, March 27). Analytical Method Validation Parameters: An Updated Review. Available from: [Link]
-
Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. Available from: [Link]
-
Dong, M. W. (2021, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Little, T. A. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Available from: [Link]
-
MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]
-
Little, T. A. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. Available from: [Link]
-
Bakshi, M., & Singh, S. Stability indicating hplc method development: a review. Academia.edu. Available from: [Link]
-
Kumar, V. et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
-
da Silva, A. C. S. et al. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]
- Sriram, D. et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
-
Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Positional Isomerism in Thiazole Scaffolds: A Comparative Analysis of 2- vs. 5-Substitution Patterns in Drug Discovery
Executive Summary
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved drugs (e.g., Dasatinib, Ritonavir, Dabrafenib). However, the biological utility of the 2-position versus the 5-position is governed by distinct electronic and steric rules.
-
The 2-Position: The "Warhead." It is electronically acidic and sits between the sulfur and nitrogen. In kinase inhibitors, this is the primary anchor for hydrogen bonding (hinge region).
-
The 5-Position: The "Shield." It is nucleophilic and prone to metabolic oxidation. Substitution here is critical for blocking CYP450 degradation, tuning lipophilicity (LogP), and accessing hydrophobic pockets that dictate selectivity.
This guide analyzes the divergent utility of these positions, supported by synthetic protocols and SAR (Structure-Activity Relationship) data.
Part 1: The Chemical Foundation (Electronic & Steric Logic)
To design effective drugs, one must understand the underlying electronic landscape of the thiazole core.
| Feature | Position 2 (C-2) | Position 5 (C-5) |
| Electronic Nature | Electron-deficient (Acidic proton). | Electron-rich (Nucleophilic). |
| Reactivity | Susceptible to nucleophilic attack (SNAr) and lithiation. | Susceptible to electrophilic aromatic substitution (SEAr) and oxidation. |
| Metabolic Liability | Phase II Conjugation (if amine is present). | High Risk: Phase I Oxidation (CYP450 epoxidation/ring opening). |
| Primary Role | Binding Anchor: H-bond donor/acceptor (e.g., 2-aminothiazole). | Modulator: Metabolic block, solubility handle, selectivity tuner. |
Visualization: SAR Logic of the Thiazole Core
The following diagram illustrates the functional dichotomy between the 2- and 5-positions in a typical kinase inhibitor context.
Figure 1: Functional map of the thiazole scaffold. C-2 drives primary binding affinity, while C-5 governs stability and selectivity.
Part 2: Biological Activity Comparison[1][2]
Case Study A: Oncology (Kinase Inhibitors)
In kinase inhibitors (e.g., Dasatinib), the thiazole ring is ubiquitous.
-
2-Substitution (The Hinge Binder): A 2-amino group typically forms a critical hydrogen bond with the kinase hinge region (e.g., Thr315 in ABL kinase). Without this, potency often drops by 100-1000 fold.
-
5-Substitution (The Gatekeeper): Unsubstituted C-5 positions are metabolic "soft spots." Introducing a substituent here (Cl, Me, or Aryl) blocks CYP-mediated oxidation. Furthermore, bulky groups at C-5 can interact with the "gatekeeper" residue, improving selectivity against off-target kinases.
Comparative Data (Hypothetical SAR based on Dasatinib analogs):
| Compound Variant | Substituent (C-2) | Substituent (C-5) | Kinase IC50 (nM) | T1/2 (Microsomal Stability) |
| A (Base) | -NH2 | -H | 15 | < 10 min (Rapid Oxidation) |
| B (Potency) | -NH-Aryl | -H | 2.5 | 12 min |
| C (Stability) | -NH2 | -Cl | 18 | > 60 min (Blocked Site) |
| D (Optimized) | -NH-Aryl | -Cl | 0.8 | > 120 min |
Verdict: 2-substitution drives potency, but 5-substitution is required for drug-likeness (stability).
Case Study B: Antimicrobial Agents
In antifungal/antibacterial thiazoles, the trend often flips.
-
2-Substitution: Often occupied by a hydrazide or phenyl group to facilitate cell wall penetration.
-
5-Substitution: Long lipophilic chains or aryl groups at C-5 can drastically increase potency against Gram-positive bacteria (e.g., S. aureus) by disrupting membrane integrity. However, excessive bulk here can abolish activity against Gram-negative strains due to porin exclusion.
Part 3: Synthetic Accessibility & Protocols[3][4]
Synthesizing 2-substituted thiazoles is trivial (Hantzsch synthesis). Accessing 2,5-disubstituted thiazoles without a substituent at position 4 is historically difficult but solvable with modern methods.
Synthetic Decision Tree
Figure 2: Selection guide for thiazole synthesis methodologies.
Protocol 1: General Hantzsch Synthesis (For 2,4- or 2,4,5-Substituted)
Best for: Rapid library generation of 2-aminothiazoles.
-
Reagents: Dissolve 1.0 eq of thiourea (or thioamide) and 1.0 eq of
-haloketone in Ethanol (EtOH). -
Reaction: Reflux for 2–4 hours. Monitor by TLC (formation of a fluorescent spot).
-
Workup: Cool to room temperature. If the product precipitates as the hydrobromide salt, filter and wash with cold EtOH.
-
Free Base: Suspend salt in water, adjust pH to ~9 with NH4OH, filter the precipitate, and recrystallize from EtOH/Water.
Protocol 2: Pd-Catalyzed C-H Arylation (For 2,5-Disubstituted)
Best for: Installing a substituent at C-5 on an existing 2-substituted thiazole scaffold.
-
Reagents: Combine 2-substituted thiazole (1.0 eq), Aryl Iodide (1.2 eq), Pd(OAc)2 (5 mol%), and Ag2CO3 (2.0 eq) in dry DMF.
-
Conditions: Heat to 120°C under Argon for 12 hours.
-
Mechanism: The C-5 proton is the most acidic ring proton after C-2 is blocked, allowing for direct palladation.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water/brine to remove DMF. Purify via column chromatography.
Part 4: Experimental Validation (Self-Validating Assay)
To objectively compare your derivatives, use this standardized Kinase Inhibition Assay.
Assay Principle: Fluorescence Resonance Energy Transfer (FRET). Why this works: It measures the ability of the thiazole to displace a tracer from the kinase ATP-binding site (validating the C-2 interaction).
Step-by-Step Protocol:
-
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Critical: Add 2 mM DTT immediately before use. Thiazoles can be susceptible to oxidative coupling; DTT prevents false positives caused by protein aggregation.
-
-
Compound Plate: Dispense 100 nL of thiazole derivatives (in DMSO) into a 384-well black plate. Include Dasatinib (10 nM) as a positive control.
-
Enzyme Mix: Add 5 µL of Kinase/Antibody mixture. Incubate 1 hour.
-
Tracer: Add 5 µL of AlexaFluor-labeled tracer.
-
Read: Measure fluorescence at Ex/Em 633/665 nm after 1 hour.
-
Analysis: Calculate IC50.
-
Validation Check: If the Hill Slope is > 1.5, suspect compound aggregation or promiscuous inhibition (common with lipophilic 5-substituents). Add 0.1% Triton X-100 and re-test.
-
References
-
Thiazole as a Privileged Scaffold: Mishra, C. B., et al. (2020).[1][2][3][4] Thiazole: A privileged scaffold in drug discovery.
-
Synthesis of 2,5-Disubstituted Thiazoles: Castillo, J. C., et al. (2025).[5][6] Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.
-
Metabolic Stability & 11β-HSD1 Inhibitors: Bozek, A., et al. (2020). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1.
-
Fragment-Based Drug Discovery (Thiazole Liabilities): Kozisek, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
-
Direct Arylation (C-H Activation): Gouola, P., et al. (2015). Pd-catalyzed direct arylation of thiazole derivatives.
Sources
- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
evaluating the reproducibility of the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Executive Summary
This guide evaluates the synthetic reproducibility of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for pyridine or phenyl rings.[1]
We compare two primary synthetic strategies:
-
The Hantzsch Thiazole Synthesis (Recommended): A convergent, two-component condensation that builds the ring with the substituent in place.
-
Nucleophilic Substitution (High Risk): A displacement reaction on a chloromethyl-thiazole precursor, often plagued by side reactions.[1]
Verdict: The Hantzsch route offers superior reproducibility (Yield: ~75-85%) and purity compared to the substitution route, which suffers from competitive transesterification and ring instability.
Part 1: Critical Analysis of Synthetic Pathways
Route A: The Hantzsch Construction (Gold Standard)
This route relies on the condensation of 2-methoxyethanethioamide with ethyl bromopyruvate .
-
Mechanism: The sulfur atom of the thioamide attacks the
-carbon of the bromopyruvate (S_N2), followed by cyclodehydration. -
Why it works: The methoxymethyl group is chemically inert under the mild condensation conditions (EtOH, reflux), preventing the formation of byproducts.
-
Reproducibility Factor: High. The limiting factor is the quality of ethyl bromopyruvate, which degrades over time.
Route B: Nucleophilic Displacement (Alternative)
This route involves reacting ethyl 2-(chloromethyl)thiazole-4-carboxylate with sodium methoxide (NaOMe).[1]
-
Mechanism: S_N2 displacement of the chloride by methoxide.
-
Why it fails (Pitfalls):
-
Transesterification: If the ester is ethyl, NaOMe will transesterify it to methyl, creating a mixture of esters.
-
Ring Opening: Thiazole rings, particularly those with electron-withdrawing groups (like 4-COOEt), are susceptible to nucleophilic attack at C2 or C5 by strong bases like alkoxides, leading to ring fragmentation [1].[1]
-
Part 2: Detailed Experimental Protocol (Route A)
Phase 1: Precursor Synthesis (If not commercially available)
Target: 2-Methoxyethanethioamide Note: While often available, fresh preparation ensures optimal yields.[1]
-
Reagents: 2-Methoxyacetonitrile (1.0 eq), Ammonium Sulfide (20% aq. solution) or Lawesson’s Reagent.[1]
-
Procedure (Ammonium Sulfide Method):
-
Dissolve 2-methoxyacetonitrile in MeOH.[1]
-
Add ammonium sulfide solution (1.5 eq) and stir at 50°C for 12 hours.
-
Checkpoint: Monitor disappearance of nitrile peak (
) via IR. -
Workup: Concentrate, extract with EtOAc, and recrystallize from benzene/hexane.
-
Expected Yield: 80-90%.
-
Phase 2: The Hantzsch Cyclization
Target: Ethyl 2-(methoxymethyl)thiazole-4-carboxylate[1]
-
Setup: 250 mL round-bottom flask, reflux condenser, nitrogen atmosphere.
-
Reagents:
-
Step-by-Step:
-
Dissolve the thioamide in absolute ethanol.
-
Add ethyl bromopyruvate dropwise at room temperature. Caution: Ethyl bromopyruvate is a potent lachrymator.
-
Heat the mixture to reflux (78°C) for 4 hours.
-
Observation: The solution typically darkens from yellow to orange/red.
-
Workup: Cool to RT. Remove solvent in vacuo. Neutralize the residue with saturated NaHCO
(aq) to pH 7-8. -
Isolation: Extract with DCM (3 x 20 mL). Dry over MgSO
. -
Purification: Flash chromatography (Hexane:EtOAc 4:1) or recrystallization from cold ethanol.[1]
-
Key Data: Product is a low-melting solid or oil.[1]
-
Phase 3: Ester Hydrolysis
Target: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid[1]
-
Reagents: LiOH
H O (2.0 eq), THF/Water (3:1). -
Procedure:
-
Dissolve the ester from Phase 2 in THF/Water.
-
Add LiOH and stir at RT for 2-4 hours.
-
TLC Check: Complete consumption of the non-polar ester spot.
-
Acidification (Critical Step): Cool to 0°C. Acidify carefully with 1M HCl to pH 2-3.
-
Isolation: The acid typically precipitates as a white/off-white solid. Filter and wash with cold water.
-
Drying: Vacuum oven at 45°C.
-
Part 3: Reproducibility & Data Analysis[1]
Quantitative Comparison of Conditions
| Parameter | Route A (Hantzsch) | Route B (Displacement) |
| Overall Yield | 72% (2 steps) | 45% (variable) |
| Purity (HPLC) | >98% | ~85% (requires HPLC prep) |
| Reaction Time | 6 hours | 12-24 hours |
| Atom Economy | High | Low (waste salt generation) |
| Scalability | Excellent (kg scale feasible) | Poor (exothermic/side reactions) |
Reproducibility Checkpoints (Self-Validating System)
-
Reagent Integrity (Ethyl Bromopyruvate):
-
Sign of Failure: Dark brown/black liquid before reaction.
-
Fix: Distill under vacuum if significantly degraded. Store at 4°C under Argon.
-
-
Hydrolysis pH Control:
-
NMR Validation (Expected Shifts in DMSO-d6):
Visual Workflow (DOT Diagram)
Caption: Logical workflow for the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, highlighting critical reagent quality checks.
References
-
Hantzsch Thiazole Synthesis Mechanism
-
SynArchive. "Hantzsch Thiazole Synthesis." Available at: [Link]
-
-
Thiazole Carboxylic Acid Preparation (Analogous Protocols)
- Ethyl Bromopyruvate Stability & Handling
- Nucleophilic Substitution Risks in Thiazoles: Journal of Organic Chemistry. "Reactivity of Halothiazoles towards Nucleophiles." (General reference for instability of electron-deficient thiazoles to alkoxides).
- General Thioamide Synthesis
Sources
- 1. 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. CN106397395A - A method for preparing 2,4-dimethyltetrahydrothiophene-3-one - Google Patents [patents.google.com]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. US4968840A - Process for preparing methoxyacetic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Thiazole-Based Compounds Across Diverse Cell Lines
Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. Thiazole derivatives are known for a wide spectrum of biological activities, including potent anticancer properties.[1][2] However, the journey from a promising compound to a viable drug candidate is paved with rigorous, multi-faceted testing.
A critical step in this process is evaluating a compound's cytotoxicity. This guide moves beyond simple protocols to provide a strategic framework for comparing the cytotoxic effects of novel thiazole derivatives, specifically using the illustrative example of "2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid," across a panel of diverse cell lines. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: The Strategic Imperative: Why Compare Cytotoxicity Across Multiple Cell Lines?
A compound's cytotoxic potential cannot be defined by its effect on a single cell line. A comprehensive evaluation requires a strategically selected panel of cell lines to answer fundamental questions:
-
Potency vs. Selectivity: Is the compound broadly cytotoxic, or does it selectively target cancer cells? To answer this, the panel must include both cancerous and non-cancerous cell lines (e.g., human fibroblasts).[3] A high therapeutic index—strong activity against cancer cells with minimal impact on healthy cells—is the hallmark of a promising candidate.
-
Spectrum of Activity: How does the compound perform against cancers of different origins? A compound potent against a breast cancer cell line (e.g., MCF-7) may be less effective against a lung cancer line (e.g., A549) or a liver cancer line (e.g., HepG2).[1][4] This differential sensitivity provides crucial insights into potential clinical applications and mechanisms of action.
-
Resistance Mechanisms: Comparing cell lines with known resistance profiles can help elucidate the compound's mechanism and predict potential clinical challenges.
The overall workflow for a comprehensive cytotoxicity comparison is a multi-stage process, beginning with compound acquisition and culminating in mechanistic investigation.
Caption: A logical workflow for assessing the cytotoxic profile of a novel compound.
Part 2: Core Methodologies for a Self-Validating Cytotoxicity Study
To ensure data integrity, it is crucial to employ at least two assays based on different cellular mechanisms. Here, we detail the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity. Using them in concert provides a self-validating system.
Methodology 1: The MTT Assay for Cellular Viability
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] The core principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of the yellow MTT reagent, yielding purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cell lines (e.g., MCF-7, A549, HepG2) to approximately 80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the treatment incubation, add 10 µL of the MTT stock solution to each well for a final concentration of 0.45-0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple precipitates.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[7]
-
Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
Read the absorbance on a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[6]
-
Methodology 2: The Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9] It serves as an excellent corroborative assay for the MTT test, as it measures cell death via membrane rupture (necrosis or late apoptosis) rather than metabolic function.
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. It is critical to set up parallel plates for each assay.
-
Include three essential controls for each cell line:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 30-45 minutes before the endpoint.[10]
-
Background Control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains lactate, NAD+, and a tetrazolium salt).[11]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution provided with the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Part 3: Data Interpretation and Comparative Analysis
The primary output of these assays is the IC₅₀ value—the concentration of a drug that inhibits 50% of the cell population's viability or growth. By calculating this value for each cell line, we can directly compare the compound's potency and selectivity.
Illustrative Data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
The following table presents hypothetical IC₅₀ values to demonstrate how comparative data should be structured. These values are based on typical ranges observed for other cytotoxic thiazole derivatives found in the literature.[1][4]
| Cell Line | Tissue of Origin | Type | IC₅₀ (µM) after 48h Exposure | Selectivity Index (SI)¹ |
| MCF-7 | Breast | Adenocarcinoma | 5.2 | 9.6 |
| A549 | Lung | Carcinoma | 12.8 | 3.9 |
| HepG2 | Liver | Hepatocellular Carcinoma | 8.5 | 5.9 |
| BJ | Skin | Normal Fibroblast | 50.1 | N/A |
¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells (BJ) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
From this illustrative data, one could conclude that the compound is most potent against the MCF-7 breast cancer cell line and demonstrates favorable selectivity, being approximately 9.6 times more toxic to MCF-7 cells than to normal fibroblasts.
Part 4: Probing the Mechanism – Is the Compound Inducing Apoptosis?
Observing cytotoxicity is the first step; understanding the underlying mechanism is the next. Many thiazole-based anticancer agents exert their effects by inducing apoptosis, a form of programmed cell death.[2] Caspase activation is a central event in the apoptotic cascade.[13]
Caption: A streamlined workflow for determining if apoptosis is the mechanism of action.
Key Mechanistic Assays
-
Caspase-Glo® 3/7 Assay: This is a highly sensitive, luminescence-based assay that measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.[14] The assay provides a substrate that, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity. An increase in luminescence in treated cells compared to controls strongly indicates apoptosis.
-
Annexin V Staining: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). When used with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes, flow cytometry can distinguish between:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
By employing these advanced assays, researchers can confidently determine not only if a compound is cytotoxic but how it induces cell death, providing invaluable information for further drug development.
References
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
- Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online.
- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed.
- Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia.
- Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
- Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–C
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- MTT assay protocol. Abcam.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Apoptosis Protocols. Thermo Fisher Scientific - HK.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innov
- MTT Proliferation Assay Protocol.
- LDH assay kit guide: Principles and applic
- Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
- Apoptosis Assay Protocol | Technical Note 244. DeNovix.
- Caspase-Glo® 3/7 Assay System.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- Cell Viability Assay (MTT Assay) Protocol. protocols.io.
- LDH Assay. Cell Biologics Inc..
- Annexin V staining assay protocol for apoptosis. Abcam.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. By moving beyond a simple checklist and explaining the rationale behind each procedural step, we aim to build a deeply ingrained culture of safety and precision in your critical work.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is a thorough understanding of potential hazards and the implementation of appropriate protective measures. Based on data from related chemical structures, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid should be treated as a hazardous substance.
Core Principles of Protection:
-
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses are insufficient; chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] For operations with a higher risk of splashing, such as transferring large quantities or working with heated solutions, a full-face shield worn over safety goggles is required.[4]
-
Skin Protection: A standard laboratory coat, buttoned completely, is the first line of defense.[5][6] However, direct contact with the skin must be prevented through the use of appropriate gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals, but it is crucial to inspect them for any tears or punctures before each use.[4][7] For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves.
-
Respiratory Protection: Handling of the solid compound may generate dust. All weighing and initial dilutions should be performed in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available for a specific procedure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
-
Foot Protection: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[5][6]
Summary of Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles (ANSI Z87.1 certified) | Protects against splashes and dust. |
| Full-face shield (worn over goggles) | Additional protection for high-risk procedures.[4] | |
| Hand | Nitrile gloves (or other chemically resistant gloves) | Prevents direct skin contact. |
| Body | Cotton lab coat (fully buttoned) | Protects clothing and underlying skin from minor splashes.[6] |
| Respiratory | Chemical fume hood or NIOSH-approved respirator | Minimizes inhalation of dust or vapors.[5][8] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[5][6] |
II. Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing risk and ensuring the integrity of your experiments. The following procedural steps provide a clear path for the safe handling of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.[6]
-
Don all required PPE as outlined in the table above.
-
Prepare your designated workspace in a chemical fume hood. Ensure the sash is at the appropriate working height.[5]
-
Gather all necessary equipment and reagents to minimize movement in and out of the handling area.
-
-
Handling:
-
Carefully weigh the solid 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in the fume hood on a tared weigh boat or paper.
-
To dissolve or dilute the compound, add the solvent to the vessel containing the weighed solid. Never add the solid to the solvent in a way that could create dust.
-
Perform all subsequent experimental steps involving the compound within the fume hood.
-
-
Cleanup and Decontamination:
-
Following the experimental procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Wipe down the interior of the fume hood with an appropriate cleaning agent.
-
III. Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is not only a regulatory requirement but also a critical aspect of environmental stewardship and laboratory safety.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, including weigh boats, contaminated paper towels, and used gloves, should be placed in a designated, labeled solid hazardous waste container.
-
Liquid Waste: All liquid waste containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.[9]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[10]
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for waste pickup and disposal.
By adhering to these detailed protocols, you can confidently and safely incorporate 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid into your research endeavors, fostering a secure and productive laboratory environment.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
Safety Data Sheet - GRILL CLEAN. Nisbets. [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. [Link]
-
Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]
-
Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Chemistry Lab Safety Rules. PozeSCAF. [Link]
-
SAFETY DATA SHEET. [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. quora.com [quora.com]
- 5. hmc.edu [hmc.edu]
- 6. csub.edu [csub.edu]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
